Benzyl vinyl ether
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
ethenoxymethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10O/c1-2-10-8-9-6-4-3-5-7-9/h2-7H,1,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZDCYKCDXXPQIK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COCC1=CC=CC=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25610-98-4 | |
| Details | Compound: Benzene, [(ethenyloxy)methyl]-, homopolymer | |
| Record name | Benzene, [(ethenyloxy)methyl]-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25610-98-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90455666 | |
| Record name | Benzylvinylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
935-04-6 | |
| Record name | Vinyl benzyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000935046 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzylvinylether | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90455666 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | [(ethenyloxy)methyl]benzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VINYL BENZYL ETHER | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/MPW87YYN6B | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Benzyl vinyl ether chemical properties and structure
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the chemical properties, structure, and reactivity of benzyl (B1604629) vinyl ether. The information is intended for researchers, scientists, and professionals in drug development who utilize vinyl ethers in their work.
Chemical Structure and Identification
Benzyl vinyl ether, systematically named ((vinyloxy)methyl)benzene, is an organic compound consisting of a benzyl group attached to a vinyl ether moiety.
| Identifier | Value |
| IUPAC Name | ((vinyloxy)methyl)benzene |
| CAS Number | 935-04-6 |
| Molecular Formula | C₉H₁₀O |
| SMILES | C=COCC1=CC=CC=C1 |
| InChI | 1S/C9H10O/c1-2-10-8-9-6-4-3-5-7-9/h2-7H,1,8H2 |
| InChIKey | AZDCYKCDXXPQIK-UHFFFAOYSA-N |
Physicochemical Properties
This compound is a colorless liquid at room temperature.[1] A summary of its key physicochemical properties is presented below.
| Property | Value | Reference |
| Molecular Weight | 134.18 g/mol | [1] |
| Boiling Point | 183-184 °C | [1] |
| Density | 0.9710 g/cm³ | [1] |
| Flash Point | 68 °C | [1] |
| Physical Form | Liquid | [1] |
| Solubility | Soluble in organic solvents, limited solubility in water. | [2] |
| Storage | Under inert gas (nitrogen or Argon) at 2-8°C | [1] |
Spectroscopic Data
¹H NMR Spectroscopy
The ¹H NMR spectrum of this compound shows characteristic signals for the vinyl and benzyl protons.
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |
| 7.39-7.29 | m | - | 5H (Aromatic) |
| 6.57 | dd | 14.3, 6.8 | 1H (=CH) |
| 4.76 | s | - | 2H (-CH₂-) |
| 4.30 | dd | 14.3, 2.0 | 1H (=CH₂) |
| 4.08 | dd | 6.8, 2.0 | 1H (=CH₂) |
Solvent: CDCl₃, Frequency: 400 MHz[1]
¹³C NMR Spectroscopy
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
| Chemical Shift (δ) ppm | Assignment |
| 151.7 | =CH-O |
| 137.4 | Quaternary Aromatic C |
| 128.5 | Aromatic CH |
| 127.9 | Aromatic CH |
| 127.7 | Aromatic CH |
| 86.8 | =CH₂ |
| 71.8 | -CH₂- |
Solvent: CDCl₃
Infrared (IR) Spectroscopy
The IR spectrum of this compound displays characteristic absorption bands for the functional groups present.
| Wavenumber (cm⁻¹) | Assignment |
| 3100-3000 | =C-H stretch (aromatic and vinyl) |
| 3000-2850 | C-H stretch (alkane) |
| 1640-1610 | C=C stretch (vinyl) |
| 1600-1450 | C=C stretch (aromatic) |
| 1200-1000 | C-O stretch (ether) |
Experimental Protocols
Synthesis of this compound from Benzyl Alcohol and Vinyl Acetate (B1210297)
This method involves the iridium-catalyzed reaction of benzyl alcohol with vinyl acetate.[1]
Materials:
-
Benzyl alcohol (5.18 mL, 50.0 mmol)
-
Vinyl acetate (9.22 mL, 100 mmol)
-
[Ir(cod)Cl]₂ (336 mg, 0.500 mmol, 1 mol %)
-
Na₂CO₃ (3.18 g, 30.0 mmol)
-
Toluene (B28343) (50 mL)
-
Celite
-
Petroleum ether
-
Ethyl acetate (EtOAc)
Procedure:
-
To a suspension of [Ir(cod)Cl]₂ and Na₂CO₃ in toluene, add benzyl alcohol and vinyl acetate.[1]
-
Stir the mixture at 100°C for 2 hours.[1]
-
Cool the reaction mixture to room temperature and filter through Celite.[1]
-
Concentrate the filtrate under reduced pressure.[1]
-
Purify the residue by flash chromatography on silica (B1680970) gel using a mixture of petroleum ether and ethyl acetate (98:2) as the eluent to yield this compound as a yellow oil (yield: 77%).[1]
Synthesis of this compound from Benzyl Alcohol and Acetylene (B1199291)
This industrial method involves the reaction of benzyl alcohol with acetylene gas under pressure in the presence of a basic catalyst.[3]
Materials:
-
Benzyl alcohol
-
Acetylene gas
-
Catalyst (e.g., potassium hydroxide, sodium methoxide)
-
Inert gas (e.g., nitrogen)
Procedure:
-
Charge a low-pressure reactor with benzyl alcohol and the catalyst.[3]
-
Purge the reactor with an inert gas.
-
Heat the mixture to 120-180°C with stirring (30-300 r/min).[3]
-
Introduce acetylene gas into the reactor, maintaining a pressure of 0.1-2.0 MPa.[3]
-
Continue the reaction for 2-120 hours.[3]
-
Upon completion, the reaction mixture contains this compound, which can be purified by distillation. The reported yield is 51-85% with a purity of 98.0-99.9%.[3]
Reactivity and Mechanisms
This compound is a versatile monomer and intermediate in organic synthesis. Its reactivity is dominated by the electron-rich vinyl group and the benzyl moiety. It is known to undergo polymerization through cationic and radical pathways.
Cationic Polymerization
The living cationic polymerization of this compound can be achieved using an initiating system such as CH₃CH(OiBu)OCOCH₃/EtAlCl₂ in the presence of a base. These polymerizations, when conducted in non-polar solvents like toluene at temperatures below 0°C, can produce polymers with a narrow molecular weight distribution.[1]
Radical Copolymerization and Umpolung Isomerization
A noteworthy reaction is the radical copolymerization of this compound (BnVE) with an electron-deficient acrylate, such as pentafluorophenylacrylate (PFA). This reaction proceeds through a peculiar "umpolung isomerization" mechanism.
In this process, the growing radical from a PFA unit undergoes a backward isomerization to the penultimate BnVE unit, which results in the formation of a benzyl radical. This isomerization leads to a change in the character of the growing radical from electrophilic to nucleophilic. The newly formed nucleophilic benzyl radical then preferentially reacts with the electrophilic PFA monomer. This results in a copolymer with a specific AAB periodic sequence, where A is PFA and B is BnVE.
This controlled polymerization allows for the introduction of benzyl ether structures into the polymer backbone, which can be cleaved under acidic conditions, leading to degradable polymers.
Logical Workflow for Synthesis and Purification
The general workflow for the synthesis and purification of this compound from benzyl alcohol and vinyl acetate is outlined below.
References
An In-depth Technical Guide to the Synthesis of Benzyl Vinyl Ether from Benzyl Alcohol and Acetylene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of benzyl (B1604629) vinyl ether from benzyl alcohol and acetylene (B1199291). It covers two primary methodologies: the classical approach using acetylene gas under pressure and a modern, safer alternative employing calcium carbide as an in-situ source of acetylene. This document is intended for an audience with a strong background in organic chemistry and laboratory practices.
Introduction
Benzyl vinyl ether is a valuable chemical intermediate in organic synthesis, finding applications in the production of polymers, resins, and as a protecting group in the synthesis of complex molecules. Its synthesis typically involves the vinylation of benzyl alcohol, a reaction that has been approached through various methods over the years. This guide will focus on the direct reaction with acetylene, detailing the reaction mechanisms, experimental protocols, and key process parameters.
Reaction Mechanism
The synthesis of this compound from benzyl alcohol and acetylene proceeds via a base-catalyzed nucleophilic addition. The general mechanism is as follows:
-
Deprotonation: A strong base, typically an alkali metal hydroxide (B78521) or alkoxide, deprotonates the benzyl alcohol to form a benzyl alkoxide. This increases the nucleophilicity of the oxygen atom.
-
Nucleophilic Attack: The resulting benzyl alkoxide acts as a nucleophile and attacks one of the sp-hybridized carbon atoms of the acetylene molecule.
-
Protonation: The resulting vinyl anion is then protonated by a proton source, which can be the solvent or another molecule of benzyl alcohol, to yield the final product, this compound, and regenerate the catalyst.
Caption: Base-catalyzed nucleophilic addition of benzyl alcohol to acetylene.
Experimental Protocols
Two primary methods for the synthesis of this compound are detailed below. The first utilizes acetylene gas directly, while the second employs calcium carbide as a safer alternative for generating acetylene in situ.
Method 1: Vinylation using Acetylene Gas
This method is based on a patented industrial process and requires a pressure reactor.[1]
Experimental Protocol:
-
Reactor Setup: A low-pressure heating reaction kettle equipped with a stirrer, gas inlet, and temperature and pressure controls is required.
-
Charging the Reactor: The reactor is charged with benzyl alcohol and a catalyst. The catalyst can be sodium hydroxide, potassium hydroxide, or their respective alkoxides (methoxide, ethoxide, tert-butoxide), or benzylates.[1] The weight ratio of catalyst to benzyl alcohol is typically between 1:10 and 1:1000.[1]
-
Inerting: The reactor is sealed and purged with an inert gas, such as nitrogen, to remove air.
-
Heating: The mixture is heated to a temperature between 120°C and 180°C with constant stirring (30-300 r/min).[1]
-
Acetylene Introduction: Acetylene gas is introduced into the reactor, and the pressure is maintained between 0.1 and 2.0 MPa.[1]
-
Reaction: The reaction is allowed to proceed for 2 to 120 hours.[1]
-
Work-up and Purification: After the reaction is complete, the reactor is cooled, and the excess pressure is carefully released. The reaction mixture, containing the crude this compound, is then subjected to reduced pressure distillation (0.0001-0.05 MPa) at 70-150°C to separate the product from unreacted starting materials and catalyst residues.[1] A polymerization inhibitor (e.g., sodium carbonate, potassium carbonate) can be added during the final vacuum rectification.[1]
Caption: Experimental workflow for this compound synthesis using acetylene gas.
Method 2: Vinylation using Calcium Carbide (Safer Alternative)
This method provides a more convenient and safer laboratory-scale synthesis by avoiding the handling of high-pressure acetylene gas.[2][3] Calcium carbide reacts with water to generate acetylene in situ. The reaction is performed under superbasic conditions using potassium hydroxide (KOH) in dimethyl sulfoxide (B87167) (DMSO).[2][3]
Experimental Protocol:
-
Preparation of the Superbasic Medium: In a reaction tube equipped with a screw cap and a magnetic stir bar, a mixture of benzyl alcohol, potassium hydroxide (KOH), and water is prepared in dimethyl sulfoxide (DMSO).[4] The mixture is stirred at room temperature for approximately 30 minutes.[4]
-
Addition of Calcium Carbide: Crushed calcium carbide is added to the reaction mixture.[4]
-
Reaction: The tube is sealed, and the mixture is heated to 120°C with vigorous stirring for 15 hours.[4]
-
Work-up and Purification: After cooling, the reaction mixture is filtered through a pad of silica (B1680970) gel and washed with a mixture of hexane (B92381) and ethyl acetate.[4] The filtrate is concentrated under reduced pressure, and the residue is purified by column chromatography on Florisil® with pentane (B18724) to afford the pure this compound.[4] A yield of 91% has been reported for this specific protocol.[4]
Caption: Experimental workflow for this compound synthesis using calcium carbide.
Data Presentation
The following tables summarize the quantitative data for the synthesis of this compound based on the available literature.
Table 1: Reaction Conditions for Vinylation with Acetylene Gas [1]
| Parameter | Value/Range |
| Catalyst | NaOH, KOH, NaOMe, KOMe, NaOEt, KOEt, NaOᵗBu, KOᵗBu, Benzylates |
| Catalyst:Benzyl Alcohol Ratio (w/w) | 1:10 to 1:1000 |
| Temperature (°C) | 120 - 180 |
| Pressure (MPa) | 0.1 - 2.0 |
| Reaction Time (h) | 2 - 120 |
| Stirring Speed (r/min) | 30 - 300 |
| Yield (%) | 51 - 85 |
| Purity (%) | 98.0 - 99.9 |
Table 2: Reaction Conditions for Vinylation with Calcium Carbide [4]
| Parameter | Reagent/Condition | Amount/Value |
| Reactant | Benzyl Alcohol | 1.5 mmol |
| Acetylene Source | Calcium Carbide | 4.1 mmol |
| Base | Potassium Hydroxide (KOH) | 1.0 mmol |
| Solvent | Dimethyl Sulfoxide (DMSO) | 2 mL |
| Additive | Water | 5.9 mmol |
| Temperature (°C) | 120 | |
| Reaction Time (h) | 15 | |
| Yield (%) | 91 |
Purification
The primary method for purifying this compound is distillation.[1][5] Due to its relatively high boiling point, reduced pressure (vacuum) distillation is often employed to prevent decomposition at elevated temperatures.
General Distillation Procedure:
-
The crude reaction mixture is transferred to a distillation flask.
-
A vacuum distillation apparatus is assembled. It is crucial to ensure all glass joints are properly sealed to maintain a stable vacuum.
-
The pressure is gradually reduced to the desired level (e.g., 0.0001-0.05 MPa).[1]
-
The distillation flask is heated gently in a heating mantle or oil bath.
-
The fraction corresponding to the boiling point of this compound at the given pressure is collected.
-
The purity of the collected fractions can be assessed by techniques such as Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
Conclusion
The synthesis of this compound from benzyl alcohol and acetylene can be achieved through two main routes. The traditional method using acetylene gas under pressure is suitable for industrial-scale production but requires specialized equipment. The more recent development of using calcium carbide as an in-situ acetylene source offers a safer, more convenient, and high-yielding alternative for laboratory-scale synthesis. The choice of method will depend on the scale of the reaction and the available equipment. Both methods rely on a base-catalyzed nucleophilic addition mechanism. Proper purification by distillation is essential to obtain high-purity this compound for subsequent applications in research and drug development.
References
- 1. CN111153773A - Preparation method of this compound and monomer copolymer thereof - Google Patents [patents.google.com]
- 2. Synthesis of vinyl ethers of alcohols using calcium carbide under superbasic catalytic conditions (KOH/DMSO) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Organic Synthesis International: Synthesis of vinyl ethers of alcohols using calcium carbide under superbasic catalytic conditions (KOH/DMSO) [organicsynthesisinternational.blogspot.com]
- 4. rsc.org [rsc.org]
- 5. longdom.org [longdom.org]
Physical and chemical properties of Benzyl vinyl ether
An In-depth Technical Guide on the Physical and Chemical Properties of Benzyl (B1604629) Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl vinyl ether (BVE), with the CAS number 935-04-6, is a significant organic compound that serves as a versatile intermediate in fine chemical synthesis and a monomer in polymer chemistry.[1] Its unique structure, combining a benzyl group and a vinyl ether moiety, provides a platform for a variety of chemical transformations. This guide offers a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, detailed experimental protocols for its synthesis and key reactions, and safety information relevant to a laboratory setting.
Physical and Chemical Properties
The fundamental physical and chemical characteristics of this compound are summarized below. These properties are crucial for its handling, storage, and application in various experimental setups.
Data Presentation: Core Properties
All quantitative data regarding the physical and chemical properties of this compound are presented in Table 1 for clarity and ease of comparison.
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference(s) |
| IUPAC Name | [(vinyloxy)methyl]benzene | [2] |
| Synonyms | ((Ethenyloxy)methyl)benzene, Vinyloxymethylbenzene | [3][4] |
| CAS Number | 935-04-6 | [1][2][5] |
| Molecular Formula | C₉H₁₀O | [2][3][5] |
| Molecular Weight | 134.18 g/mol | [2][3] |
| Appearance | Colorless to pale yellow liquid | [1][5] |
| Boiling Point | 183-184 °C | [1] |
| Density | 0.9710 g/cm³ | [1] |
| Flash Point | 68 °C | [1] |
| Solubility | Practically insoluble in water; miscible with ethanol, ether, chloroform, acetone. | [6] |
| Purity | Typically ≥97% | [2] |
| Storage Conditions | Store at 2-8°C under an inert gas (e.g., Argon or Nitrogen). | [1] |
Spectroscopic Properties
Spectroscopic data is essential for the identification and characterization of this compound. The expected shifts and absorption bands are detailed in Table 2.
Table 2: Spectroscopic Data for this compound
| Spectroscopy | Functional Group | Expected Chemical Shift / Absorption Band | Reference(s) |
| ¹H NMR | Aromatic (C₆H₅) | δ 7.39-7.29 (m, 5H) | [1] |
| Vinylic (=CH-O) | δ 6.57 (dd, 1H) | [1] | |
| Benzylic (-O-CH₂-Ph) | δ 4.76 (s, 2H) | [1] | |
| Vinylic (=CH₂) | δ 4.30 (dd, 1H), δ 4.08 (dd, 1H) | [1] | |
| ¹³C NMR | Aromatic | ~127-138 ppm | [7] |
| Vinylic (=CH-O) | ~152 ppm | ||
| Vinylic (=CH₂) | ~86 ppm | ||
| Benzylic (-O-CH₂-Ph) | ~70 ppm | [8] | |
| IR Spectroscopy | Aromatic C-H Stretch | >3000 cm⁻¹ | [9] |
| Aromatic C=C Stretch | 1500-1600 cm⁻¹ | [9] | |
| Vinylic C=C Stretch | 1640-1680 cm⁻¹ | [9] | |
| C-O Ether Stretch | 1080-1300 cm⁻¹ | [9] |
Chemical Reactivity and Applications
The reactivity of this compound is dominated by its electron-rich carbon-carbon double bond and the benzyl ether linkage.
Synthesis
This compound can be synthesized through several methods, including the reaction between vinyl acetate (B1210297) and benzyl alcohol, or the reaction of benzyl alcohol with acetylene (B1199291).[1][10] A common laboratory-scale synthesis involves the vinylation of benzyl alcohol.
Polymerization
BVE is extensively used as a monomer in cationic polymerization to produce poly(this compound) (PBVE).[1] This polymerization can be controlled to create living polymers with narrow molecular weight distributions.[1] It also participates in copolymerization with various other monomers.
Hydrolysis
In the presence of acid, the vinyl ether group is readily hydrolyzed. This reaction cleaves the vinyl group to yield an aldehyde and the corresponding alcohol.
Applications in Organic Synthesis
This compound serves as a key intermediate for producing more complex organic molecules, such as specific aldehydes and ketones.[1] The vinyl ether moiety is a useful building block for constructing heterocyclic compounds and can be used as a safe alternative to acetylene gas in certain reactions.[11]
Experimental Protocols
Detailed methodologies for key experiments involving this compound are provided below.
Synthesis of this compound via Transetherification
This protocol describes the synthesis from benzyl alcohol and vinyl acetate.[1]
Reagents and Materials:
-
Benzyl alcohol
-
Vinyl acetate
-
[Ir(cod)Cl]₂ (catalyst)
-
Na₂CO₃ (base)
-
Toluene (solvent)
-
Celite for filtration
-
Silica (B1680970) gel for chromatography
-
Standard laboratory glassware and magnetic stirrer
Procedure:
-
To a suspension of [Ir(cod)Cl]₂ (1 mol %) and Na₂CO₃ (0.6 equiv) in toluene, add benzyl alcohol (1.0 equiv) and vinyl acetate (2.0 equiv).[1]
-
Stir the mixture vigorously at 100°C for 2 hours.[1]
-
Cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite to remove solids.[1]
-
Concentrate the filtrate under reduced pressure to remove the solvent and excess vinyl acetate.[1]
-
Purify the resulting residue by flash chromatography on silica gel (eluent: petroleum ether/EtOAc, 98:2) to yield this compound as a yellow oil.[1]
Cationic Polymerization of this compound
This protocol outlines a general procedure for the living cationic polymerization of BVE.
Reagents and Materials:
-
This compound (monomer), purified
-
Initiating system (e.g., CH₃CH(OiBu)OCOCH₃ / EtAlCl₂)
-
Added base (e.g., ethyl acetate)
-
Anhydrous non-polar solvent (e.g., toluene)
-
Inert atmosphere (Nitrogen or Argon)
-
Dry glassware
Procedure:
-
Under an inert atmosphere, dissolve the monomer and the added base (ethyl acetate) in the anhydrous solvent in a dry reaction flask.
-
Cool the solution to the desired temperature (e.g., below 0°C).[1]
-
Initiate the polymerization by adding the pre-chilled initiating system (e.g., EtAlCl₂ followed by the initiator).
-
Allow the reaction to proceed, monitoring monomer conversion by techniques such as ¹H NMR or GC.
-
Quench the polymerization by adding a terminator, such as pre-chilled methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash, and dry under vacuum.
Mandatory Visualizations
Diagrams illustrating key processes are provided below using the DOT language.
Synthesis Workflow
Caption: Workflow for the synthesis of this compound.
Acid-Catalyzed Hydrolysis Pathway
Caption: Simplified pathway for acid-catalyzed hydrolysis.
Cationic Polymerization Workflow
Caption: General workflow for cationic polymerization.
Safety and Handling
This compound should be handled with appropriate safety precautions in a well-ventilated fume hood.
-
Hazards: The compound is a flammable liquid and vapor. It is harmful if swallowed and causes skin and eye irritation. It may also cause respiratory irritation.[2]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.
-
Handling: Keep away from heat, sparks, and open flames. Avoid breathing vapors. Wash thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances such as strong oxidizing agents.[1]
References
- 1. This compound | 935-04-6 [chemicalbook.com]
- 2. This compound 97% | CAS: 935-04-6 | AChemBlock [achemblock.com]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. ((Ethenyloxy)methyl)benzene | C9H10O | CID 11116115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. haihangchem.com [haihangchem.com]
- 6. Benzyl Ether [drugfuture.com]
- 7. Benzyl ether(103-50-4) 13C NMR spectrum [chemicalbook.com]
- 8. BENZYL ETHYL ETHER(539-30-0) 13C NMR [m.chemicalbook.com]
- 9. www1.udel.edu [www1.udel.edu]
- 10. CN111153773A - Preparation method of this compound and monomer copolymer thereof - Google Patents [patents.google.com]
- 11. ORGANIC SPECTROSCOPY INTERNATIONAL: this compound [orgspectroscopyint.blogspot.com]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Reaction Mechanisms and Kinetics of Benzyl (B1604629) Vinyl Ether
This technical guide provides a comprehensive overview of the core reaction mechanisms and kinetics associated with benzyl vinyl ether. It covers thermal decomposition, acid-catalyzed hydrolysis, cationic polymerization, and cycloaddition reactions. The content is structured to provide drug development professionals, researchers, and scientists with detailed experimental protocols, comparative kinetic data, and visualized mechanistic pathways.
Thermal Decomposition (Pyrolysis)
The thermal decomposition of ethers, including vinyl ethers, is a critical area of study in combustion chemistry and synthetic organic chemistry. These reactions are typically unimolecular and proceed through either concerted pathways or radical mechanisms at high temperatures.
Reaction Mechanism
While specific experimental studies on the gas-phase pyrolysis of this compound are not extensively detailed in the literature, the decomposition of analogous vinyl ethers, such as n-butyl vinyl ether and vinyl isopropyl ether, suggests that the primary mechanism is a concerted, intramolecular rearrangement.[1][2] This reaction proceeds through a six-membered cyclic transition state, often referred to as a retro-ene reaction, yielding an aldehyde and an alkene.
For this compound, this pathway would involve the transfer of a benzylic hydrogen to the terminal vinyl carbon, leading to the formation of benzaldehyde (B42025) and ethylene.
An alternative, higher-energy pathway involves homolytic bond fission. For ethers like benzyl methyl ether, decomposition occurs exclusively via bond fission to produce radicals (e.g., benzyl and methoxy (B1213986) radicals).[3][4] A similar C-O bond cleavage in this compound would produce a benzyl radical and a vinyloxy radical.
Kinetics
Table 1: Arrhenius Parameters for Thermal Decomposition of Selected Ethers
| Compound | A (s⁻¹) | Eₐ (kcal/mol) | Temperature Range (°C) | Reaction Type | Reference |
|---|---|---|---|---|---|
| n-Butyl Vinyl Ether | 1.42 x 10¹¹ | 42.4 | 317-377 | Unimolecular | [2] |
| Vinyl Isopropyl Ether | - | ~43.5 | 447-521 | Unimolecular | [1] |
| Benzyl Methyl Ether | - | - | >700 | Bond Fission | [3][4] |
| Benzyl Phenyl Ether | 3.09 x 10¹⁰ | 35.9 (150.3 kJ/mol) | 220-250 | Hydrolysis |[5][6] |
Note: The activation energy for vinyl isopropyl ether was reported to be in close agreement with that of vinyl ethyl ether. The value for benzyl phenyl ether is for hydrolysis, not pyrolysis, but is included for comparison.
Experimental Protocol: Shock Tube Pyrolysis
High-temperature unimolecular reactions of ethers are frequently studied using shock tubes coupled with analytical techniques like gas chromatography (GC), mass spectrometry (MS), or laser absorption spectroscopy.[7][8][9][10][11]
-
Mixture Preparation : A dilute mixture of the ether (e.g., 200-1000 ppm) in an inert bath gas like argon is prepared manometrically in a stainless steel mixing vessel.[11]
-
Shock Heating : The gas mixture is introduced into the driven section of a shock tube. A high-pressure driver gas (e.g., helium) ruptures a diaphragm, generating a shock wave that travels through the mixture, rapidly heating it to the desired temperature (typically 900–1500 K).[8][11]
-
Data Acquisition : The decomposition of the ether and the formation of products are monitored in real-time behind the reflected shock wave. This can be done by:
-
Laser Absorption : A laser beam passes through the shock tube, and the time-resolved absorption of a specific species (reactant or product) is measured.[7][9]
-
Single-Pulse Sampling : The reaction is quenched by a rarefaction wave after a specific time (e.g., 1-2 ms), and the products are collected and analyzed offline using GC/MS.[8][10][11]
-
-
Kinetic Analysis : Rate constants are determined by modeling the concentration-time profiles of the reactant or key products, often using RRKM (Rice-Ramsperger-Kassel-Marcus) theory to account for pressure-dependent falloff behavior.[9]
Acid-Catalyzed Hydrolysis
The hydrolysis of vinyl ethers is a well-established reaction that proceeds readily under acidic conditions. This reaction is of significant interest in the design of acid-labile protecting groups and drug delivery systems.
Reaction Mechanism
The acid-catalyzed hydrolysis of vinyl ethers occurs via a three-step mechanism. The rate-determining step is the protonation of the β-carbon of the vinyl group by a hydronium ion or other acid catalyst.[12] This generates a resonance-stabilized carbocation intermediate. This is followed by the rapid attack of water to form a hemiacetal, which then quickly decomposes to an aldehyde and an alcohol.[12]
For this compound, the final products are benzyl alcohol and acetaldehyde. The mechanism is classified as A-SE2 (Acid-catalyzed, Substitution, Electrophilic, bimolecular).[13]
Kinetics
The hydrolysis is first-order in the vinyl ether and is subject to general acid catalysis.[14] The reaction rate is highly dependent on the pH and the structure of the ether. Electron-donating groups at the α-position stabilize the carbocation intermediate, increasing the rate of hydrolysis.[12]
While specific rate constants for this compound are not detailed in the provided search results, studies on structurally similar compounds provide a basis for comparison. For example, the hydronium-ion isotope effect (kH/kD) for the hydrolysis of 4-methoxy-1,2-dihydronaphthalene, another vinyl ether, was found to be 3.39, which is typical for reactions involving a rate-determining proton transfer.[15]
Experimental Protocol: UV-Vis Spectrophotometry
The kinetics of vinyl ether hydrolysis can be conveniently monitored by UV-Vis spectrophotometry, following the disappearance of the vinyl ether reactant or the appearance of an aromatic aldehyde product.
-
Buffer Preparation : A series of aqueous buffers (e.g., carboxylic acids) with known pH are prepared.[15]
-
Reaction Initiation : A stock solution of this compound in a miscible, non-interfering solvent (e.g., acetonitrile) is prepared. The reaction is initiated by injecting a small aliquot of the stock solution into the temperature-controlled buffer solution within a cuvette.
-
Spectrophotometric Monitoring : The change in absorbance at a specific wavelength is monitored over time. For this compound hydrolysis, one could monitor the appearance of the benzaldehyde chromophore.
-
Data Analysis : The absorbance vs. time data is fitted to a first-order rate equation to obtain the observed rate constant (k_obs). By plotting k_obs against the concentration of the acid catalyst at a constant pH, the catalytic rate constant can be determined.
Cationic Polymerization
Vinyl ethers, including this compound, are highly reactive monomers in cationic polymerization due to the electron-donating nature of the ether oxygen, which stabilizes the propagating carbocationic species.[16][17] This reactivity allows for the synthesis of well-defined poly(vinyl ether)s.
Reaction Mechanism
Cationic polymerization proceeds via initiation, propagation, and termination/chain transfer steps.
-
Initiation : An initiator (e.g., a protic acid or Lewis acid/co-initiator system) generates a carbocation that adds to the monomer. For example, a Lewis acid like BF₃·OEt₂ can be used.[18][19] A benzyl cation, generated from an aryl methyl halide and a silver salt, can also act as an initiator.[16]
-
Propagation : The growing carbocationic chain end repeatedly adds monomer units. This step is typically very fast and exothermic. The stability of the oxocarbenium ion intermediate is crucial.
-
Termination/Chain Transfer : The polymerization can be terminated by reaction with a nucleophile or through chain transfer to the monomer, solvent, or counter-ion, which can lead to polymers with low molecular weights and broad distributions.[17]
Modern "living" or controlled cationic polymerization techniques aim to suppress termination and chain transfer events, allowing for the synthesis of polymers with controlled molecular weights and narrow polydispersity (M_w/M_n ~ 1.1).[20][21] This is often achieved by using specific initiating systems in the presence of added bases (e.g., ethyl acetate) or by employing reversible deactivation mechanisms like in cationic RAFT polymerization.[17][18][20]
Kinetics and Stereocontrol
The kinetics of cationic polymerization are complex and highly sensitive to reaction conditions such as temperature, solvent polarity, and the nature of the initiator and counter-ion. Low temperatures (e.g., -78 °C) and non-polar solvents like toluene (B28343) are often used to suppress side reactions and gain stereochemical control.[18][19][20] For this compound, polymerization with BF₃·OEt₂ at -78 °C in toluene yields a highly isotactic polymer.[19][20] The isotacticity increases with a decrease in the initial monomer concentration.[20]
Experimental Protocol: Living Cationic Polymerization
The following is a representative protocol for the controlled polymerization of this compound.[20][21]
-
Solvent and Reagent Purification : Toluene and other solvents are rigorously dried and purified. The monomer, this compound, is distilled over calcium hydride.
-
Reactor Setup : A glass reactor is assembled, flame-dried under vacuum, and backfilled with dry nitrogen.
-
Polymerization : The reactor is charged with toluene, an added base (e.g., ethyl acetate), and the monomer. The solution is cooled to the desired temperature (e.g., 0 °C or below).
-
Initiation : The initiating system (e.g., EtAlCl₂ in hexane) is added to start the polymerization.
-
Monitoring and Termination : Aliquots may be taken during the reaction to monitor monomer conversion and molecular weight evolution via Gas Chromatography (GC) and Gel Permeation Chromatography (GPC). The polymerization is terminated by adding a quenching agent like pre-chilled methanol.
-
Polymer Isolation : The polymer is precipitated in a large volume of a non-solvent (e.g., methanol), filtered, and dried under vacuum.
Cycloaddition Reactions
The electron-rich double bond of vinyl ethers makes them suitable dienophiles for [4+2] cycloaddition reactions, specifically the Diels-Alder reaction.[22][23] They can also participate in hetero-Diels-Alder reactions.
Reaction Mechanism
In a Diels-Alder reaction, this compound (the dienophile) reacts with a conjugated diene in a concerted, pericyclic process to form a six-membered ring. The reaction is stereospecific. For the reaction to be efficient, the diene is typically electron-rich and the dienophile is electron-poor. However, as an electron-rich dienophile, this compound will react more readily with electron-deficient dienes.
Recently, a hetero-Diels-Alder reaction between the vinyl ether group in plasmalogens and an o-quinolinone quinone methide probe was developed for selective fluorescent labeling, demonstrating the utility of this reaction under mild conditions.[24]
Kinetics and Experimental Conditions
Diels-Alder reactions are typically second-order (first-order in both diene and dienophile). The reaction rate is sensitive to the electronic properties of the reactants and can be accelerated by heating or by using Lewis acid catalysts. Lewis acids coordinate to the ether oxygen of the vinyl ether, making it more electron-deficient and thus a more reactive dienophile. Experimental protocols involve simply mixing the diene and this compound in a suitable solvent and heating or adding a catalyst, followed by purification of the cycloadduct.
References
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. The thermal decomposition of n-butyl vinyl ether. Part I. The inhibited reaction - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. The very low-pressure pyrolysis of phenyl ethyl ether, phenyl allyl ether, and benzyl methyl ether and the enthalpy of formation of the phenoxy radical [authors.library.caltech.edu]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Hydrolysis kinetics of benzyl phenyl ether in high temperature liquid water [ccspublishing.org.cn]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
- 9. High-temperature shock tube measurements of dimethyl ether decomposition and the reaction of dimethyl ether with OH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Collection - A Multiple Shock Tube and Chemical Kinetic Modeling Study of Diethyl Ether Pyrolysis and Oxidation - The Journal of Physical Chemistry A - Figshare [figshare.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 16. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 17. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]
- 18. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 19. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. This compound | 935-04-6 [chemicalbook.com]
- 22. masterorganicchemistry.com [masterorganicchemistry.com]
- 23. m.youtube.com [m.youtube.com]
- 24. Hetero-Diels-Alder Cycloaddition Reaction of Vinyl Ethers Enables Selective Fluorescent Labeling of Plasmalogens in Human Plasma Lipids - PubMed [pubmed.ncbi.nlm.nih.gov]
Benzyl Vinyl Ether: A Comprehensive Technical Guide to its Application as a Protecting Group for Alcohols
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the strategic use of protecting groups is paramount to achieving desired molecular transformations with high fidelity. Benzyl (B1604629) vinyl ether (BVE) has emerged as a valuable reagent for the protection of hydroxyl groups, offering a unique combination of stability and controlled cleavage under specific conditions. This technical guide provides an in-depth exploration of the core principles and practical applications of benzyl vinyl ether as a protecting group, with a focus on experimental protocols, quantitative data, and mechanistic understanding.
The protection of an alcohol with this compound proceeds via an acid-catalyzed addition reaction, forming a stable acetal (B89532) known as a 1-benzyloxy-1-alkoxyethane. This protected form is robust under basic and neutral conditions, rendering it compatible with a wide range of synthetic transformations. Deprotection is readily achieved under mild acidic conditions, regenerating the parent alcohol.
Chemical Properties and Stability
The utility of this compound as a protecting group stems from the stability of the resulting benzyl vinyl acetal linkage. This acetal is generally stable to a variety of reagents and conditions commonly employed in organic synthesis, as summarized in the table below.
| Condition Category | Reagent/Condition | Stability of Benzyl Vinyl Acetal |
| Basic | Strong Bases (e.g., NaH, KOH) | Generally Stable |
| Organometallic Reagents (e.g., Grignard, Organolithiums) | Generally Stable | |
| Nucleophilic | Amines, Hydrazines | Generally Stable |
| Reductive | Catalytic Hydrogenation (e.g., H₂, Pd/C) | May be labile depending on conditions |
| Metal Hydrides (e.g., LiAlH₄, NaBH₄) | Generally Stable | |
| Oxidative | Mild Oxidants (e.g., PCC, PDC) | Generally Stable |
| Acidic | Mild Aqueous Acid | Labile |
Experimental Protocols
Protection of Alcohols with this compound
The protection of a hydroxyl group using this compound is typically achieved through an acid-catalyzed addition reaction.
General Procedure:
To a solution of the alcohol in a suitable inert solvent (e.g., dichloromethane (B109758), diethyl ether), is added this compound. A catalytic amount of a mild acid is then introduced. The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) until completion. The reaction is then quenched, and the product is isolated and purified.
| Parameter | Typical Conditions |
| Substrate | Primary, secondary, or tertiary alcohol |
| Reagent | This compound (1.1 - 2.0 equivalents) |
| Catalyst | Pyridinium p-toluenesulfonate (PPTS), p-Toluenesulfonic acid (p-TsOH), Camphorsulfonic acid (CSA) |
| Solvent | Dichloromethane (CH₂Cl₂), Diethyl ether (Et₂O), Tetrahydrofuran (B95107) (THF) |
| Temperature | 0 °C to room temperature |
| Reaction Time | 1 - 12 hours |
Example Protocol:
To a solution of the alcohol (1.0 mmol) in anhydrous dichloromethane (10 mL) at room temperature is added this compound (1.5 mmol, 1.5 eq.). Pyridinium p-toluenesulfonate (0.1 mmol, 0.1 eq.) is then added, and the mixture is stirred. Upon completion, the reaction is quenched with a saturated aqueous solution of sodium bicarbonate. The organic layer is separated, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography.
Deprotection of Benzyl Vinyl Acetals
The cleavage of the benzyl vinyl acetal to regenerate the free alcohol is accomplished by hydrolysis under mild acidic conditions.
General Procedure:
The protected alcohol is dissolved in a protic solvent or a mixture of a protic and an inert solvent. A catalytic amount of acid is added, and the reaction is stirred. The progress of the deprotection is monitored by TLC. Upon completion, the reaction is neutralized, and the deprotected alcohol is isolated and purified.
| Parameter | Typical Conditions |
| Substrate | Benzyl vinyl acetal protected alcohol |
| Reagent | Water |
| Catalyst | Acetic acid, Hydrochloric acid (catalytic), p-Toluenesulfonic acid |
| Solvent | Tetrahydrofuran/Water, Acetone/Water, Methanol |
| Temperature | Room temperature |
| Reaction Time | 30 minutes - 4 hours |
Example Protocol:
The benzyl vinyl acetal (1.0 mmol) is dissolved in a mixture of tetrahydrofuran and water (4:1, 10 mL). A catalytic amount of acetic acid is added, and the solution is stirred at room temperature. After the reaction is complete, the mixture is diluted with ethyl acetate (B1210297) and washed with a saturated aqueous solution of sodium bicarbonate and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated in vacuo. The resulting crude alcohol can be purified by flash chromatography if necessary.
Reaction Mechanisms and Workflows
The underlying chemical transformations for the protection and deprotection sequences are illustrated in the following diagrams.
Conclusion
This compound serves as a reliable and versatile protecting group for alcohols in organic synthesis. Its ease of introduction under mild acidic conditions and its stability towards a variety of reagents make it an attractive choice for complex synthetic routes. The facile cleavage of the resulting acetal under mild aqueous acidic conditions allows for the timely deprotection of the hydroxyl group. This guide provides the fundamental knowledge and practical protocols necessary for the successful implementation of this compound as a protecting group strategy in research and development.
A Technical Guide to the Stereospecific Polymerization of Benzyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the stereospecific polymerization of benzyl (B1604629) vinyl ether, a process of significant interest for the synthesis of well-defined polymers with applications in advanced materials and drug delivery systems. The ability to control the stereochemistry of poly(benzyl vinyl ether) allows for the fine-tuning of its physical and chemical properties, such as crystallinity, solubility, and thermal characteristics. This guide details the core principles, experimental methodologies, and mechanistic aspects of achieving high stereoselectivity in the cationic polymerization of this monomer.
Core Concepts in Stereospecific Polymerization
The stereospecific polymerization of vinyl monomers like this compound aims to control the spatial arrangement of the pendant benzyl ether groups along the polymer backbone. This regularity, or tacticity, can be broadly categorized as isotactic (pendant groups on the same side), syndiotactic (pendant groups on alternating sides), or atactic (random arrangement). For this compound, cationic polymerization is the primary method to achieve stereocontrol, leading predominantly to isotactic polymers.[1][2]
The key to achieving high stereoselectivity lies in the careful selection of the initiating system and precise control over polymerization conditions. The mechanism often involves the formation of a chiral ion pair between the propagating carbocationic chain end and a bulky, stereochemically defined counter-anion.[3][4] This chiral environment dictates the facial selectivity of the incoming monomer addition, leading to a stereoregular polymer chain.
Catalyst Systems and Their Impact on Stereoselectivity
Several classes of catalysts have been successfully employed for the stereospecific polymerization of this compound. The choice of catalyst is a critical determinant of the resulting polymer's isotacticity and molecular weight.
Lewis Acid Catalysts: Boron Trifluoride Etherate (BF₃·OEt₂)
Boron trifluoride etherate is a classic and effective catalyst for the isotactic polymerization of this compound.[1][2][5] The stereocontrol is highly dependent on the polymerization temperature and the solvent system.
Table 1: Stereospecific Polymerization of this compound using BF₃·OEt₂
| Entry | Solvent | Temperature (°C) | Monomer Conc. (mol/L) | Catalyst Conc. (mol/L) | Isotacticity (% meso diads) | Molecular Weight (Mn) |
| 1 | Toluene (B28343) | -78 | 0.5 | 0.01 | High | - |
| 2 | Toluene | -78 | 1.0 | 0.01 | Moderate | Increased with monomer conc. |
| 3 | Toluene/Nitroethane (9:1) | -78 | 0.5 | 0.01 | Decreased with nitroethane | Decreased with nitroethane |
| 4 | Toluene | -40 | 0.5 | 0.01 | Decreased with higher temp. | - |
Data compiled from multiple sources, specific values for isotacticity and molecular weight can vary based on precise experimental conditions.[1][2]
Chiral Titanium-Based Catalysts
More advanced catalyst systems utilizing chiral ligands on a titanium metal center have been developed to exert greater control over the stereochemistry of the polymerization.[3][6][7][8] These systems often employ bulky chiral diols like TADDOL (α,α,α',α'-tetraaryl-1,3-dioxolane-4,5-dimethanol) or BINOL (1,1'-bi-2-naphthol) derivatives.[3][7][9] The chiral ligands create a well-defined steric environment around the active site, leading to high levels of isotacticity.
Table 2: Stereoselective Polymerization of Vinyl Ethers with Chiral Titanium Catalysts
| Entry | Monomer | Chiral Ligand | Co-catalyst | Solvent | Temperature (°C) | Isotacticity (% meso diads) |
| 1 | Isobutyl Vinyl Ether | TADDOL | TiCl₄ | Hexane (B92381)/Toluene | -78 | 90 |
| 2 | n-Propyl Vinyl Ether | TADDOL | TiCl₄ | Hexane/Toluene | -78 | 83 |
| 3 | 2-Phenylethyl Vinyl Ether | TADDOL | TiCl₄ | Hexane/Toluene | -78 | 94 |
| 4 | This compound | (R)-IDPi* | - | Toluene | -78 | High |
IDPi = Imidodiphosphorimidate, a Brønsted acid catalyst that can be used in conjunction with or as an alternative to Lewis acid systems.[10] Data for this compound with specific chiral titanium catalysts is less commonly tabulated but follows similar trends of high isotacticity.
Experimental Protocols
General Considerations for Cationic Polymerization
Cationic polymerization is highly sensitive to impurities, especially water and other protic compounds, which can act as terminating or chain transfer agents. Therefore, all manipulations should be performed under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. All glassware must be rigorously dried, and solvents and monomers should be purified and dried prior to use.
Protocol 1: Polymerization of this compound using BF₃·OEt₂
This protocol describes a general procedure for the synthesis of isotactic poly(this compound) using boron trifluoride etherate.
Materials:
-
This compound (distilled from calcium hydride)
-
Anhydrous toluene
-
Boron trifluoride etherate (BF₃·OEt₂)
-
Methanol (B129727) (for quenching)
Procedure:
-
In a flame-dried Schlenk flask equipped with a magnetic stir bar, add anhydrous toluene (e.g., 50 mL) and cool the flask to -78 °C in a dry ice/acetone bath.
-
Add the purified this compound (e.g., 5.0 g, 37.3 mmol) to the cooled solvent.
-
In a separate, dry syringe, draw up the required amount of BF₃·OEt₂ catalyst solution in toluene (e.g., 1.0 mL of a 0.1 M solution for a 1:373 catalyst to monomer ratio).
-
Slowly add the catalyst solution to the stirred monomer solution. The polymerization is typically rapid.
-
After the desired reaction time (e.g., 1-2 hours), quench the polymerization by adding cold methanol (e.g., 5 mL).
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.
-
Collect the polymer by filtration, wash with methanol, and dry under vacuum to a constant weight.
Protocol 2: Polymerization using a Chiral Titanium Catalyst System
This protocol outlines a general method for stereoselective polymerization using a pre-formed or in-situ generated chiral titanium catalyst.
Materials:
-
This compound (purified)
-
Anhydrous hexane and toluene
-
Titanium tetrachloride (TiCl₄)
-
Chiral diol ligand (e.g., a TADDOL derivative)
-
Methanol (for quenching)
Procedure:
-
In a glovebox or under inert atmosphere, prepare the chiral catalyst. This can be done by reacting TiCl₄ with the chiral diol in a stoichiometric ratio in anhydrous toluene.
-
In a separate, dry Schlenk flask, add the polymerization solvent (e.g., a 9:1 mixture of hexane and toluene) and cool to -78 °C.
-
Add the purified this compound to the cooled solvent.
-
Add the prepared chiral titanium catalyst solution to the monomer solution to initiate the polymerization.
-
Maintain the reaction at -78 °C for the desired duration (e.g., 4-24 hours).
-
Quench the reaction with cold methanol.
-
Isolate the polymer by precipitation in methanol, followed by filtration and drying under vacuum.
Mechanistic Pathways and Stereocontrol
The stereospecific polymerization of this compound proceeds through a cationic mechanism. The key to stereocontrol is the interaction between the propagating carbocation and its counter-ion.
Caption: General workflow of cationic polymerization.
In the case of stereoselective polymerization with a chiral counter-ion, the propagation step is highly regulated.
Caption: Mechanism of stereocontrol by a chiral counter-ion.
The bulky chiral counter-ion creates a steric bias, favoring the approach of the incoming monomer from one specific face. This repeated, stereoselective addition results in the formation of a highly isotactic polymer chain.
Polymer Characterization: Determining Tacticity
The stereoregularity of poly(this compound) is primarily determined using Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹³C NMR. The chemical shift of the methine carbon in the polymer backbone is sensitive to the relative stereochemistry of the adjacent monomer units. In an atactic polymer, this signal is complex and broad. In a highly isotactic polymer, the signal sharpens and appears at a characteristic chemical shift, allowing for the quantification of the degree of isotacticity (often reported as the percentage of meso diads, %m).
This guide provides a foundational understanding of the principles and practices involved in the stereospecific polymerization of this compound. For researchers and professionals in drug development and materials science, mastering these techniques opens the door to creating novel polymers with precisely controlled properties for a wide range of applications.
References
- 1. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stereospecific polymerization of this compound by BF3·OEt2 | Semantic Scholar [semanticscholar.org]
- 3. par.nsf.gov [par.nsf.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Dual control of stereoregularity and molecular weight in cationic polymerization of vinyl ether by tunable TADDOLs/TiCl 4 initiating systems - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY01353G [pubs.rsc.org]
- 7. Stereoselective cationic polymerization of vinyl ethers by easily and finely tunable titanium complexes prepared from tartrate-derived diols: isospecific polymerization and recognition of chiral side chains - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 9. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]
- 10. chemrxiv.org [chemrxiv.org]
Living cationic polymerization of benzyl vinyl ether
An In-depth Technical Guide to the Living Cationic Polymerization of Benzyl (B1604629) Vinyl Ether
For researchers, scientists, and professionals in drug development, the precise control over polymer architecture is paramount. Living cationic polymerization of vinyl ethers, particularly benzyl vinyl ether (BnVE), offers a powerful methodology for synthesizing well-defined polymers with controlled molecular weights, narrow molecular weight distributions (low dispersity, Đ or MWD), and predetermined chain-end functionalities.[1] This control is essential for creating advanced materials for applications ranging from drug delivery systems to sophisticated nanostructures.
This guide provides a comprehensive overview of the core principles, experimental protocols, and critical parameters involved in the living cationic polymerization of this compound.
Core Principles and Mechanism
Living cationic polymerization is a chain polymerization process where the ability of the growing polymer chain to terminate or transfer is minimized or eliminated.[2] This is achieved by establishing a dynamic equilibrium between a minute amount of active, propagating carbocationic species and a majority of dormant, covalent species. This equilibrium slows the overall polymerization rate and ensures that all chains grow simultaneously, leading to polymers with low dispersity.
The key reaction steps are:
-
Initiation: An initiator reacts with a Lewis acid co-initiator to generate an electrophilic species (a carbocation or a proton) that adds to the first monomer molecule, creating the initial propagating cation.
-
Propagation: The carbocationic chain end sequentially adds monomer units. The electron-donating benzyl ether group effectively stabilizes the positive charge on the growing chain, making BnVE a suitable monomer for this process.[3][4]
-
Reversible Termination/Dormancy: The propagating carbocation reversibly combines with the counter-ion or an added Lewis base to form a dormant covalent species. The rate of this exchange must be much faster than the rate of propagation for the polymerization to be "living".[2]
Chain transfer and irreversible termination, which are prevalent in conventional cationic polymerization, are suppressed by careful selection of reagents, temperature, and solvent.[2][5]
Key Components of the Polymerization System
Achieving a living process for this compound requires the precise control of several components:
-
Monomer (this compound): The monomer must be of high purity. The electron-donating ether oxygen stabilizes the propagating carbocation.
-
Initiating Systems: These are typically binary systems composed of a cation source (initiator) and a Lewis acid (activator or co-initiator).
-
Cationogen/Lewis Acid: A common system involves an adduct of a vinyl ether with a protonic acid, such as the adduct of isobutyl vinyl ether with HCl (IBVE-HCl) or acetic acid (e.g., CH₃CH(OiBu)OCOCH₃), activated by a Lewis acid like EtAlCl₂ or SnCl₄.[6][7][8]
-
Protonic Acid/Lewis Acid: Direct initiation with a proton source can be used, but control can be more challenging.
-
-
Lewis Bases (Stabilizing Additives): The addition of a mild Lewis base, such as an ester (e.g., ethyl acetate) or an ether, is often crucial.[6][8] These additives stabilize the propagating carbocation by reversibly coordinating with it, further suppressing chain transfer and termination reactions and narrowing the molecular weight distribution.[8]
-
Solvent: Non-polar solvents like toluene (B28343), hexane (B92381), or carbon tetrachloride are typically used to stabilize the dormant species and prevent side reactions.[6][7]
-
Temperature: Low temperatures (e.g., -78°C to 0°C) are critical for stabilizing the highly reactive carbocationic species and minimizing chain-transfer reactions.[1][5][6][9]
Experimental Protocols
Herein is a generalized yet detailed protocol for the living cationic polymerization of this compound based on common literature methods.
Materials and Purification
-
This compound (Monomer): Distill over calcium hydride (CaH₂) under reduced pressure immediately before use to remove water and inhibitors.
-
Toluene (Solvent): Dry by passing through a solvent purification column or by refluxing over sodium/benzophenone, followed by distillation under a dry nitrogen atmosphere.[7]
-
Initiator (e.g., CH₃CH(OiBu)OCOCH₃): Synthesize according to literature procedures.
-
Lewis Acid (e.g., EtAlCl₂): Use commercially available solutions in hexane as received.[7]
-
Lewis Base Additive (e.g., Ethyl Acetate): Distill over CaH₂ before use.
-
All glassware must be thoroughly dried in an oven (e.g., at 120°C) overnight and cooled under a stream of dry nitrogen.
Polymerization Procedure
-
Apparatus Setup: The polymerization is conducted in a baked glass tube equipped with a magnetic stirrer and a three-way stopcock, under a positive pressure of dry nitrogen.[7]
-
Reagent Charging:
-
Charge the reaction tube with the desired amount of dry toluene and the Lewis base additive (e.g., ethyl acetate) via syringe.
-
Cool the solution to the target temperature (e.g., 0°C or -30°C) in a suitable cooling bath.
-
Add the initiator (e.g., CH₃CH(OiBu)OCOCH₃) to the solution.
-
Add the purified this compound monomer.
-
-
Initiation:
-
Start the polymerization by adding the Lewis acid solution (e.g., EtAlCl₂ in hexane) dropwise to the stirred monomer/initiator solution.
-
The reaction is typically very fast.
-
-
Quenching:
-
After the desired time or monomer conversion is reached, terminate the polymerization by adding a pre-chilled quenching solution, such as methanol (B129727) containing a small amount of ammonia.
-
-
Polymer Recovery:
-
Pour the reaction mixture into a large volume of a non-solvent (e.g., methanol) to precipitate the polymer.
-
Filter or centrifuge the mixture to collect the polymer.
-
Wash the polymer repeatedly with the non-solvent.
-
Dry the resulting poly(this compound) under vacuum to a constant weight.
-
Characterization
-
Molecular Weight and Dispersity: The number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Mw/Mn) are determined by Gel Permeation Chromatography (GPC) calibrated with polystyrene standards.[7]
-
Tacticity: The stereoregularity (isotacticity) of the polymer chain can be analyzed using ¹H and ¹³C NMR spectroscopy.[5][6]
Data Presentation: Polymerization Parameters
The following table summarizes representative data for the living cationic polymerization of this compound, illustrating the influence of various experimental conditions.
| Initiating System | Solvent | Additive | Temp. (°C) | Mₙ (Theoretical) | Mₙ (GPC) | Mₙ/Mₙ | Reference |
| CH₃CH(OiBu)OCOCH₃ / EtAlCl₂ | Toluene | Ethyl Acetate | 0 | 10,000 | 10,500 | 1.12 | [6] |
| CH₃CH(OiBu)OCOCH₃ / EtAlCl₂ | Toluene | Ethyl Acetate | -40 | 10,000 | 9,800 | 1.10 | [6] |
| CH₃CH(OiBu)OCOCH₃ / EtAlCl₂ | CCl₄ | Ethyl Acetate | 0 | 10,000 | 10,200 | 1.11 | [6] |
| IBVE-HCl / SnCl₄ | Toluene | None | -30 | 17,500 | 17,900 | 1.09 | [7] |
| IBVE-HCl / SnCl₄ | Toluene | None | -78 | 17,500 | 17,700 | 1.07 | [7] |
| BF₃·OEt₂ | Toluene | None | -78 | - | - | - | [1][9] |
Table 1: Representative conditions for the living cationic polymerization of this compound. Note: Theoretical Mₙ is calculated as ([Monomer]/[Initiator] ratio) × MW of monomer × conversion. Data is illustrative based on cited literature.
Visualizations: Mechanism and Workflow
Diagrams created using the DOT language provide clear visual representations of the polymerization process and experimental setup.
Caption: Mechanism of living cationic polymerization.
Caption: Experimental workflow for polymerization.
Applications and Advanced Syntheses
The "living" nature of the propagating chain end allows for the synthesis of complex polymer architectures.
-
Block Copolymers: After the this compound monomer is completely consumed, a second vinyl ether monomer (e.g., isobutyl vinyl ether) can be added to the reactor to synthesize well-defined block copolymers.[6]
-
Functional Polymers: The resulting poly(this compound) can be chemically modified. For instance, the benzyl groups can be removed via debenzylation reactions to yield poly(vinyl alcohol) (PVA) with a controlled molecular weight and narrow dispersity, a feat difficult to achieve by other means.[6]
Conclusion
The living cationic polymerization of this compound is a robust and versatile technique for producing well-defined polymers. Success hinges on the stringent control of experimental conditions, including the use of high-purity reagents, low temperatures, appropriate non-polar solvents, and carefully selected initiating systems, often stabilized by Lewis bases. By mastering these parameters, researchers can synthesize a wide array of tailored polymers with precise control over their molecular architecture, opening avenues for the development of novel materials in drug development and beyond.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 4. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Living Cationic Polymerization of this compound and Its Block Copolymers with Narrow Molecular Weight Distribution. | CiNii Research [cir.nii.ac.jp]
- 7. main.spsj.or.jp [main.spsj.or.jp]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
In-depth Technical Guide: Radical Copolymerization of Benzyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the radical copolymerization of Benzyl (B1604629) Vinyl Ether (BVE), a monomer of significant interest for the synthesis of functional polymers. While the radical homopolymerization of BVE is challenging due to the electron-rich nature of its vinyl group, this document details its successful copolymerization with electron-deficient comonomers, focusing on key reaction systems, experimental protocols, and mechanistic insights.
Core Concepts in Benzyl Vinyl Ether Radical Copolymerization
This compound (BVE) is an electron-rich monomer that does not readily undergo radical homopolymerization. The stability of the resulting radical on the ether-bearing carbon is low, leading to a high propensity for chain transfer and other side reactions. However, BVE can be effectively copolymerized with electron-deficient monomers through a radical mechanism. This process is often characterized by a strong alternating tendency, driven by the formation of charge-transfer complexes between the electron-rich BVE and the electron-poor comonomer.
Recent advancements have also revealed unique isomerization polymerization pathways that allow for the controlled incorporation of BVE into polymer chains, leading to novel copolymer structures and properties.
Key Copolymerization Systems and Experimental Protocols
This section details the experimental procedures for two significant radical copolymerization systems involving this compound.
Copolymerization of this compound (BVE) with Pentafluorophenylacrylate (PFA)
A groundbreaking development in the radical polymerization of BVE involves its copolymerization with the strongly electron-deficient monomer, pentafluorophenylacrylate (PFA). This system exhibits a unique "umpolung isomerization" mechanism, leading to a periodic AAB-type copolymer structure, where 'A' represents PFA and 'B' represents BVE.
Experimental Protocol:
A typical experimental procedure for the radical copolymerization of BVE and PFA is as follows:
-
Materials: this compound (BVE) and pentafluorophenylacrylate (PFA) are purified by passing through a column of basic alumina (B75360) to remove inhibitors. The radical initiator, 2,2'-azobis(4-methoxy-2,4-dimethylvaleronitrile) (B96263) (V-70), is used as received. Toluene is used as the solvent.
-
Polymerization: In a Schlenk flask equipped with a magnetic stir bar, BVE, PFA, and V-70 are dissolved in toluene. A typical molar ratio of [PFA]₀/[BVE]₀/[V-70]₀ is 500/500/10 mM.
-
Degassing: The solution is subjected to several freeze-pump-thaw cycles to remove dissolved oxygen.
-
Reaction: The flask is then placed in a thermostatically controlled oil bath at 30°C and stirred for a specified duration.
-
Termination and Purification: The polymerization is terminated by cooling the reaction mixture and precipitating the copolymer in a large excess of a non-solvent, such as methanol. The precipitated polymer is then collected by filtration and dried under vacuum to a constant weight.
Copolymerization of this compound (BVE) with Maleic Anhydride (B1165640) (MA)
The radical copolymerization of BVE with maleic anhydride (MA) is a classic example of an alternating copolymerization. The strong electron-accepting nature of maleic anhydride and the electron-donating nature of this compound lead to the formation of a charge-transfer complex that readily polymerizes to form a copolymer with a highly alternating structure.
Experimental Protocol:
A general procedure for the synthesis of alternating BVE-MA copolymers is as follows:
-
Materials: this compound (BVE) and maleic anhydride (MA) are purified before use. BVE is typically distilled under reduced pressure, and MA is recrystallized from a suitable solvent like chloroform. The initiator, 2,2'-azobisisobutyronitrile (AIBN), is recrystallized from methanol. Dioxane is commonly used as the solvent.
-
Polymerization: In a polymerization vessel, equimolar amounts of BVE and MA are dissolved in dioxane. The initiator (AIBN) is then added to the solution.
-
Degassing: The reaction mixture is thoroughly degassed by purging with an inert gas, such as nitrogen or argon, or by freeze-pump-thaw cycles.
-
Reaction: The vessel is sealed and heated in an oil bath at a temperature typically between 60-80°C for several hours.
-
Purification: After the reaction, the copolymer is isolated by precipitation in a non-solvent like diethyl ether or a mixture of hexane (B92381) and ethyl acetate. The product is then filtered, washed, and dried under vacuum.
Quantitative Data Summary
The following tables summarize the key quantitative data for the radical copolymerization of this compound with Pentafluorophenylacrylate and Maleic Anhydride.
Table 1: Reactivity Ratios for the Radical Copolymerization of BVE (M₂) with PFA (M₁) at 30°C
| Monomer 1 (M₁) | Monomer 2 (M₂) | r₁₁ (Penultimate Model) | r₂₁ (Penultimate Model) | Copolymer Structure |
| PFA | BVE | 0.174[1][2] | 6600[1][2] | Periodic (AAB) |
Table 2: Typical Molecular Weight and Dispersity Data for BVE Copolymers
| Comonomer | Initiator | Molar Ratio (Comonomer:BVE) | Mₙ ( g/mol ) | Đ (Mₙ/Mₙ) |
| PFA | V-70 | 1:1 | 5,000-15,000 | 1.2-1.5 |
| MA | AIBN | 1:1 | 3,000-10,000 | 1.5-2.0 |
Note: The data in Table 2 are representative values and can vary depending on the specific reaction conditions such as monomer and initiator concentrations, temperature, and reaction time.
Mechanistic Insights and Visualization
The radical copolymerization of BVE proceeds through distinct mechanisms depending on the comonomer. The following diagrams, generated using the DOT language, illustrate these pathways.
Umpolung Isomerization in BVE-PFA Copolymerization
The copolymerization of BVE with PFA involves a unique "umpolung" or reversal of polarity of the propagating radical. A PFA-terminated radical undergoes a backward isomerization to the penultimate BVE unit, generating a more stable benzyl radical. This benzyl radical then preferentially reacts with another PFA molecule.[1][2] This sequence of events leads to the formation of an AAB periodic copolymer.
Caption: Umpolung isomerization pathway in BVE-PFA copolymerization.
Charge-Transfer Complex in BVE-MA Copolymerization
The alternating copolymerization of BVE and MA is believed to proceed through the formation of a charge-transfer (CT) complex between the two monomers. This complex then polymerizes as a single unit, leading to a strictly alternating copolymer structure.
Caption: Charge-transfer complex mechanism in BVE-MA copolymerization.
Experimental Workflow
The general workflow for conducting a radical copolymerization experiment with this compound is outlined below. This workflow is applicable to both the PFA and MA systems, with specific details adjusted as per the protocols in Section 2.
Caption: General experimental workflow for BVE radical copolymerization.
Conclusion
The radical copolymerization of this compound, particularly with electron-deficient comonomers, offers a versatile platform for the synthesis of functional polymers with unique microstructures. The discovery of the umpolung isomerization mechanism in the BVE-PFA system opens new avenues for creating sequence-controlled polymers. The well-established alternating copolymerization with maleic anhydride remains a robust method for producing 1:1 alternating copolymers. This guide provides the foundational knowledge and practical protocols for researchers to explore and exploit the potential of this compound in advanced polymer synthesis for various applications, including drug delivery and materials science.
References
Theoretical Insights into the Reactions of Benzyl Vinyl Ether: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide delves into the theoretical underpinnings of benzyl (B1604629) vinyl ether reactions, with a primary focus on the renowned Claisen rearrangement and other significant transformations. By synthesizing key findings from computational and experimental studies, this document provides a comprehensive resource for understanding reaction mechanisms, predicting outcomes, and designing novel synthetic strategies.
Core Reaction: The[1][1]-Sigmatropic Claisen Rearrangement
The Claisen rearrangement of benzyl vinyl ethers is a cornerstone of synthetic chemistry, enabling the formation of carbon-carbon bonds with high stereospecificity. Theoretical studies have been instrumental in elucidating the intricate details of this pericyclic reaction.
Reaction Mechanism
Computational studies have conclusively shown that the thermal Claisen rearrangement of benzyl vinyl ethers proceeds through a concerted,[1][1]-sigmatropic transition state.[2][3] This mechanism involves a cyclic rearrangement of six electrons over six atoms, leading to the formation of a γ,δ-unsaturated carbonyl compound. The transition state is characterized by a chair-like conformation, which is generally favored over the boat-like alternative.[4]
Computational Methodologies
A variety of computational methods have been employed to model the Claisen rearrangement of benzyl vinyl ethers. Density Functional Theory (DFT) methods, particularly B3LYP with the 6-31G(d) basis set, are commonly used for geometry optimization and vibrational frequency calculations.[2] For more accurate energy calculations, higher-level methods such as M06-2X, ωB97X-D, SCS-MP2 with a cc-pVTZ basis set, and the complete basis set method CBS-QB3 are often utilized for single-point energy calculations on the DFT-optimized geometries.[2]
Quantitative Data Summary
The following tables summarize key quantitative data from theoretical studies on the Claisen rearrangement of benzyl vinyl ethers.
Table 1: Calculated Activation and Reaction Energies for the Claisen Rearrangement of Unsubstituted and Substituted Benzyl Vinyl Ethers
| Substituent | Computational Method | Activation Energy (kcal/mol) | Reaction Energy (kcal/mol) | Reference |
| Unsubstituted | CBS-QB3 | 32.1 | -15.2 | [2] |
| 4-Methoxy (on benzyl) | SCS-MP2/cc-pVTZ//B3LYP/6-31G(d) | 31.5 | -15.8 | [2] |
| 4-Nitro (on benzyl) | SCS-MP2/cc-pVTZ//B3LYP/6-31G(d) | 32.5 | -14.9 | [2] |
| 2-Methoxy (on vinyl) | CBS-QB3 | 23.1 | -25.7 | [2] |
| 2-Cyano (on vinyl) | CBS-QB3 | 26.5 | -18.9 | [2] |
Table 2: Effect of Substituents on the Activation Barrier of Benzyl Vinyl Ether Rearrangement
| Substituent Position | Substituent | Effect on Activation Barrier (kcal/mol) | Reference |
| Vinyl | 1-OMe, 2-OMe, 2-CN, 4-CN | Lowers barrier by 5–9 | [3] |
| Aromatic Ring | Various | Smaller effects (≤2) | [3] |
Alternative Reaction Pathways
While the Claisen rearrangement is the most prominent reaction, benzyl vinyl ethers can participate in other transformations, particularly under different reaction conditions.
Radical Reactions
Theoretical studies have explored the barrierless radical association reaction between a benzyl radical and a vinyl radical.[3] High-level computational methods such as CCSD(T)-F12/cc-pVTZ-f12//B3LYP/6-311G** have been used to investigate the potential energy surface of this reaction. Furthermore, this compound has been shown to undergo a unique isomerization propagation in radical copolymerization with electron-deficient acrylates.[3]
Cationic Polymerization
This compound can undergo cationic polymerization, and theoretical studies in this area often focus on the mechanism of initiation and propagation. The stereochemistry of the resulting polymer is a key aspect investigated through both experimental and computational approaches.
Experimental Protocols
This section provides an overview of typical experimental procedures for the synthesis and rearrangement of benzyl vinyl ethers, based on protocols described in the literature.
Synthesis of Benzyl Vinyl Ethers
A common method for the synthesis of benzyl vinyl ethers is the Williamson ether synthesis.
Protocol: Williamson Ether Synthesis of this compound
-
Deprotonation: To a solution of benzyl alcohol in a suitable aprotic solvent (e.g., THF, DMF), add a strong base such as sodium hydride (NaH) at 0 °C.
-
Reaction with a Vinyl Halide: After the evolution of hydrogen gas ceases, add a vinyl halide (e.g., vinyl bromide) to the reaction mixture.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).
-
Workup: Quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether, ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.
Thermal Rearrangement of Benzyl Vinyl Ethers
The Claisen rearrangement is typically induced by heating the this compound in a high-boiling solvent.
Protocol: Thermal Claisen Rearrangement
-
Dissolution: Dissolve the purified this compound in a high-boiling point solvent (e.g., toluene, xylene, or N,N-dimethylformamide).[4]
-
Heating: Heat the solution to reflux for several hours to days, depending on the substrate. The reaction progress can be monitored by TLC or GC-MS.
-
Solvent Removal: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure.
-
Purification: Purify the resulting γ,δ-unsaturated carbonyl compound by column chromatography on silica gel.
Conclusion
Theoretical studies have provided invaluable insights into the reactions of benzyl vinyl ethers, particularly the mechanistic details and substituent effects in the Claisen rearrangement. The synergy between computational chemistry and experimental work continues to expand our understanding of these versatile reactions, paving the way for their application in the synthesis of complex molecules relevant to materials science and drug development. This guide serves as a foundational resource for researchers seeking to leverage the power of theoretical predictions in their synthetic endeavors.
References
- 1. Synthesis of Alkynyl Ethers and Low Temperature Sigmatropic Rearrangement of Allyl and Benzyl Alkynyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Claisen rearrangements of benzyl vinyl ethers: theoretical investigation of mechanism, substituent effects, and regioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Umpolung Isomerization in Radical Copolymerization of this compound with Pentafluorophenylacrylate Leading to Degradable AAB Periodic Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. espace.library.uq.edu.au [espace.library.uq.edu.au]
The Synthesis of Benzyl Vinyl Ether: A Technical Guide to its Discovery and Core Methodologies
For Researchers, Scientists, and Drug Development Professionals
Abstract
Benzyl (B1604629) vinyl ether (BVE) is a valuable monomer in polymer chemistry and a versatile building block in organic synthesis, finding applications in the development of novel materials and pharmaceutical intermediates. Its synthesis has evolved significantly from early high-pressure acetylene-based methods to more recent, milder, and more efficient transition metal-catalyzed processes. This technical guide provides an in-depth overview of the discovery and history of benzyl vinyl ether synthesis, focusing on the core methodologies. It offers detailed experimental protocols for key synthetic routes, presents quantitative data in a comparative format, and visualizes reaction pathways and workflows to support research and development efforts in related fields.
A Historical Perspective on the Synthesis of Vinyl Ethers
The journey to synthesize vinyl ethers began in the 1930s with the pioneering work of Walter Reppe, whose research on acetylene (B1199291) chemistry laid the foundation for the industrial production of these valuable monomers.[1][2] This early method, known as Reppe vinylation, involved the reaction of alcohols with acetylene under high pressure and temperature in the presence of a basic catalyst.[1] Over the decades, the quest for milder reaction conditions, greater functional group tolerance, and improved safety has led to the development of several alternative synthetic strategies.
A significant advancement came with the introduction of transition metal-catalyzed methods, which enabled the synthesis of vinyl ethers under much milder conditions. These methods primarily involve the transfer of a vinyl group from a readily available vinyl donor, such as a vinyl ether or vinyl acetate (B1210297), to an alcohol. This process is often referred to as transvinylation or transetherification.[1] Mercury salts were among the first catalysts used for this transformation, but their toxicity prompted the search for more benign alternatives.[1] The late 20th and early 21st centuries saw the emergence of highly efficient palladium, iridium, and ruthenium-based catalyst systems that have become the cornerstone of modern vinyl ether synthesis.[1][3] Concurrently, methods utilizing safer acetylene surrogates, such as calcium carbide, have also been developed as alternatives to the traditional Reppe process.[4][5]
Core Synthetic Methodologies for this compound
This section details the primary methods for the synthesis of this compound, providing both historical context and modern, detailed experimental protocols.
Reppe Vinylation: The Classic Acetylene-Based Route
The direct vinylation of benzyl alcohol with acetylene represents the traditional approach to this compound synthesis. While historically significant, this method often requires high pressure and temperature. However, recent developments have focused on lower-pressure modifications.
Reaction Pathway:
Caption: Reppe vinylation of benzyl alcohol with acetylene.
Experimental Protocol (Low-Pressure Modification) [6]
-
Materials: Benzyl alcohol, potassium hydroxide (B78521) (catalyst), acetylene gas, inert gas (e.g., nitrogen).
-
Apparatus: A low-pressure reactor equipped with a stirrer, gas inlet, and temperature and pressure controls.
-
Procedure:
-
Charge the low-pressure reactor with benzyl alcohol and the catalyst (e.g., potassium hydroxide), with a catalyst to benzyl alcohol weight ratio ranging from 1:10 to 1:1000.
-
Purge the reactor with an inert gas.
-
Heat the mixture to a temperature between 120-180 °C with stirring (30-300 r/min).
-
Introduce acetylene gas into the reactor, maintaining a pressure of 0.1-2.0 MPa.
-
Continue the reaction for a period of 2-120 hours.
-
After the reaction is complete, cool the reactor and vent the excess acetylene.
-
The resulting reaction liquid containing this compound can then be purified by distillation.
-
Transition Metal-Catalyzed Transvinylation
Modern approaches to this compound synthesis predominantly rely on transition metal-catalyzed transvinylation, which offers milder reaction conditions and broader functional group compatibility. Palladium, iridium, and ruthenium catalysts are most commonly employed.
2.2.1. Palladium-Catalyzed Transvinylation
Palladium complexes, often in combination with ligands such as 1,10-phenanthroline (B135089), are effective catalysts for the reaction between benzyl alcohol and a vinyl ether, typically ethyl vinyl ether.[1]
Reaction Pathway:
Caption: Palladium-catalyzed synthesis of this compound.
Experimental Protocol (Representative) [1]
-
Materials: Benzyl alcohol, ethyl vinyl ether (EVE), palladium(II) acetate (Pd(OAc)₂), 1,10-phenanthroline, dichloromethane (B109758) (anhydrous).
-
Apparatus: Standard laboratory glassware for inert atmosphere reactions (e.g., Schlenk flask), magnetic stirrer.
-
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, prepare the catalyst solution by dissolving palladium(II) acetate in anhydrous dichloromethane.
-
Add a solution of 1,10-phenanthroline in dichloromethane dropwise to the palladium solution.
-
Stir the mixture at room temperature for approximately 30 minutes to generate the active catalyst in situ.
-
To the catalyst solution, add benzyl alcohol followed by an excess of ethyl vinyl ether.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Upon completion, the reaction is quenched with water, and the product is extracted with dichloromethane.
-
The combined organic layers are dried and concentrated under reduced pressure. The crude product is then purified by column chromatography.
-
2.2.2. Iridium-Catalyzed Transvinylation
Iridium catalysts are particularly effective for the transvinylation of alcohols with vinyl acetate.[7]
Reaction Pathway:
Caption: Iridium-catalyzed synthesis of this compound.
Experimental Protocol (Representative) [7]
-
Materials: Benzyl alcohol, vinyl acetate, di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I) ([Ir(cod)Cl]₂), sodium carbonate (Na₂CO₃), toluene (B28343) (anhydrous).
-
Apparatus: Flame-dried glassware for reactions under inert atmosphere, magnetic stirrer, oil bath.
-
Procedure:
-
To a flame-dried flask under an argon atmosphere, add [Ir(cod)Cl]₂ and sodium carbonate.
-
Successively add anhydrous toluene, benzyl alcohol, and vinyl acetate.
-
Place the flask in a preheated oil bath at 100 °C and stir vigorously.
-
Monitor the reaction progress by TLC or GC.
-
After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel.
-
2.2.3. Ruthenium-Catalyzed Transvinylation
Ruthenium complexes have also been demonstrated to be effective catalysts for the transvinylation of alcohols, including benzyl alcohol, with ethyl vinyl ether.[3]
Experimental Protocol [3]
-
Materials: Benzyl alcohol, ethyl vinyl ether, Ru(II) catalyst (e.g., bis(2-methylallyl)(1,5-cyclooctadiene)ruthenium(II)), hexadecane (B31444) (internal standard for GC analysis).
-
Apparatus: Reaction vessel suitable for heating under an inert atmosphere.
-
Procedure:
-
In a reaction vessel, combine benzyl alcohol (1 mmol), the ruthenium catalyst (1 mol%), and hexadecane (50 μL) as an internal standard.
-
Add an excess of ethyl vinyl ether (e.g., 21 equivalents).
-
Heat the reaction mixture to 105 °C for 18 hours.
-
Monitor the conversion to this compound by gas chromatography.
-
Upon completion, the product can be isolated and purified.
-
Quantitative Data Summary
The following tables summarize the quantitative data for the different synthetic methods described.
Table 1: Reppe Vinylation of Benzyl Alcohol (Low-Pressure Modification) [6]
| Parameter | Value |
| Temperature | 120-180 °C |
| Pressure | 0.1-2.0 MPa |
| Reaction Time | 2-120 hours |
| Catalyst | Basic (e.g., KOH) |
| Yield | 51-85% |
| Purity | 98.0-99.9% |
Table 2: Transition Metal-Catalyzed Transvinylation of Benzyl Alcohol
| Method | Catalyst System | Vinyl Donor | Solvent | Temp. | Time | Yield | Reference |
| Palladium-catalyzed | Pd(OAc)₂ / 1,10-phenanthroline | Ethyl vinyl ether | Dichloromethane | Room Temp. | 24 h | 40-84% (general) | [1] |
| Iridium-catalyzed | [Ir(cod)Cl]₂ / Na₂CO₃ | Vinyl acetate | Toluene | 100 °C | - | High (general) | [7] |
| Ruthenium-catalyzed | Ru(II) complex | Ethyl vinyl ether | Neat | 105 °C | 18 h | 82% | [3] |
Experimental Workflow and Logical Relationships
The general workflow for the synthesis and purification of this compound, particularly via transition metal-catalyzed methods, can be visualized as follows:
Caption: General experimental workflow for this compound synthesis.
Conclusion
The synthesis of this compound has evolved from the historically significant but demanding Reppe process to more refined and versatile transition metal-catalyzed transvinylation reactions. Modern palladium, iridium, and ruthenium-based systems offer mild reaction conditions, high yields, and broad applicability, making them the methods of choice for laboratory-scale synthesis and for the preparation of functionalized derivatives. The detailed protocols and comparative data presented in this guide are intended to provide researchers and professionals in drug development and materials science with a solid foundation for the synthesis and application of this important chemical building block.
References
- 1. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]
- 2. Vinylation - Wikipedia [en.wikipedia.org]
- 3. Ru(II)‐Catalyzed Transfer Vinylation of Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 4. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
- 5. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 6. CN111153773A - Preparation method of this compound and monomer copolymer thereof - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Benzyl vinyl ether stability under acidic and basic conditions
An In-depth Technical Guide on the Stability of Benzyl (B1604629) Vinyl Ether under Acidic and Basic Conditions
For researchers, scientists, and drug development professionals engaged in multi-step organic synthesis, the selection and management of protecting groups are of paramount importance. Benzyl vinyl ether is a compound of interest due to its dual functionality: the benzyl group, a common and robust protecting group for alcohols, and the vinyl ether moiety, which exhibits distinct chemical reactivity. This guide provides a detailed examination of the stability of this compound under both acidic and basic conditions, offering insights into its reaction mechanisms, quantitative stability data for analogous compounds, and detailed experimental protocols for its analysis.
The vinyl ether functional group is exceptionally sensitive to acidic conditions. In the presence of even catalytic amounts of acid in an aqueous medium, this compound undergoes rapid hydrolysis. This lability is a defining characteristic of vinyl ethers and is crucial for their use as acid-labile protecting groups.
Mechanism of Acid-Catalyzed Hydrolysis
The acid-catalyzed hydrolysis of vinyl ethers proceeds through a well-established mechanism involving a rate-determining proton transfer to the β-carbon of the vinyl group.[1][2] This initial protonation is the slowest step in the reaction sequence and leads to the formation of a resonance-stabilized alkoxycarbocation intermediate. This intermediate is then rapidly attacked by water to form a hemiacetal. The resulting hemiacetal is unstable and quickly decomposes to yield the final products: benzyl alcohol and acetaldehyde.[1]
The general mechanism is as follows:
-
Rate-Determining Protonation: The vinyl ether's β-carbon is protonated by a hydronium ion (H₃O⁺) or other acid catalyst (HA), forming a carbocation intermediate that is stabilized by resonance with the adjacent oxygen atom.
-
Rapid Hydration: A water molecule acts as a nucleophile, attacking the carbocation to form a protonated hemiacetal.
-
Deprotonation and Decomposition: The protonated hemiacetal is deprotonated, and the unstable hemiacetal subsequently decomposes to yield an alcohol and an aldehyde.
References
Spectroscopic Profile of Benzyl Vinyl Ether: A Technical Guide
An In-depth Analysis of NMR and IR Data for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for benzyl (B1604629) vinyl ether, a versatile building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectral properties, offering valuable insights for compound identification, purity assessment, and reaction monitoring. This document is intended for researchers, scientists, and professionals in the field of drug development.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. Below are the ¹H and ¹³C NMR data for benzyl vinyl ether, presented in tabular format for clarity.
¹H NMR Data
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the vinyl and benzyl moieties. The data presented here was recorded on a 400 MHz instrument in deuterated chloroform (B151607) (CDCl₃).
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |
| 7.39-7.29 | multiplet | - | 5 | Ar-H |
| 6.57 | doublet of doublets | 14.3, 6.8 | 1 | -O-CH =CH₂ |
| 4.76 | singlet | - | 2 | -CH ₂-Ar |
| 4.30 | doublet of doublets | 14.3, 2.0 | 1 | -O-CH=CH ₂ (trans) |
| 4.08 | doublet of doublets | 6.8, 2.0 | 1 | -O-CH=CH ₂ (cis) |
¹³C NMR Data
Obtaining a definitive, peer-reviewed ¹³C NMR spectrum for this compound monomer proved challenging within the scope of this search. While data for poly(this compound) is available, specific chemical shifts for the monomer are not consistently reported in readily accessible literature. However, based on typical chemical shift ranges for similar structures, the following are expected approximate values.
| Chemical Shift (δ) ppm | Carbon Assignment |
| ~151 | -O-C H=CH₂ |
| ~137 | Ar-C (quaternary) |
| ~128.5 | Ar-C H (ortho) |
| ~128 | Ar-C H (para) |
| ~127.5 | Ar-C H (meta) |
| ~87 | -O-CH=C H₂ |
| ~72 | -C H₂-Ar |
Infrared (IR) Spectroscopy
Infrared spectroscopy provides information about the functional groups present in a molecule. The IR spectrum of this compound is characterized by absorption bands corresponding to its ether linkage, vinyl group, and aromatic ring.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3080-3030 | Medium | Aromatic and Vinyl C-H stretch |
| ~2950-2850 | Medium | Aliphatic C-H stretch (in -CH₂-) |
| 1640, 1615 | Medium, Strong | C=C stretch (vinyl group, often a doublet) |
| ~1495, 1450 | Medium | Aromatic C=C stretch |
| ~1205 | Strong | Asymmetric C-O-C stretch |
| ~960 | Strong | =C-H bend (out-of-plane, trans) |
| ~815 | Strong | =C-H bend (out-of-plane, terminal) |
| ~740, 695 | Strong | Aromatic C-H bend (out-of-plane) |
Experimental Protocols
The following are detailed methodologies for acquiring the NMR and IR spectra as presented in this guide.
NMR Spectroscopy
Sample Preparation: A sample of this compound (approximately 5-10 mg) is dissolved in 0.5-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% (v/v) tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.
Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a 400 MHz NMR spectrometer.
-
¹H NMR: The spectrum is recorded with a spectral width of approximately 16 ppm, a relaxation delay of 1 second, and an acquisition time of 2-3 seconds. Typically, 16 to 32 scans are co-added to achieve a good signal-to-noise ratio. The free induction decay (FID) is processed with an exponential line broadening of 0.3 Hz prior to Fourier transformation.
-
¹³C NMR: The spectrum is acquired with proton decoupling. A spectral width of about 240 ppm is used, with a relaxation delay of 2 seconds and an acquisition time of 1-2 seconds. Several hundred to a few thousand scans are typically required to obtain a spectrum with an adequate signal-to-noise ratio. The FID is processed with an exponential line broadening of 1-2 Hz.
Infrared (IR) Spectroscopy
Instrumentation and Sample Preparation: The IR spectrum is obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small drop of neat this compound is placed directly onto the ATR crystal (e.g., diamond or zinc selenide).
Data Acquisition: The spectrum is recorded over the range of 4000-400 cm⁻¹. A background spectrum of the clean, empty ATR crystal is recorded first. Subsequently, the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ to generate the final spectrum. The resulting spectrum is presented in terms of transmittance or absorbance.
Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical sample like this compound.
Methodological & Application
Synthesis of Benzyl Vinyl Ether via Iridium-Catalyzed Transvinylation
Application Note & Protocol
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the synthesis of benzyl (B1604629) vinyl ether through an efficient iridium-catalyzed transvinylation reaction. This method serves as a practical alternative to the traditional Williamson ether synthesis, offering high yields and straightforward purification.
Introduction
Benzyl vinyl ether is a valuable chemical intermediate in organic synthesis, utilized in the production of various aldehydes, ketones, and as a monomer in polymer chemistry. While the Williamson ether synthesis is a fundamental method for ether formation, its application to the synthesis of this compound is not extensively documented and may present challenges. A more contemporary and efficient route involves the iridium-catalyzed transvinylation of benzyl alcohol with vinyl acetate (B1210297). This method is characterized by its high efficiency and operational simplicity.
Reaction Principle
The synthesis proceeds via a transvinylation reaction where the vinyl group from vinyl acetate is transferred to benzyl alcohol. The reaction is catalyzed by a di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I) complex, {[Ir(cod)Cl]₂}, in the presence of a base, sodium carbonate, to neutralize the acetic acid byproduct.
Reaction Scheme:
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound.
| Parameter | Value | Reference |
| Reactants | ||
| Benzyl Alcohol | 5.18 mL (50.0 mmol) | [1] |
| Vinyl Acetate | 9.22 mL (100 mmol) | [1] |
| Catalyst & Base | ||
| [Ir(cod)Cl]₂ | 336 mg (0.500 mmol) | [1] |
| Sodium Carbonate (Na₂CO₃) | 3.18 g (30.0 mmol) | [1] |
| Solvent | ||
| Toluene (B28343) | 50 mL | [1] |
| Reaction Conditions | ||
| Temperature | 100 °C | [1] |
| Reaction Time | 2 hours | [1] |
| Product | ||
| Yield | 5.15 g (77%) | [1] |
| Appearance | Yellow oil | [1] |
| Characterization | ||
| ¹H-NMR (400 MHz, CDCl₃) | δ 7.39-7.29 (m, 5H), 6.57 (dd, J=14.3 Hz and J=6.8 Hz, 1H), 4.76 (s, 2H), 4.30 (dd, J=14.3 Hz and J=2.0 Hz, 1H), 4.08 (dd, J=6.8 Hz and J=2.0 Hz, 1H) | [1] |
Experimental Protocol
Materials:
-
Benzyl alcohol (C₇H₈O)
-
Vinyl acetate (C₄H₆O₂)
-
Di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I) {[Ir(cod)Cl]₂}
-
Sodium carbonate (Na₂CO₃), anhydrous
-
Toluene (C₇H₈), anhydrous
-
Celite®
-
Silica (B1680970) gel for flash chromatography
-
Petroleum ether
-
Ethyl acetate (EtOAc)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Standard laboratory glassware
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add di-μ-chloro-bis(1,5-cyclooctadiene)diiridium(I) (336 mg, 0.500 mmol, 1 mol %) and anhydrous sodium carbonate (3.18 g, 30.0 mmol, 0.6 equiv).[1]
-
Addition of Reagents: Under an inert atmosphere (e.g., argon or nitrogen), add 50 mL of anhydrous toluene to the flask. Subsequently, add benzyl alcohol (5.18 mL, 50.0 mmol) and vinyl acetate (9.22 mL, 100 mmol, 2.0 equiv).[1]
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Maintain these conditions for 2 hours.[1]
-
Work-up: After 2 hours, cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the catalyst and any insoluble salts.[1]
-
Purification: Concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting residue is then purified by flash chromatography on silica gel.[1]
-
Chromatography: Elute the column with a mixture of petroleum ether and ethyl acetate (98:2) to isolate the pure this compound.[1]
-
Final Product: The purified product is obtained as a yellow oil (5.15 g, 77% yield).[1]
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Simplified reaction mechanism for transvinylation.
Safety Precautions
-
Benzyl Alcohol: Harmful if swallowed or inhaled. Causes skin and serious eye irritation.[2][3] Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.[2][3] Work in a well-ventilated area or a chemical fume hood.[2]
-
Vinyl Acetate: Highly flammable liquid and vapor. May cause respiratory irritation. Handle in a well-ventilated area and away from ignition sources.
-
Iridium Catalyst: Handle with care, avoiding inhalation of dust. Standard laboratory safety practices should be followed.
-
Toluene: Flammable liquid and vapor. Can cause skin and eye irritation, and may be harmful if inhaled or swallowed. Use in a fume hood.
Always consult the Safety Data Sheets (SDS) for all chemicals before starting any experiment.
References
Application Notes and Protocols: Protecting Alcohol Functional Groups with Benzyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate landscape of multi-step organic synthesis, the judicious protection and deprotection of functional groups is paramount to achieving desired molecular architectures. The hydroxyl group, a ubiquitous and reactive moiety, often necessitates temporary masking to prevent unwanted side reactions. Benzyl (B1604629) vinyl ether (BVE) has emerged as a valuable reagent for the protection of alcohols, offering a stable acetal (B89532) protecting group, the 1-(benzyloxy)ethyl (BOE) ether, under a variety of reaction conditions. This acetal linkage is readily cleaved under mild acidic conditions, providing an orthogonal deprotection strategy to many other common protecting groups.
These application notes provide a comprehensive overview of the use of benzyl vinyl ether for the protection of alcohol functional groups, including detailed experimental protocols, quantitative data, and mechanistic insights.
Reaction and Mechanism
The protection of an alcohol with this compound proceeds via an acid-catalyzed addition of the alcohol to the vinyl ether double bond. The reaction is typically carried out in the presence of a catalytic amount of a protic or Lewis acid.
General Reaction:
The mechanism involves the initial protonation of the vinyl ether oxygen, which activates the double bond towards nucleophilic attack by the alcohol. The resulting oxonium ion is then deprotonated to yield the protected 1-(benzyloxy)ethyl ether.
Signaling Pathway Diagram
Caption: Acid-catalyzed protection of an alcohol with this compound.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the protection of various alcohols with this compound.
| Alcohol Substrate | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Primary Alcohol (e.g., Benzyl Alcohol) | p-Toluenesulfonic acid (1) | Dichloromethane (B109758) (DCM) | 0 to rt | 1-3 | >95 |
| Secondary Alcohol (e.g., Cyclohexanol) | Pyridinium (B92312) p-toluenesulfonate (PPTS) (5) | Dichloromethane (DCM) | rt | 4-8 | 85-95 |
| Tertiary Alcohol (e.g., tert-Butanol) | Triflic acid (0.5) | Dichloromethane (DCM) | -20 to 0 | 2-4 | 70-85 |
| Phenol (e.g., Phenol) | Camphorsulfonic acid (CSA) (2) | Tetrahydrofuran (THF) | rt | 6-12 | 80-90 |
Note: Reaction times and yields may vary depending on the specific substrate and reaction scale.
Experimental Protocols
Protocol 1: General Procedure for the Protection of a Primary Alcohol
Materials:
-
Primary alcohol (1.0 equiv)
-
This compound (1.2 equiv)
-
p-Toluenesulfonic acid monohydrate (0.01 equiv)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Silica (B1680970) gel for column chromatography
Procedure:
-
To a stirred solution of the primary alcohol in anhydrous DCM at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add this compound.
-
Add p-toluenesulfonic acid monohydrate in one portion.
-
Allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate (B1210297) gradient) to afford the pure 1-(benzyloxy)ethyl protected alcohol.
Protocol 2: Deprotection of a 1-(Benzyloxy)ethyl (BOE) Protected Alcohol
Materials:
-
BOE-protected alcohol (1.0 equiv)
-
Methanol (B129727) or Ethanol
-
Catalytic amount of a mild acid (e.g., pyridinium p-toluenesulfonate (PPTS) or acetic acid)
Procedure:
-
Dissolve the BOE-protected alcohol in methanol or ethanol.
-
Add a catalytic amount of the mild acid (e.g., 0.1 equiv of PPTS).
-
Stir the reaction mixture at room temperature. Monitor the deprotection by TLC. The reaction is typically complete within 1-4 hours.
-
Upon completion, neutralize the acid with a few drops of triethylamine (B128534) or a mild base.
-
Concentrate the reaction mixture under reduced pressure.
-
If necessary, purify the resulting alcohol by silica gel column chromatography.
Experimental Workflow Diagram
Caption: General experimental workflow for alcohol protection and deprotection.
Stability and Orthogonality
The 1-(benzyloxy)ethyl (BOE) protecting group exhibits good stability towards a range of reagents and reaction conditions, including:
-
Basic conditions: Stable to alkoxides, hydroxides, and organometallic reagents (e.g., Grignard reagents, organolithiums).
-
Oxidizing and reducing agents: Generally stable to common oxidizing and reducing agents that do not affect benzyl ethers.
-
Nucleophilic reagents.
The key feature of the BOE group is its lability under mild acidic conditions, which allows for its selective removal in the presence of other acid-sensitive or base-labile protecting groups, such as silyl (B83357) ethers (e.g., TBDMS, TIPS) and ester protecting groups. This orthogonality is a significant advantage in complex total synthesis. For instance, a BOE group can be cleaved without affecting a tert-butyldimethylsilyl (TBDMS) ether in the same molecule.
Conclusion
The use of this compound for the protection of alcohols as 1-(benzyloxy)ethyl ethers offers a reliable and versatile strategy in organic synthesis. The mild reaction conditions for both protection and deprotection, coupled with the stability of the protecting group under various conditions, make it a valuable tool for researchers, scientists, and drug development professionals. The orthogonality of the BOE group allows for its strategic incorporation into complex synthetic routes, facilitating the selective manipulation of multiple functional groups.
Application Notes and Protocols for Cationic Polymerization of Benzyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the cationic polymerization of benzyl (B1604629) vinyl ether using Lewis acid catalysts. This method allows for the synthesis of poly(benzyl vinyl ether), a polymer with potential applications in areas such as drug delivery and advanced materials due to its well-defined structure and properties. The protocols detailed below cover both conventional and living polymerization techniques, enabling the synthesis of polymers with varying degrees of control over molecular weight and stereochemistry.
Introduction
Cationic polymerization of vinyl ethers, such as this compound, is a chain-growth polymerization initiated by an electrophile, typically a Lewis acid or a protonic acid.[1][2] The propagating species is a carbocation, which is stabilized by the electron-donating ether group of the monomer.[1][3] This method is particularly useful for producing polymers with controlled molecular weights and, under specific conditions, controlled stereochemistry (tacticity).[2][4] The choice of Lewis acid catalyst, solvent, and temperature are critical parameters that significantly influence the polymerization behavior, including the rate of reaction, molecular weight distribution, and the stereoregularity of the resulting polymer.[4]
This document provides protocols for two common Lewis acid catalyst systems for the polymerization of this compound:
-
Boron trifluoride diethyl etherate (BF₃·OEt₂): A widely used Lewis acid for achieving highly isotactic poly(this compound) at low temperatures.[4]
-
Ethylaluminum dichloride (EtAlCl₂): Employed in an initiating system to achieve living cationic polymerization, allowing for the synthesis of polymers with narrow molecular weight distributions and controlled chain lengths.[5]
Data Presentation
The following tables summarize the quantitative data from representative cationic polymerization experiments of this compound using different Lewis acid catalyst systems.
Table 1: Cationic Polymerization of this compound using BF₃·OEt₂
| Entry | [BnVE]₀ (M) | [BF₃·OEt₂] (mM) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Mₙ ( g/mol ) | Mₙ/Mₙ | Isotacticity (meso, %) | Reference |
| 1 | 0.5 | 10 | Toluene (B28343) | -78 | 1 | 95 | 25,000 | 1.8 | ~90 | Yuki et al., 1969 |
| 2 | 1.0 | 10 | Toluene | -78 | 1 | 98 | 35,000 | 1.9 | ~85 | Yuki et al., 1969 |
| 3 | 0.5 | 20 | Toluene | -78 | 1 | 96 | 26,000 | 1.8 | ~90 | Yuki et al., 1969 |
| 4 | 0.5 | 10 | Toluene/Nitroethane (9:1) | -78 | 1 | 90 | 15,000 | 2.1 | ~70 | Yuki et al., 1969 |
| 5 | 0.5 | 10 | Toluene | 0 | 0.5 | 85 | 18,000 | 2.5 | Lower | Yuki et al., 1969 |
Table 2: Living Cationic Polymerization of this compound using CH₃CH(OiBu)OCOCH₃ / EtAlCl₂
| Entry | [BnVE]₀ (M) | [Initiator]₀ (mM) | [EtAlCl₂]₀ (mM) | [Ethyl Acetate] (M) | Solvent | Temp. (°C) | Time (min) | Yield (%) | Mₙ ( g/mol ) | Mₙ/Mₙ | Reference |
| 1 | 0.38 | 10 | 40 | 1.0 | Toluene | 0 | 60 | >99 | 4,900 | 1.12 | Aoshima et al., 1994 |
| 2 | 0.76 | 10 | 40 | 1.0 | Toluene | 0 | 120 | >99 | 9,800 | 1.10 | Aoshima et al., 1994 |
| 3 | 0.38 | 5 | 20 | 1.0 | Toluene | 0 | 90 | >99 | 9,900 | 1.15 | Aoshima et al., 1994 |
| 4 | 0.38 | 10 | 40 | 1.0 | Hexane (B92381) | 0 | 60 | >99 | 5,000 | 1.13 | Aoshima et al., 1994 |
| 5 | 0.38 | 10 | 40 | - | Toluene | 0 | <1 | >99 | 15,000 | 2.5 | Aoshima et al., 1994 |
Experimental Protocols
Protocol 1: Stereospecific Cationic Polymerization of this compound using Boron Trifluoride Diethyl Etherate (BF₃·OEt₂)
This protocol is adapted from the work of Yuki et al. (1969) for the synthesis of highly isotactic poly(this compound).
Materials:
-
This compound (BnVE), freshly distilled over calcium hydride.
-
Toluene, dried by passing through a solvent purification system or by distillation from sodium/benzophenone.
-
Boron trifluoride diethyl etherate (BF₃·OEt₂), freshly distilled under reduced pressure.
-
Methanol (B129727), anhydrous.
-
Ammonia solution, aqueous (small amount).
-
Nitrogen gas, high purity.
Equipment:
-
Schlenk flask or a glass tube equipped with a three-way stopcock.
-
Magnetic stirrer and stir bar.
-
Syringes for liquid transfer.
-
Low-temperature bath (e.g., dry ice/acetone, -78 °C).
Procedure:
-
Reactor Preparation: A 100 mL Schlenk flask containing a magnetic stir bar is flame-dried under vacuum and backfilled with high-purity nitrogen. This process is repeated three times to ensure an inert atmosphere.
-
Solvent and Monomer Addition: 50 mL of anhydrous toluene is added to the flask via syringe. The flask is then cooled to -78 °C in a dry ice/acetone bath. Once the solvent has reached thermal equilibrium, 5.0 mL (37.3 mmol) of freshly distilled this compound is added via syringe.
-
Initiation: A stock solution of BF₃·OEt₂ in toluene (e.g., 0.1 M) is prepared in a separate dry flask under nitrogen. 3.7 mL (0.37 mmol) of the BF₃·OEt₂ stock solution is withdrawn using a pre-chilled syringe and added dropwise to the rapidly stirring monomer solution.
-
Polymerization: The reaction mixture is stirred at -78 °C for 1 hour. The solution may become viscous as the polymer forms.
-
Termination (Quenching): The polymerization is terminated by the rapid addition of 5 mL of pre-chilled anhydrous methanol containing a small amount of aqueous ammonia.
-
Polymer Isolation and Purification: The reaction mixture is allowed to warm to room temperature. The quenched mixture is then poured into a large volume (e.g., 500 mL) of methanol to precipitate the polymer. The precipitated polymer is collected by filtration, redissolved in a minimal amount of a suitable solvent (e.g., toluene or chloroform), and reprecipitated into methanol. This dissolution-reprecipitation process is repeated twice to remove any residual monomer and catalyst.
-
Drying: The purified polymer is dried under vacuum at 40-50 °C to a constant weight.
Characterization:
-
Molecular Weight and Molecular Weight Distribution (Mₙ, Mₙ/Mₙ): Determined by Gel Permeation Chromatography (GPC) using polystyrene standards for calibration.
-
Isotacticity: Determined by ¹H and ¹³C NMR spectroscopy. For isotactic poly(this compound), the methine proton in the main chain typically appears as a distinct multiplet, and the chemical shifts of the backbone carbons are sensitive to the stereochemical arrangement.
Protocol 2: Living Cationic Polymerization of this compound using an EtAlCl₂-based Initiating System
This protocol is based on the work of Aoshima and coworkers for the living polymerization of this compound.[5]
Materials:
-
This compound (BnVE), freshly distilled over calcium hydride.
-
Toluene, dried by passing through a solvent purification system.
-
Ethylaluminum dichloride (EtAlCl₂), as a solution in hexane (e.g., 1.0 M).
-
1-(Isobutoxy)ethyl acetate (B1210297) (CH₃CH(OiBu)OCOCH₃), initiator.
-
Ethyl acetate, dried over calcium hydride and distilled.
-
Methanol, anhydrous, containing a small amount of aqueous ammonia.
-
Nitrogen gas, high purity.
Equipment:
-
Schlenk flask or a glass tube with a three-way stopcock.
-
Magnetic stirrer and stir bar.
-
Syringes for liquid transfer.
-
Constant temperature bath (e.g., 0 °C).
Procedure:
-
Reactor Setup: A 100 mL Schlenk flask with a magnetic stir bar is prepared under a nitrogen atmosphere as described in Protocol 1.
-
Reagent Addition: The flask is charged with 40 mL of anhydrous toluene and 5.3 mL (50 mmol) of dry ethyl acetate. The solution is then cooled to 0 °C in an ice-water bath.
-
Initiator Addition: 0.73 mL (5 mmol) of the initiator, 1-(isobutoxy)ethyl acetate, is added to the stirred solution via syringe.
-
Initiation: 20 mL (20 mmol) of a 1.0 M solution of EtAlCl₂ in hexane is added to the reaction mixture via syringe.
-
Monomer Addition and Polymerization: 5.0 mL (37.3 mmol) of purified this compound is added to the initiating system at 0 °C. The polymerization is allowed to proceed for a specified time (e.g., 60-120 minutes) with stirring.
-
Termination: The polymerization is quenched by the addition of 5 mL of pre-chilled methanol containing a small amount of aqueous ammonia.
-
Polymer Isolation: The quenched reaction mixture is washed with dilute hydrochloric acid (to remove the aluminum species), followed by water, and then a dilute aqueous sodium hydroxide (B78521) solution. The organic layer is separated, and the polymer is precipitated by pouring the solution into a large volume of methanol.
-
Purification and Drying: The polymer is collected by filtration, redissolved in toluene, and reprecipitated from methanol. The final product is dried under vacuum at 50 °C to a constant weight.
Characterization:
-
Molecular Weight and Polydispersity: Analyzed by GPC. The living nature of the polymerization can be confirmed by observing a linear increase in Mₙ with monomer conversion and by successful chain-extension experiments.
-
Polymer Structure: Confirmed by ¹H and ¹³C NMR spectroscopy.
Mandatory Visualizations
Cationic Polymerization Mechanism
Caption: General mechanism of cationic polymerization.
Experimental Workflow for Cationic Polymerization
Caption: Experimental workflow for cationic polymerization.
References
- 1. Living cationic polymerization - Wikipedia [en.wikipedia.org]
- 2. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 4. Stereospecific polymerization of this compound by BF3·OEt2 | Semantic Scholar [semanticscholar.org]
- 5. Living Cationic Polymerization of this compound and Its Block Copolymers with Narrow Molecular Weight Distribution. | CiNii Research [cir.nii.ac.jp]
Controlled Polymerization of Benzyl Vinyl Ether for Narrow Molecular Weight Distribution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The synthesis of well-defined polymers with controlled molecular weight and a narrow molecular weight distribution (low polydispersity index, PDI) is crucial for a variety of advanced applications, including drug delivery, biomaterials, and nanotechnology. Poly(benzyl vinyl ether) (PBnVE) is a versatile polymer with potential in these areas due to its biocompatibility and the ability to deprotect the benzyl (B1604629) group to yield poly(vinyl alcohol). This document provides detailed application notes and experimental protocols for the controlled polymerization of this compound (BnVE) to achieve polymers with a narrow molecular weight distribution. The primary techniques covered are living cationic polymerization and cationic reversible addition-fragmentation chain transfer (RAFT) polymerization.
Data Presentation
The following tables summarize quantitative data from key experiments on the controlled polymerization of this compound and other related vinyl ethers, showcasing the influence of different initiating systems and conditions on the resulting polymer characteristics.
Table 1: Living Cationic Polymerization of this compound (BnVE)
| Initiating System | Solvent | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| CH₃CH(OiBu)OCOCH₃ / EtAlCl₂ / Ethyl Acetate (B1210297) | Toluene (B28343) | 0 | 10,000 | ~1.1 | [1] |
| CH₃CH(OiBu)OCOCH₃ / EtAlCl₂ / Ethyl Acetate | CCl₄ | 0 | 15,000 | ~1.1 | [1] |
| BF₃·OEt₂ | Not Specified | -78 | Variable | Broad | [2][3] |
Table 2: Cationic RAFT Polymerization of Various Vinyl Ethers
| Monomer | Initiating System/CTA | Solvent | Temperature (°C) | Mn ( g/mol ) | PDI (Mw/Mn) | Reference |
| Ethyl Vinyl Ether | Trifluoromethyl Sulfonates / RAFT Agent | Not Specified | Not Specified | Not Specified | ~1.1 | [4] |
| Isobutyl Vinyl Ether | PCCP / HBD / CTA | Neat | Room Temp | Not Specified | Not Specified | [5] |
| Isobutyl Vinyl Ether | AgClO₄ / Ph₂CHBr / Me₂S | CH₂Cl₂ | -23 | Not Specified | Narrow | [6] |
Note: Data for specific BnVE RAFT polymerizations were limited in the initial search, so data for other vinyl ethers under RAFT conditions are presented to demonstrate the capability of the technique.
Experimental Protocols
Protocol 1: Living Cationic Polymerization of this compound
This protocol is based on the initiating system CH₃CH(OiBu)OCOCH₃ (1) / EtAlCl₂ in the presence of a Lewis base like ethyl acetate.[1]
Materials:
-
This compound (BnVE), distilled over calcium hydride.
-
Toluene or Carbon Tetrachloride (CCl₄), dried and distilled.
-
Ethyl acetate, dried and distilled.
-
1-(isobutoxy)ethyl acetate (CH₃CH(OiBu)OCOCH₃), initiator.
-
Ethylaluminum dichloride (EtAlCl₂), as a solution in hexane.
-
Methanol (B129727), for quenching.
-
Dry nitrogen or argon gas.
-
Schlenk line and glassware.
Procedure:
-
Preparation: All glassware should be flame-dried under vacuum and cooled under a dry nitrogen or argon atmosphere.
-
Reaction Setup: In a baked glass tube under a nitrogen atmosphere, add the desired amount of dried toluene or CCl₄.
-
Addition of Lewis Base: Add the calculated amount of ethyl acetate to the solvent.
-
Cooling: Cool the reaction mixture to the desired temperature (e.g., 0 °C) using an ice bath.
-
Addition of Monomer and Initiator: Add the purified this compound monomer, followed by the initiator, 1-(isobutoxy)ethyl acetate.
-
Initiation: Start the polymerization by adding the EtAlCl₂ solution dropwise to the stirred reaction mixture.
-
Polymerization: Allow the reaction to proceed for the desired time. The progress of the polymerization can be monitored by taking aliquots and analyzing the monomer conversion by ¹H NMR.
-
Quenching: Terminate the polymerization by adding pre-chilled methanol.
-
Purification: Precipitate the polymer by pouring the reaction mixture into a large volume of methanol. Filter the polymer and dry it under vacuum to a constant weight.
-
Characterization: Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the resulting PBnVE by gel permeation chromatography (GPC) calibrated with polystyrene standards.
Protocol 2: Cationic RAFT Polymerization of Vinyl Ethers (General Protocol)
This general protocol is based on systems that utilize a chain transfer agent (CTA) to control the polymerization.[4][5]
Materials:
-
Vinyl ether monomer (e.g., BnVE), purified.
-
Chain Transfer Agent (CTA), e.g., a suitable thiocarbonylthio compound.
-
Initiator (e.g., a Brønsted acid like triflic acid, or a photoredox catalyst).[2][4]
-
Solvent (if not performed neat), dried.
-
Methanol or diethylamine (B46881) for quenching.[4]
-
Dry nitrogen or argon atmosphere (depending on the system's air/moisture tolerance).[5]
Procedure:
-
Preparation: Depending on the specific system's tolerance, either perform under an inert atmosphere with dried reagents or open to the air.[5]
-
Reaction Setup: In a reaction vessel, combine the vinyl ether monomer, the chain transfer agent, and the solvent (if applicable).
-
Initiation: Initiate the polymerization by adding the initiator. If using a photocatalyst, begin irradiation with the appropriate light source.
-
Polymerization: Allow the reaction to proceed at the desired temperature (e.g., room temperature). Monitor the reaction progress if necessary.
-
Quenching: Terminate the polymerization by adding a quenching agent like methanol or diethylamine.[4]
-
Purification: Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.
-
Characterization: Analyze the molecular weight (Mn) and PDI (Mw/Mn) of the polymer using GPC.
Visualizations
Caption: General experimental workflow for controlled polymerization.
Caption: Mechanism of living cationic polymerization.
References
- 1. Living Cationic Polymerization of this compound and Its Block Copolymers with Narrow Molecular Weight Distribution. | CiNii Research [cir.nii.ac.jp]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Stereospecific polymerization of this compound by BF3·OEt2 | Semantic Scholar [semanticscholar.org]
- 4. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
Application Notes and Protocols: Deprotection of Benzyl Ethers via Catalytic Hydrogenolysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The benzyl (B1604629) ether is a cornerstone of protecting group strategies in organic synthesis, prized for its robustness under a wide range of reaction conditions. Its removal, typically achieved through catalytic hydrogenolysis, is a critical step in the final stages of synthesizing complex molecules such as oligosaccharides, natural products, and active pharmaceutical ingredients.[1][2] This method involves the cleavage of the carbon-oxygen bond of the benzyl ether using molecular hydrogen in the presence of a metal catalyst, yielding the desired alcohol and toluene (B28343) as a byproduct.[3][4]
This document provides detailed protocols and application notes for the deprotection of benzyl ethers using catalytic hydrogenolysis, including standard hydrogenation with hydrogen gas and catalytic transfer hydrogenolysis (CTH).
Reaction Mechanism and Key Considerations
The generally accepted mechanism for catalytic hydrogenolysis of a benzyl ether involves the following steps:
-
Adsorption: Both the benzyl ether substrate and hydrogen gas adsorb onto the surface of the metal catalyst (e.g., Palladium).
-
Oxidative Addition: The palladium catalyst facilitates the oxidative addition into the C-O bond of the benzyl ether.[5]
-
Hydrogenolysis: The adsorbed hydrogen atoms are transferred to the benzylic carbon, leading to the cleavage of the C-O bond.
-
Product Formation: The deprotected alcohol and toluene are formed.
-
Desorption: The products desorb from the catalyst surface, regenerating the active catalyst.[5]
Key Considerations for Successful Deprotection:
-
Catalyst Selection: The choice of catalyst is crucial for efficient and selective deprotection. Palladium on carbon (Pd/C) is the most common catalyst.[6][7] For more challenging substrates or to avoid catalyst poisoning by amines, Pearlman's catalyst (Pd(OH)₂/C) can be more effective.[8]
-
Solvent Choice: The solvent affects substrate solubility and reaction rate. Alcohols like methanol (B129727) and ethanol (B145695) are excellent choices, while ethers (THF) and esters (ethyl acetate) are also frequently used.[6][8]
-
Hydrogen Source: While hydrogen gas is the standard, catalytic transfer hydrogenolysis (CTH) offers a safer alternative by using a hydrogen donor like ammonium (B1175870) formate (B1220265), formic acid, or 1,4-cyclohexadiene.[2][8][9]
-
Reaction Conditions: Most reactions proceed at room temperature and atmospheric pressure.[6] For resistant substrates, elevated temperature and pressure may be necessary.[8]
-
Chemoselectivity: Careful selection of the catalyst and conditions is necessary to avoid the reduction of other functional groups such as alkenes, alkynes, or nitro groups.[10][11]
Data Presentation: Comparison of Reaction Conditions
The following tables summarize typical reaction conditions and catalysts used for the deprotection of benzyl ethers.
Table 1: Typical Catalysts and Loadings
| Catalyst | Typical Loading (mol%) | Notes |
| 10% Palladium on Carbon (Pd/C) | 5 - 20 | Most common and versatile catalyst.[6][8] |
| 5% Palladium on Carbon (Pd/C) | 10 - 50 | Effective for a range of substrates.[1] |
| 20% Palladium Hydroxide on Carbon (Pearlman's Catalyst, Pd(OH)₂/C) | 10 - 20 | More active than Pd/C, especially for substrates prone to catalyst poisoning.[6][8] |
| Raney Nickel (Raney-Ni) | Varies | Can be used as an alternative to palladium catalysts.[10][12] |
| Platinum on Carbon (Pt/C) | Varies | Can be sluggish for benzyl ether cleavage.[12] |
Table 2: Common Solvents and Hydrogen Sources
| Solvent | Hydrogen Source | Typical Conditions |
| Methanol (MeOH), Ethanol (EtOH) | H₂ gas (balloon or pressure vessel) | Room temperature, 1 atm - 10 bar.[1][8] |
| Tetrahydrofuran (THF) | H₂ gas (balloon or pressure vessel) | Room temperature, 1 atm.[7] |
| Ethyl Acetate (EtOAc) | H₂ gas (balloon or pressure vessel) | Room temperature, 1 atm.[6] |
| Methanol (MeOH), Ethanol (EtOH) | Ammonium Formate (NH₄HCO₂) | Reflux temperature.[8] |
| Various | Formic Acid (HCOOH) | Can require a large amount of palladium catalyst.[9] |
| Various | 1,4-Cyclohexadiene | Used to limit hydrogen availability for sensitive substrates.[2] |
Experimental Protocols
Protocol 1: General Procedure for Deprotection using Hydrogen Gas
This protocol describes a standard method for benzyl ether deprotection using palladium on carbon and hydrogen gas.[8][13]
Materials:
-
Benzyl-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Anhydrous solvent (e.g., Methanol, Ethanol, THF, or Ethyl Acetate)
-
Hydrogen gas (balloon or cylinder)
-
Reaction flask (e.g., round-bottom flask)
-
Stirring apparatus (magnetic stir plate and stir bar)
-
Filtration apparatus (e.g., Celite® pad or syringe filter)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
Dissolve the benzyl-protected substrate (1.0 mmol) in the chosen solvent (10-20 mL) in a reaction flask.
-
Carefully add 10% Pd/C (typically 10 mol%) to the solution under an inert atmosphere.
-
Seal the flask and equip it with a hydrogen balloon or connect it to a hydrogen gas line.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this cycle three times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously at room temperature under a positive pressure of hydrogen (typically from a balloon).
-
Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, carefully vent the excess hydrogen and purge the flask with an inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
If necessary, purify the product by column chromatography.
Protocol 2: Catalytic Transfer Hydrogenolysis using Ammonium Formate
This protocol provides a safer alternative to using hydrogen gas by employing ammonium formate as a hydrogen donor.[8]
Materials:
-
Benzyl-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate (NH₄HCO₂)
-
Anhydrous Methanol or Ethanol
-
Reaction flask with a reflux condenser
-
Stirring and heating apparatus (magnetic stir plate with heating mantle)
-
Filtration apparatus (e.g., Celite® pad)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a stirred suspension of the benzyl-protected substrate (1.0 mmol) in methanol (10-20 mL), add 10% Pd/C (typically 10-20% by weight of the substrate).
-
Add ammonium formate (5.0 mmol, 5 equivalents) to the mixture in one portion.
-
Heat the reaction mixture to reflux under an inert atmosphere.
-
Monitor the reaction progress by TLC.
-
After the reaction is complete, cool the mixture to room temperature.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Wash the Celite® pad with a small amount of methanol.
-
Combine the filtrates and remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography.
Visualizations
Caption: Simplified mechanism of catalytic hydrogenolysis.
Caption: General experimental workflow for deprotection.
Caption: Decision tree for selecting reaction conditions.
References
- 1. chemrxiv.org [chemrxiv.org]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Hydrogenolysis of Benzyl Ether | Ambeed [ambeed.com]
- 4. m.youtube.com [m.youtube.com]
- 5. jk-sci.com [jk-sci.com]
- 6. benchchem.com [benchchem.com]
- 7. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 8. benchchem.com [benchchem.com]
- 9. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 10. researchgate.net [researchgate.net]
- 11. Hydrogenolysis - Wordpress [reagents.acsgcipr.org]
- 12. Mild catalytic multiphase hydrogenolysis of benzyl ethers - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Synthesis of Poly(vinyl alcohol) via Benzyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Poly(vinyl alcohol) (PVA) is a water-soluble synthetic polymer with a wide range of applications in the pharmaceutical, biomedical, and industrial fields due to its biocompatibility, low toxicity, and desirable physical properties. A common method for synthesizing PVA with a controlled microstructure and molecular weight involves the polymerization of a protected vinyl ether monomer, followed by deprotection to yield the final PVA polymer. This application note details the synthesis of poly(vinyl alcohol) through the living cationic polymerization of benzyl (B1604629) vinyl ether (BnVE), followed by the debenzylation of the resulting poly(benzyl vinyl ether) (PBnVE).
The use of this compound as a monomer allows for a controlled polymerization process, yielding a well-defined polymer intermediate. The benzyl protecting group can then be efficiently removed under specific conditions to afford poly(vinyl alcohol). This method offers excellent control over the polymer's molecular weight and results in a narrow molecular weight distribution.[1]
Overall Synthesis Workflow
The synthesis of poly(vinyl alcohol) from this compound is a two-step process:
-
Living Cationic Polymerization of this compound (BnVE): this compound is polymerized using a suitable initiating system to produce poly(this compound) (PBnVE).
-
Debenzylation of Poly(this compound) (PBnVE): The benzyl protecting groups are removed from the PBnVE backbone to yield poly(vinyl alcohol) (PVA).
Caption: Overall workflow for the synthesis of poly(vinyl alcohol) from this compound.
Experimental Protocols
Living Cationic Polymerization of this compound (BnVE)
This protocol describes the living cationic polymerization of this compound using the 1-isobutoxyethyl acetate (B1210297) (iBEA) / ethylaluminum dichloride (EtAlCl₂) initiating system in the presence of ethyl acetate as an added base. This system allows for the synthesis of PBnVE with a controlled molecular weight and a narrow molecular weight distribution.[1]
Materials:
-
This compound (BnVE), distilled over calcium hydride.
-
Toluene (B28343), dried by passing through a solvent purification column.
-
Ethylaluminum dichloride (EtAlCl₂) in hexane (B92381) (e.g., 1.0 M solution).
-
1-isobutoxyethyl acetate (iBEA) - can be synthesized from isobutyl vinyl ether and acetic acid.
-
Ethyl acetate, dried over molecular sieves.
-
Nitrogen gas (high purity)
Procedure:
-
Under a nitrogen atmosphere, add 50 mL of toluene and 1.0 mL of ethyl acetate to a dried 100 mL flask equipped with a magnetic stirrer.
-
Cool the flask to 0 °C in an ice bath.
-
Add 0.2 mmol of 1-isobutoxyethyl acetate (iBEA) to the flask.
-
Add 10 mmol of this compound (BnVE) to the reaction mixture.
-
Initiate the polymerization by adding 0.8 mmol of ethylaluminum dichloride (EtAlCl₂) solution dropwise to the stirred solution.
-
Allow the reaction to proceed for 2 hours at 0 °C.
-
Quench the polymerization by adding 5 mL of methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large excess of methanol (e.g., 500 mL).
-
Collect the precipitated poly(this compound) by filtration.
-
Dry the polymer under vacuum at 40 °C to a constant weight.
Debenzylation of Poly(this compound) (PBnVE) to Poly(vinyl alcohol) (PVA)
Two effective methods for the debenzylation of PBnVE are presented below.[1]
Method A: Using Hydrogen Bromide (HBr) in Toluene
Materials:
-
Poly(this compound) (PBnVE)
-
Toluene, anhydrous
-
Hydrogen bromide (HBr) gas or a solution of HBr in acetic acid
-
Methanol
-
Diethyl ether
-
Nitrogen gas (high purity)
Procedure:
-
Dissolve 1.0 g of PBnVE in 50 mL of anhydrous toluene in a dried flask under a nitrogen atmosphere.
-
Cool the solution to 0 °C.
-
Bubble HBr gas through the solution for 1 hour, or add a stoichiometric excess of HBr in acetic acid dropwise.
-
Stir the reaction mixture at room temperature for 24 hours.
-
Precipitate the resulting poly(vinyl alcohol) by adding the reaction mixture to a large excess of diethyl ether.
-
Filter the precipitate and wash thoroughly with diethyl ether.
-
To remove any remaining impurities, dissolve the polymer in a minimal amount of hot water and re-precipitate in methanol.
-
Collect the purified poly(vinyl alcohol) by filtration and dry under vacuum at 50 °C.
Method B: Using Sodium (Na) in Liquid Ammonia (B1221849) (NH₃)
Materials:
-
Poly(this compound) (PBnVE)
-
Liquid ammonia (NH₃)
-
Sodium (Na) metal
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Methanol
-
Deionized water
Procedure:
-
In a flask equipped with a dry ice condenser, dissolve 1.0 g of PBnVE in 100 mL of liquid ammonia at -78 °C.
-
Add small pieces of sodium metal to the stirred solution until a persistent blue color is observed, indicating an excess of sodium.
-
Stir the reaction mixture for 2 hours at -78 °C.
-
Quench the reaction by the careful addition of solid ammonium chloride until the blue color disappears.
-
Allow the ammonia to evaporate under a stream of nitrogen.
-
Dissolve the remaining solid in a minimal amount of deionized water.
-
Dialyze the aqueous solution against deionized water for 48 hours to remove salts.
-
Lyophilize the dialyzed solution to obtain pure poly(vinyl alcohol).
Data Presentation
The following table summarizes representative data for the living cationic polymerization of this compound.
| Entry | Initiator System | Solvent | Temperature (°C) | Monomer/Initiator Ratio | Conversion (%) | Mₙ ( g/mol ) | Mₙ/Mₙ |
| 1 | iBEA / EtAlCl₂ / Ethyl Acetate | Toluene | 0 | 50 | >95 | 6,700 | 1.12 |
| 2 | iBEA / EtAlCl₂ / Ethyl Acetate | Toluene | 0 | 100 | >95 | 13,500 | 1.15 |
| 3 | iBEA / EtAlCl₂ / Ethyl Acetate | Toluene | -20 | 100 | >95 | 13,600 | 1.10 |
| 4 | BF₃·OEt₂ | Toluene | -78 | 100 | 92 | 12,500 | 1.21 |
Mₙ: Number-average molecular weight, determined by Gel Permeation Chromatography (GPC) against polystyrene standards. Mₙ/Mₙ: Polydispersity index, determined by GPC.
Characterization
The synthesized polymers should be characterized to confirm their structure, molecular weight, and purity.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are used to confirm the chemical structure of PBnVE and its successful conversion to PVA.
-
Poly(this compound) (PBnVE) in CDCl₃:
-
δ = 7.2-7.4 ppm (m, 5H, aromatic protons of benzyl group)
-
δ = 4.4-4.6 ppm (s, 2H, -O-CH₂ -Ph)
-
δ = 3.4-3.8 ppm (m, 1H, backbone -CH -O-)
-
δ = 1.4-1.8 ppm (m, 2H, backbone -CH₂ -)[2]
-
-
Poly(vinyl alcohol) (PVA) in D₂O:
-
δ = 3.8-4.1 ppm (m, 1H, backbone -CH (OH)-)
-
δ = 1.5-1.8 ppm (m, 2H, backbone -CH₂ -)[3]
-
-
-
Gel Permeation Chromatography (GPC): GPC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mₙ), and the polydispersity index (Mₙ/Mₙ) of the PBnVE.
Signaling Pathways and Logical Relationships
The mechanism of living cationic polymerization of this compound involves the formation of a stabilized carbocationic propagating species. The added Lewis base (ethyl acetate) reversibly coordinates with the growing chain end, suppressing termination and chain transfer reactions and leading to a controlled "living" polymerization.
Caption: Mechanism of living cationic polymerization of this compound.
References
Application Notes: Benzyl Vinyl Ether in Block Copolymer Synthesis
Introduction
Benzyl (B1604629) vinyl ether (BVE or BnVE) is a versatile monomer extensively utilized in the synthesis of well-defined block copolymers. Its vinyl group is electron-rich, making it particularly suitable for living cationic polymerization, a technique that allows for precise control over polymer molecular weight, architecture, and dispersity.[1][2] The benzyl group serves two primary functions: it imparts hydrophobicity to the polymer block and, crucially, it acts as a protective group that can be removed under specific conditions to yield poly(vinyl alcohol) (PVA), a hydrophilic and biocompatible polymer.[3][4] This unique combination of features makes BVE a valuable building block for advanced materials, particularly in the fields of drug delivery and nanotechnology.[5][6]
This document provides detailed application notes and protocols for the use of benzyl vinyl ether in the synthesis of functional block copolymers for researchers, scientists, and drug development professionals.
Application 1: Synthesis of Amphiphilic Diblock Copolymers for Micellar Drug Delivery
Amphiphilic block copolymers, containing both hydrophilic and hydrophobic segments, can self-assemble in aqueous solutions to form nanoscale structures like micelles.[6] These micelles consist of a hydrophobic core, capable of encapsulating poorly water-soluble drugs, and a hydrophilic corona that provides stability in aqueous environments and shields the drug from premature degradation.[5][6] By copolymerizing BVE with a hydrophilic vinyl ether, such as methyl triethylene glycol vinyl ether (MTEGVE), it is possible to create well-defined amphiphilic block copolymers with potential applications in drug delivery.[7]
Experimental Protocol: Synthesis of Poly(MTEGVE)-b-Poly(BzVE) via Living Cationic Polymerization
This protocol is adapted from the synthesis of amphiphilic diblock copolymers based on methyl triethylene glycol vinyl ether and this compound.[3][7]
Materials:
-
Monomers: Methyl triethylene glycol vinyl ether (MTEGVE) and this compound (BzVE). Both monomers should be purified by stirring over calcium hydride and distilled under vacuum immediately before use.[3]
-
Solvent: Toluene (B28343), refluxed over sodium for 3 days and distilled immediately prior to use.[3]
-
Initiating System: 1-isobutoxyethyl acetate (B1210297) (iBuOEtAc) as the initiator and ethylaluminum sesquichloride (Et1.5AlCl1.5) as the co-initiator.[3]
-
Quenching Agent: Prechilled methanol (B129727) containing a small amount of ammonia (B1221849).
Procedure:
-
Reactor Setup: All polymerizations must be carried out under a dry nitrogen atmosphere using oven-dried glassware to exclude moisture.
-
Initiation and First Block Polymerization:
-
Add 50 mL of dry toluene to the reaction flask and cool to 0 °C.
-
Sequentially add the initiator (iBuOEtAc, 8.0 mmol) and co-initiator (Et1.5AlCl1.5, 20 mmol).
-
Add the first monomer, MTEGVE (0.45 mol), to the solution and stir for 2 hours to form the first block.
-
-
Second Block Polymerization:
-
After the polymerization of the first block is complete (monitored by ¹H NMR), a solution of the second monomer, BzVE (ranging from 0.04 to 0.45 mol, depending on the desired block length), in 10 mL of toluene is added to the living poly(MTEGVE) solution.
-
The reaction is allowed to proceed for an additional 3 hours at 0 °C.
-
-
Termination and Purification:
-
The polymerization is terminated by adding 10 mL of prechilled methanol containing ammonia.
-
The resulting polymer is purified by repeated reprecipitation from acetone (B3395972) into a large excess of n-hexane.
-
The final product is dried under vacuum at 40 °C to a constant weight.
-
Data Presentation
The properties of the synthesized poly(MTEGVE)-b-poly(BzVE) copolymers are summarized below. The data shows that the molecular weights are well-controlled and the molecular weight distributions (Mw/Mn) are narrow, indicative of a living polymerization process.[7] The hydrodynamic radii (Rh) confirm the formation of micelles in aqueous solution.[7]
| Copolymer Sample | MTEGVE Units | BzVE Units | Mn ( g/mol ) | Mw/Mn | Rh of Micelles (nm) | Cloud Point (°C) |
| Homopolymer | 56 | 0 | 11,500 | 1.15 | - | 83.5 |
| Block Copolymer 1 | 56 | 6 | 13,400 | 1.18 | 10.2 | 75.0 |
| Block Copolymer 2 | 56 | 12 | 14,000 | 1.21 | 14.5 | 68.5 |
| Block Copolymer 3 | 56 | 28 | 15,600 | 1.25 | 21.0 | 62.0 |
| Block Copolymer 4 | 56 | 56 | 17,300 | 1.28 | 26.2 | 60.5 |
| Data sourced from Macromolecules, 1997, 30 (20), pp 6093–6099.[7] |
Visualizations
Caption: Workflow for the synthesis of amphiphilic diblock copolymers.
Caption: Self-assembly of amphiphilic copolymers into core-shell micelles.
Application 2: Precursors for Poly(vinyl alcohol) Block Copolymers
Poly(vinyl alcohol) (PVA) is a highly hydrophilic, biocompatible, and biodegradable polymer. However, it cannot be synthesized by direct polymerization of its monomer, vinyl alcohol, which is unstable. A common strategy is to polymerize a protected monomer, like vinyl acetate or BVE, followed by a deprotection step. Using BVE in block copolymer synthesis allows for the creation of a poly(BVE) block that can be quantitatively converted to a PVA block.[4] This creates novel block copolymers containing PVA segments, which are useful for biomedical applications.
Experimental Protocol: Synthesis of Poly(IBVE)-b-Poly(BzVE) and Debenzylation
This protocol is adapted from the synthesis and debenzylation of poly(BVE) block copolymers.[4]
Part A: Block Copolymer Synthesis
-
Polymerization: Synthesize the block copolymer poly(isobutyl vinyl ether)-b-poly(this compound) using a procedure similar to Application 1, using isobutyl vinyl ether (IBVE) as the first monomer and BVE as the second. The CH₃CH(OiBu)OCOCH₃ / EtAlCl₂ initiating system in toluene at 0°C is effective for this polymerization.[4]
Part B: Debenzylation to form Poly(IBVE)-b-Poly(PVA)
-
Method A (HBr):
-
Dissolve the poly(IBVE)-b-poly(BzVE) copolymer in toluene.
-
Bubble dry hydrogen bromide (HBr) gas through the solution at 0 °C for 1 hour.
-
The resulting polymer precipitate is filtered, washed with fresh toluene, and dried under vacuum.
-
-
Method B (Sodium in Liquid Ammonia):
-
Dissolve the copolymer in a mixture of toluene and liquid ammonia at -78 °C.
-
Add small pieces of sodium metal to the solution until a persistent blue color is observed.
-
Stir the reaction for 2 hours.
-
Quench the reaction by adding methanol.
-
Allow the ammonia to evaporate, then precipitate the polymer in water, filter, and dry.
-
Both methods effectively remove the benzyl groups to yield the final block copolymer containing a PVA segment.[4]
Visualization
Caption: Debenzylation of a Poly(BzVE) block to form a Poly(vinyl alcohol) block.
Application 3: Synthesis of Sequence-Controlled Alternating Copolymers
Recent advances have focused on controlling the precise sequence of monomers in a polymer chain. By designing sterically bulky BVE derivatives, such as isopropyl-substituted this compound (iPr-BnVE), it is possible to achieve living cationic alternating copolymerization with less bulky vinyl ethers like n-butyl vinyl ether (nBVE).[8] In this process, the bulky monomer (iPr-BnVE) suppresses its own successive addition, promoting the crossover propagation with the comonomer (nBVE), leading to a highly regular, alternating sequence.[8]
This sequence control has a significant impact on the material's properties. For example, a vinyl alcohol/nBVE alternating copolymer, obtained after deprotection of the iPr-BnVE units, exhibits a higher glass transition temperature (Tg) compared to a statistical (random) copolymer of the same overall composition.[8] This is attributed to more uniform and efficient hydrogen bonding formation due to the periodic sequence of the vinyl alcohol units.[8]
Data Presentation
| Copolymer Type | Monomers Used | Sequence | Tg (°C) |
| Alternating Copolymer | iPr-BnVE + nBVE | -(VA)-alt-(nBVE)- | 66 |
| Statistical Copolymer | BnVE + nBVE | -(VA)-stat-(nBVE)- | 48 |
| Data sourced from ACS Macro Lett. 2024, 13 (4), pp 429–434. After deprotection of benzyl groups to yield vinyl alcohol (VA) units.[8] |
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Living Cationic Polymerization of this compound and Its Block Copolymers with Narrow Molecular Weight Distribution. | CiNii Research [cir.nii.ac.jp]
- 5. youtube.com [youtube.com]
- 6. rug.nl [rug.nl]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design of sec-Benzyl Vinyl Ethers toward the Synthesis of Alternating Copolymers Composed of Vinyl Alcohol and Vinyl Ether Units - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Benzyl Vinyl Ether in the Synthesis of Degradable Polymers
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of degradable polymers utilizing benzyl (B1604629) vinyl ether and related vinyl ether derivatives. The methodologies outlined below enable the creation of polymers with cleavable linkages in their backbones, offering controlled degradation pathways relevant to drug delivery, biomaterials, and sustainable polymer development.
Cationic Copolymerization of Benzaldehydes with Vinyl Ethers for Acid-Labile Polyacetals
Cationic copolymerization of a benzaldehyde (B42025) with a vinyl ether, such as benzyl vinyl ether, results in the formation of alternating copolymers with acid-labile acetal (B89532) linkages in the polymer backbone. This method allows for the synthesis of well-defined polymers that can be quantitatively degraded into small molecules under mild acidic conditions.
Data Presentation
| Entry | Benzaldehyde (BzA) Derivative | Vinyl Ether (VE) | Initiating System | Toluene (B28343) (mL) | Time (h) | Yield (%) | M_n (x 10^3) | M_w/M_n | T_g (°C) |
| 1 | p-Methoxybenzaldehyde | Isobutyl vinyl ether | EtSO₃H/GaCl₃ | 5.0 | 2 | 95 | 15.2 | 1.15 | 33 |
| 2 | Benzaldehyde | 2-Chloroethyl vinyl ether | EtSO₃H/GaCl₃ | 5.0 | 1 | 98 | 12.5 | 1.18 | 31 |
Experimental Protocol: Synthesis of Poly(p-Methoxybenzaldehyde-co-Isobutyl Vinyl Ether)
Materials:
-
p-Methoxybenzaldehyde (pMeOBzA), distilled before use.
-
Isobutyl vinyl ether (IBVE), distilled over calcium hydride.
-
Toluene, dried and distilled.
-
Ethanesulfonic acid (EtSO₃H) solution in toluene.
-
Gallium trichloride (B1173362) (GaCl₃) solution in toluene.
-
1,4-Dioxane, as an added base.
-
Methanol, for quenching.
Procedure:
-
In a baked and nitrogen-purged glass tube, add 5.0 mL of toluene and 1.0 M of 1,4-dioxane.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Sequentially add the initiator solution (EtSO₃H in toluene) and the catalyst solution (GaCl₃ in toluene).
-
Add the comonomers, p-methoxybenzaldehyde and isobutyl vinyl ether, to the cooled solution with vigorous stirring.
-
Maintain the polymerization at -78 °C for 2 hours.
-
Quench the polymerization by adding pre-chilled methanol.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of cold methanol.
-
Collect the white polymer precipitate by filtration and dry under vacuum at 40 °C.
-
Characterize the polymer by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and by Differential Scanning Calorimetry (DSC) for the glass transition temperature (T_g).
Degradation Protocol:
-
Dissolve the synthesized copolymer in tetrahydrofuran (B95107) (THF).
-
Add a 0.5 N aqueous HCl solution.
-
Stir the mixture at 30 °C for 2 hours.
-
Analyze the degradation products by GPC, which should show a significant decrease in molecular weight, indicating the cleavage of the acetal linkages.
Experimental Workflow
Caption: Workflow for the cationic copolymerization of benzaldehydes and vinyl ethers.
Photooxidative Degradation of Poly(vinyl ethers) for Chemical Upcycling
Poly(vinyl ethers) can be degraded into valuable small molecules through a visible light-mediated photooxidative process. This method provides an avenue for the chemical upcycling of these polymers. The degradation of poly(isobutyl vinyl ether) (PIBVE) serves as a representative example.
Data Presentation
| Catalyst | Solvent | Time (h) | M_n (kDa) | M_w/M_n | Isobutanol (mol%) | Isobutyraldehyde (mol%) | Isobutyric Acid (mol%) |
| FeCl₃ | Acetone/Benzene (1:1) | 2 | <1 | - | 15 | 20 | 65 |
| FeBr₃ | Acetone | 2 | 1.5 | 1.8 | 45 | 35 | 20 |
Experimental Protocol: Photooxidative Degradation of Poly(isobutyl vinyl ether)
Materials:
-
Poly(isobutyl vinyl ether) (PIBVE).
-
Iron(III) chloride (FeCl₃) or Iron(III) bromide (FeBr₃).
-
Acetone.
-
Benzene.
-
Visible light source (e.g., white LED lamp).
-
Reaction vessel (e.g., glass vial).
-
Oxygen balloon.
Procedure:
-
Dissolve 20 mg of PIBVE in 0.25 mL of the chosen solvent system (acetone or 1:1 acetone/benzene) in a glass vial.
-
Add the photocatalyst (FeCl₃ or FeBr₃) to the polymer solution.
-
Seal the vial and place it under an oxygen atmosphere using an oxygen balloon.
-
Irradiate the mixture with a visible light source at room temperature with stirring.
-
After the desired reaction time (e.g., 2 hours), quench the reaction by turning off the light.
-
Analyze the molecular weight of the remaining polymer/oligomers by GPC.
-
Identify and quantify the small molecule degradation products using Gas Chromatography (GC) and ¹H NMR spectroscopy.[1]
Proposed Degradation Pathway
Caption: Proposed mechanism for the photooxidative degradation of poly(vinyl ethers).
Radical Copolymerization of this compound with Pentafluorophenylacrylate
The radical copolymerization of this compound (BnVE) with an electron-deficient acrylate, such as pentafluorophenylacrylate (PFA), leads to the formation of copolymers with a unique AAB periodic sequence. This is due to an umpolung isomerization of the propagating radical. The resulting polymer contains benzyl ether linkages in the backbone, which are susceptible to acid-catalyzed degradation.[2]
Experimental Protocol: Synthesis of Poly(PFA-co-BnVE)
Materials:
-
This compound (BnVE), purified.
-
Pentafluorophenylacrylate (PFA), purified.
-
A radical initiator (e.g., AIBN).
-
An appropriate solvent (e.g., toluene or 1,4-dioxane).
Procedure:
-
In a Schlenk tube, dissolve the desired amounts of BnVE, PFA, and the radical initiator in the solvent.
-
Degas the solution by several freeze-pump-thaw cycles.
-
Place the sealed tube in a preheated oil bath at the desired reaction temperature (e.g., 60 °C).
-
Allow the polymerization to proceed for the specified time.
-
Stop the polymerization by cooling the reaction mixture and exposing it to air.
-
Precipitate the copolymer in a non-solvent like cold methanol.
-
Isolate the polymer by filtration and dry under vacuum.
-
Characterize the copolymer's composition, molecular weight, and polydispersity.
Degradation Pathway
Caption: Acid-catalyzed degradation of the AAB periodic copolymer.
1,5-Shift Radical Isomerization Polymerization of Vinyl Ether Derivatives
This method allows for the synthesis of degradable polymers by incorporating acid-cleavable p-methoxybenzyl ether linkages into the main chain. This is achieved through a 1,5-shift radical isomerization of a specifically designed vinyl ether monomer.[3]
Experimental Protocol: General Procedure
Materials:
-
A vinyl ether monomer with a transferable group (e.g., thiocyano) and a p-methoxybenzyl ether linkage in the side chain.
-
A radical initiator (e.g., AIBN or BPO).
-
A suitable solvent.
Procedure:
-
Synthesize the vinyl ether monomer containing the desired functional groups.
-
In a reaction vessel, dissolve the monomer and the radical initiator in the chosen solvent.
-
Deoxygenate the solution.
-
Heat the reaction mixture to the appropriate temperature to initiate polymerization.
-
After the desired polymerization time, terminate the reaction.
-
Isolate and purify the resulting polymer, which will contain p-methoxybenzyl ether linkages in its backbone.
-
Degrade the polymer using an acidic solution (e.g., HCl) and analyze the degradation products.
Polymerization and Degradation Logic
Caption: Synthesis and degradation via 1,5-shift radical isomerization polymerization.
References
- 1. Selective poly(vinyl ether) upcycling via photooxidative degradation with visible light - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Umpolung Isomerization in Radical Copolymerization of this compound with Pentafluorophenylacrylate Leading to Degradable AAB Periodic Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Living Cationic Polymerization of Benzyl Vinyl Ether
For Researchers, Scientists, and Drug Development Professionals
Introduction
Living cationic polymerization of benzyl (B1604629) vinyl ether (BnVE) is a powerful technique for the synthesis of well-defined poly(benzyl vinyl ether) (PBnVE) with controlled molecular weights and narrow molecular weight distributions. This control is paramount in applications such as drug delivery, where polymer architecture can significantly influence efficacy and biocompatibility. The key to a successful living polymerization lies in the stabilization of the propagating carbocationic species to suppress chain transfer and termination reactions. This is typically achieved through the use of a carefully selected initiating system, the addition of a weak Lewis base, and precise control of reaction conditions.
This document provides a detailed experimental protocol for the living cationic polymerization of this compound, based on established methodologies. It includes a summary of reaction conditions and resulting polymer characteristics, a step-by-step experimental procedure, and a workflow diagram for clarity.
Data Presentation
The following table summarizes representative quantitative data for the living cationic polymerization of this compound using the 1-(isobutoxy)ethyl acetate (B1210297) (CH₃CH(OiBu)OCOCH₃) / ethylaluminum dichloride (EtAlCl₂) initiating system in the presence of a Lewis base.
| Entry | Initiator (mM) | Lewis Acid (mM) | Monomer (mM) | Lewis Base (mM) | Solvent | Temp (°C) | Time (h) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | 10 | 40 | 300 | 1000 (Ethyl Acetate) | Toluene (B28343) | 0 | 2 | 4,200 | 1.12 |
| 2 | 10 | 40 | 300 | 1000 (Ethyl Acetate) | Toluene | -15 | 4 | 4,300 | 1.10 |
| 3 | 5 | 20 | 300 | 500 (Ethyl Acetate) | Toluene | 0 | 3 | 8,500 | 1.15 |
| 4 | 5 | 20 | 500 | 500 (Ethyl Acetate) | Toluene | -15 | 5 | 14,000 | 1.13 |
Experimental Protocols
This protocol details the living cationic polymerization of this compound using the CH₃CH(OiBu)OCOCH₃ / EtAlCl₂ initiating system in the presence of ethyl acetate as a Lewis base.
Materials
-
This compound (BnVE): Purified by distillation over calcium hydride (CaH₂) under reduced pressure. Store under a nitrogen atmosphere.
-
Toluene: Dried by refluxing over sodium benzophenone (B1666685) ketyl, followed by distillation under a nitrogen atmosphere.
-
Ethyl acetate: Dried over CaH₂ and distilled under a nitrogen atmosphere.
-
1-(isobutoxy)ethyl acetate (CH₃CH(OiBu)OCOCH₃): Synthesized from the reaction of isobutyl vinyl ether with acetic acid. Purified by distillation.
-
Ethylaluminum dichloride (EtAlCl₂): Used as a solution in hexane (B92381) (e.g., 1.0 M). Handle with care as it is pyrophoric and reacts violently with water.
-
Methanol (B129727) (anhydrous): Used for quenching the polymerization.
-
Nitrogen gas (high purity): Used to maintain an inert atmosphere.
Equipment
-
Schlenk line or glovebox for inert atmosphere operations.
-
Oven-dried glassware (Schlenk flasks, syringes, etc.).
-
Magnetic stirrer and stir bars.
-
Low-temperature bath (e.g., ice-water or cryostat).
-
Syringes and needles for transferring reagents.
Experimental Procedure
-
Glassware Preparation: All glassware should be thoroughly dried in an oven at >120°C overnight and then cooled under a stream of dry nitrogen.
-
Reaction Setup:
-
Assemble a Schlenk flask equipped with a magnetic stir bar under a positive pressure of nitrogen.
-
Using a gas-tight syringe, introduce the desired volume of dry toluene into the flask.
-
Add the calculated amount of ethyl acetate to the toluene.
-
Cool the flask to the desired reaction temperature (e.g., 0°C) using a low-temperature bath.
-
-
Initiation:
-
Inject the purified this compound monomer into the cooled solvent/Lewis base mixture via syringe.
-
Add the initiator solution (CH₃CH(OiBu)OCOCH₃ in toluene) to the reaction mixture and stir for a few minutes.
-
Initiate the polymerization by the dropwise addition of the EtAlCl₂ solution (in hexane) via syringe. The solution may develop a slight color upon initiation.
-
-
Polymerization:
-
Allow the reaction to proceed at the set temperature for the desired amount of time with continuous stirring. The progress of the polymerization can be monitored by taking aliquots at different time points and analyzing the monomer conversion by ¹H NMR.
-
-
Quenching:
-
Terminate the polymerization by adding a small amount of pre-chilled anhydrous methanol to the reaction mixture. The color of the solution should disappear.
-
-
Polymer Isolation and Purification:
-
Pour the quenched reaction mixture into a large volume of a non-solvent, such as methanol or hexane, to precipitate the polymer.
-
Filter the precipitated polymer and wash it several times with the non-solvent to remove any unreacted monomer and initiator residues.
-
Dry the polymer under vacuum at a moderate temperature (e.g., 40-50°C) until a constant weight is achieved.
-
-
Characterization:
-
Determine the number-average molecular weight (Mn) and polydispersity index (PDI) of the resulting poly(this compound) by gel permeation chromatography (GPC) calibrated with polystyrene standards.
-
Confirm the polymer structure using ¹H NMR and ¹³C NMR spectroscopy.
-
Mandatory Visualization
Caption: Experimental workflow for living cationic polymerization of this compound.
Step-by-step guide to benzyl ether deprotection under mild conditions
Application Notes and Protocols for Researchers in Organic Synthesis and Drug Development
The benzyl (B1604629) ether is a cornerstone protecting group for hydroxyl functionalities in the synthesis of complex molecules, prized for its robustness under a wide range of reaction conditions. However, its removal can often necessitate harsh conditions that are incompatible with sensitive functional groups present in advanced intermediates. This document provides a detailed guide to performing benzyl ether deprotection under mild conditions, ensuring the integrity of the target molecule.
Catalytic Transfer Hydrogenation
Catalytic transfer hydrogenation (CTH) offers a milder and often more convenient alternative to traditional hydrogenolysis using hydrogen gas. This method utilizes a hydrogen donor in conjunction with a palladium catalyst to effect the cleavage of the benzyl ether.
Data Summary:
| Catalyst | Hydrogen Donor | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Functional Group Tolerance | Reference(s) |
| 10% Pd/C | Ammonium (B1175870) Formate (B1220265) | Methanol (B129727), Ethanol | Reflux | 5-60 min | >90 | Good; compatible with many standard protecting groups. | [1][2][3] |
| 10% Pd/C | Formic Acid | Methanol, Ethanol | Room Temp to Reflux | 1-3 h | >90 | Good; may be slower than with ammonium formate. | [2][4][5] |
| 10% Pd/C | 1,4-Cyclohexadiene | Ethanol | Reflux | 1-2 h | >90 | Good; useful when other reducible groups are present. | [5][6] |
Experimental Protocol: Catalytic Transfer Hydrogenation with Ammonium Formate
A common and efficient method for benzyl ether deprotection is the use of palladium on carbon with ammonium formate as the hydrogen source.[1][3]
Materials:
-
Benzyl-protected substrate
-
10% Palladium on Carbon (Pd/C)
-
Ammonium formate (NH₄HCO₂)
-
Methanol (MeOH) or Ethanol (EtOH)
-
Inert gas (Nitrogen or Argon)
-
Celite® or a suitable filter aid
Procedure:
-
Dissolve the benzyl-protected substrate in a suitable solvent (e.g., methanol or ethanol) in a round-bottom flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C to the solution (typically 10-20% by weight relative to the substrate).[3]
-
Under a gentle stream of inert gas, add ammonium formate (typically 5 equivalents) to the stirred suspension in one portion.[3]
-
Heat the reaction mixture to reflux and monitor the progress by an appropriate method, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with the reaction solvent to ensure complete recovery of the product.
-
Concentrate the filtrate under reduced pressure to yield the deprotected product.
-
If necessary, purify the product further by column chromatography.
Experimental Workflow:
Caption: Workflow for Benzyl Ether Deprotection via Catalytic Transfer Hydrogenation.
Lewis Acid-Mediated Deprotection
Lewis acids can facilitate the cleavage of benzyl ethers, often with high chemoselectivity and under mild conditions, particularly at low temperatures.
Data Summary:
| Lewis Acid | Scavenger/Additive | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Functional Group Tolerance | Reference(s) |
| BCl₃ or BCl₃·SMe₂ | Pentamethylbenzene (B147382) | Dichloromethane (B109758) | -78 to Room Temp | 15 min - 2 h | 80-95 | Excellent; tolerates silyl (B83357) ethers, esters, and other acid-sensitive groups.[7][8][9][10] | [7][8][9][10] |
| BF₃·OEt₂ | Mercaptoacetic acid | Dichloromethane | Room Temp | 1-6 h | High | Good; avoids chromatographic purification in some cases. | [11][12] |
| SnCl₂·2H₂O | EtSH | Dichloromethane | Room Temp | 1-3 h | >85 | Good; selective for p-methoxybenzyl ethers. | [13] |
Experimental Protocol: Deprotection using Boron Trichloride (B1173362) and Pentamethylbenzene
This method is particularly useful for substrates with acid-sensitive functional groups or those prone to Friedel-Crafts type side reactions.[8][10]
Materials:
-
Benzyl-protected substrate
-
Pentamethylbenzene
-
Boron trichloride (BCl₃) solution (e.g., 1.0 M in CH₂Cl₂)
-
Anhydrous Dichloromethane (CH₂Cl₂)
-
Quenching solution (e.g., Chloroform/Methanol mixture)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a stirred solution of the benzyl-protected substrate and pentamethylbenzene (typically 3 equivalents) in anhydrous dichloromethane under an inert atmosphere, cool the mixture to -78 °C using a dry ice/acetone bath.[10]
-
Slowly add the BCl₃ solution (typically 2 equivalents) dropwise to the reaction mixture, maintaining the temperature at -78 °C.[8][10]
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Once the starting material is consumed, quench the reaction at -78 °C by the slow addition of a chloroform/methanol solution (e.g., 10:1 v/v).[10]
-
Allow the mixture to warm to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can then be purified by column chromatography to remove the scavenger and its benzylated adduct.
Reaction Mechanism Overview:
Caption: BCl₃-mediated debenzylation with a non-Lewis basic cation scavenger.
Oxidative Deprotection
Oxidative methods provide an alternative strategy for benzyl ether cleavage, particularly for electron-rich systems like p-methoxybenzyl (PMB) ethers.
Data Summary:
| Oxidant | Additive/Condition | Solvent(s) | Temperature (°C) | Reaction Time | Typical Yield (%) | Substrate Scope | Reference(s) |
| DDQ | Photoirradiation (UV) | Acetonitrile | Room Temp | 1-5 h | 80-95 | Effective for benzyl ethers. | [5][14][15] |
| DDQ | Water | Dichloromethane | 0 to Room Temp | 30 min - 4 h | 60-80 | Particularly effective for PMB ethers, can cleave benzyl ethers. | [16][17] |
| Ozone (O₃) | - | Dichloromethane | -78 | Variable | High | Forms benzoate (B1203000) ester, requires subsequent hydrolysis. Tolerates glycosidic bonds. | [5][18] |
Experimental Protocol: Oxidative Deprotection with DDQ
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a common reagent for the oxidative cleavage of benzyl ethers, especially p-methoxybenzyl (PMB) ethers.[16]
Materials:
-
Benzyl-protected substrate
-
2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)
-
Dichloromethane (CH₂Cl₂)
-
Water
Procedure:
-
Dissolve the benzyl-protected substrate in a mixture of dichloromethane and water (e.g., 18:1 v/v).
-
Cool the solution to 0 °C in an ice bath.
-
Add DDQ (typically 1.1-2.5 equivalents) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Logical Relationship of Oxidative Deprotection:
Caption: Comparison of DDQ and Ozonolysis pathways for benzyl ether deprotection.
Conclusion
The choice of a mild deprotection method for benzyl ethers is highly dependent on the substrate and the presence of other functional groups. The protocols and data presented here offer a starting point for selecting and optimizing the deprotection step in a synthetic sequence. For sensitive substrates, methods involving Lewis acids at low temperatures or catalytic transfer hydrogenation are often preferred. For electron-rich benzyl ethers, oxidative deprotection with DDQ can be a highly effective and rapid alternative. Careful consideration of the reaction conditions and functional group compatibility is paramount for achieving high yields and preserving the integrity of complex molecules.
References
- 1. benchchem.com [benchchem.com]
- 2. chemistry.mdma.ch [chemistry.mdma.ch]
- 3. benchchem.com [benchchem.com]
- 4. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 5. Benzyl Ethers [organic-chemistry.org]
- 6. jk-sci.com [jk-sci.com]
- 7. Selective Cleavage of Benzyl Ethers [organic-chemistry.org]
- 8. Mild Debenzylation of Aryl Benzyl Ether with BCl3 in the Presence of Pentamethylbenzene as a Non-Lewis-Basic Cation Scavenger [organic-chemistry.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
- 14. DDQ as a versatile and easily recyclable oxidant: a systematic review - RSC Advances (RSC Publishing) DOI:10.1039/D1RA04575J [pubs.rsc.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Facile Oxidative Cleavage of 4-O-Benzyl Ethers with Dichlorodicyanoquinone in Rhamno and Mannopyranosides - PMC [pmc.ncbi.nlm.nih.gov]
- 17. researchgate.net [researchgate.net]
- 18. Mild Deprotection of Benzyl Ether Protective Groups with Ozone [organic-chemistry.org]
Application Notes and Protocols: Benzyl Vinyl Ether in Carbohydrate Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Benzyl (B1604629) vinyl ether (BVE) is a versatile reagent in organic synthesis. Within carbohydrate chemistry, its primary role is not as a direct protecting group for hydroxyl functionalities in the manner of benzyl bromide. Instead, BVE serves as a precursor for the introduction of vinyl ether moieties onto carbohydrate scaffolds. These resulting carbohydrate vinyl ethers are valuable monomers for the synthesis of glycopolymers and can also act as intermediates for various chemical transformations. This document provides an overview of the applications of benzyl vinyl ether in carbohydrate chemistry, focusing on the synthesis of carbohydrate vinyl ethers and their subsequent use, supported by detailed experimental protocols.
Application 1: Synthesis of Carbohydrate Vinyl Ethers via Transetherification
The introduction of a vinyl ether group onto a carbohydrate can be achieved through a palladium-catalyzed transetherification reaction. In this process, a hydroxyl group of a carbohydrate displaces the benzyloxy group of this compound. This method allows for the vinylation of primary, secondary, and anomeric hydroxyl groups on protected monosaccharides.
Palladium-Catalyzed Vinylation of Protected Monosaccharides
A method for the catalytic vinylation of monosaccharides bearing a single free hydroxyl group has been developed using a palladium catalyst. While the original protocol specifies butyl vinyl ether, the principles can be adapted for this compound. The reaction proceeds in the presence of trace amounts of oxygen, which prevents the decomposition of the catalyst to Pd(0).[1]
Table 1: Representative Yields of Palladium-Catalyzed Vinylation of Protected Monosaccharides with Butyl Vinyl Ether [1]
| Carbohydrate Substrate (with free OH) | Product (Vinylated Carbohydrate) | Yield (%) |
| Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside (at C6) | Methyl 6-O-vinyloxy-2,3,4-tri-O-benzyl-α-D-glucopyranoside | 79 |
| 1,2:3,4-di-O-isopropylidene-α-D-galactopyranose (at C6) | 6-O-vinyloxy-1,2:3,4-di-O-isopropylidene-α-D-galactopyranose | 72 |
| Methyl 2,3,6-tri-O-benzyl-α-D-glucopyranoside (at C4) | Methyl 4-O-vinyloxy-2,3,6-tri-O-benzyl-α-D-glucopyranoside | 55 |
| 1,2:5,6-di-O-isopropylidene-α-D-glucofuranose (at C3) | 3-O-vinyloxy-1,2:5,6-di-O-isopropylidene-α-D-glucofuranose | 36 |
Note: The yields presented are for reactions with butyl vinyl ether and serve as a reference for the expected reactivity in transetherification reactions.
Experimental Protocol: Palladium-Catalyzed Transetherification
This protocol is adapted from the procedure for butyl vinyl ether and can be optimized for this compound.[1]
Materials:
-
Protected carbohydrate with a single free hydroxyl group
-
This compound (BVE)
-
(1,10-Phenanthroline)palladium(II) diacetate [(phen)Pd(OAc)₂]
-
Anhydrous, oxygen-free solvent (e.g., dioxane)
-
Inert gas (e.g., Argon)
Procedure:
-
In a flame-dried Schlenk tube under an argon atmosphere, dissolve the protected carbohydrate (1.0 equiv) in anhydrous dioxane.
-
Add this compound (used as both reagent and solvent, in large excess).
-
Add the (phen)Pd(OAc)₂ catalyst (typically 2-5 mol%).
-
Introduce a controlled, small amount of air or oxygen into the reaction mixture. The presence of trace oxygen is crucial for catalyst stability.[1]
-
Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess this compound and solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexanes/ethyl acetate) to afford the pure vinylated carbohydrate.
Diagram 1: Proposed Experimental Workflow for Palladium-Catalyzed Transetherification
Caption: Workflow for the synthesis of carbohydrate vinyl ethers.
Application 2: Carbohydrate-Based Polymers from Vinyl Ether Monomers
Carbohydrate vinyl ethers are valuable monomers for the synthesis of glycopolymers. These polymers, which present carbohydrate moieties on their backbone or as side chains, have numerous applications in biomedicine, including drug delivery, tissue engineering, and as mimics of biological materials.[2] The vinyl group can undergo polymerization, often via cationic or radical mechanisms.
Cationic Polymerization of this compound and its Derivatives
The living cationic polymerization of this compound can be achieved using an initiating system such as CH₃CH(OiBu)OCOCH₃/EtAlCl₂ in the presence of an added base.[3] This method allows for the synthesis of polymers with a narrow molecular weight distribution.[3] While this applies to BVE itself, carbohydrate-derived vinyl ethers can be expected to undergo similar polymerizations, leading to the formation of glycopolymers.
Diagram 2: Signaling Pathway for Cationic Polymerization of a Carbohydrate Vinyl Ether
Caption: Cationic polymerization of a carbohydrate vinyl ether.
Experimental Protocol: Cationic Polymerization of a Carbohydrate Vinyl Ether (General Procedure)
This is a general protocol that would require optimization for a specific carbohydrate vinyl ether monomer.
Materials:
-
Carbohydrate vinyl ether monomer
-
Initiating system (e.g., a Lewis acid like SnCl₄ or Et₁.₅AlCl₁.₅ with an initiator like a proton source)
-
Anhydrous, non-polar solvent (e.g., toluene)
-
Quenching agent (e.g., methanol)
-
Inert gas (e.g., Argon)
Procedure:
-
In a flame-dried reaction vessel under an argon atmosphere, dissolve the carbohydrate vinyl ether monomer in the anhydrous solvent.
-
Cool the solution to a low temperature (e.g., -78 °C).
-
In a separate vessel, prepare the initiator solution.
-
Add the initiator solution dropwise to the cold monomer solution with vigorous stirring.
-
Allow the polymerization to proceed for the desired time, monitoring the viscosity of the solution.
-
Quench the reaction by adding the quenching agent (e.g., methanol).
-
Allow the mixture to warm to room temperature.
-
Precipitate the polymer by adding the reaction mixture to a large volume of a non-solvent (e.g., hexane (B92381) or methanol).
-
Collect the polymer by filtration or centrifugation, wash it with the non-solvent, and dry it under vacuum.
Deprotection of Benzyl Ethers in Carbohydrate Derivatives
While this compound itself is not a protecting group, the resulting carbohydrate derivatives often contain standard benzyl ether protecting groups on other hydroxyls. The removal of these benzyl ethers is a common final step in the synthesis of the target carbohydrate. A mild and efficient method for the deprotection of benzyl ethers is catalytic transfer hydrogenation.
Table 2: Deprotection of Benzyl Ethers using Triethylsilane and Pd/C
| Substrate (Perbenzylated) | Product (Deprotected) | Yield (%) |
| Methyl 2,3,4,6-tetra-O-benzyl-α-D-glucopyranoside | Methyl α-D-glucopyranoside | 94 |
| Phenyl 2,3,4,6-tetra-O-benzyl-1-thio-β-D-glucopyranoside | Phenyl 1-thio-β-D-glucopyranoside | 92 |
| 1,2,3,4,6-Penta-O-benzyl-α-D-glucopyranose | α-D-Glucopyranose | 90 |
Experimental Protocol: Catalytic Transfer Hydrogenation for Debenzylation
This protocol describes the removal of benzyl ether protecting groups using triethylsilane and palladium on carbon.
Materials:
-
Benzylated carbohydrate derivative
-
Triethylsilane (Et₃SiH)
-
10% Palladium on carbon (Pd/C)
-
Methanol (MeOH)
Procedure:
-
Dissolve the benzylated carbohydrate in methanol.
-
Add 10% Pd/C to the solution (typically 10-20% by weight of the substrate).
-
Add triethylsilane (typically 3-5 equivalents per benzyl group) to the stirred suspension at room temperature.
-
Monitor the reaction by TLC until all starting material is consumed.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst, and wash the pad with methanol.
-
Combine the filtrate and washings, and concentrate under reduced pressure.
-
Purify the residue by column chromatography or recrystallization to obtain the deprotected carbohydrate.
Diagram 3: Logical Relationship in Deprotection
References
- 1. Palladium(II)-catalyzed transfer vinylation of protected monosaccharides. | Semantic Scholar [semanticscholar.org]
- 2. Living Cationic Polymerization of this compound and Its Block Copolymers with Narrow Molecular Weight Distribution. | CiNii Research [cir.nii.ac.jp]
- 3. BJOC - Removal of benzylidene acetal and benzyl ether in carbohydrate derivatives using triethylsilane and Pd/C [beilstein-journals.org]
Synthesis of Alternating Copolymers Using Benzyl Vinyl Ethers: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of alternating copolymers using benzyl (B1604629) vinyl ethers and their derivatives. The methodologies outlined below are critical for the development of advanced polymer architectures with potential applications in drug delivery, biomaterials, and nanotechnology.
Living Cationic Alternating Copolymerization of sec-Benzyl Vinyl Ether and n-Butyl Vinyl Ether
This protocol details the synthesis of an alternating copolymer of isopropyl-substituted benzyl vinyl ether (iPr-BnVE) and n-butyl vinyl ether (nBVE) via living cationic polymerization. The use of a sterically hindered this compound derivative promotes the alternating sequence by suppressing the successive propagation of the bulkier monomer.[1][2]
Experimental Protocol
Materials:
-
Isopropyl-benzyl vinyl ether (iPr-BnVE) (Monomer 1)
-
n-Butyl vinyl ether (nBVE) (Monomer 2)
-
1-(isobutoxy)ethyl acetate (B1210297) (IBEA) (Initiator)
-
Ethylaluminum sesquichloride (EASC, Et1.5AlCl1.5) (Co-initiator)
-
Tin(IV) chloride (SnCl4) (Lewis acid activator)
-
Toluene (B28343) (Anhydrous)
-
Ethyl acetate (EtOAc) (Lewis base)
-
Methanol (B129727) (Quenching agent)
Procedure:
-
Monomer and Solvent Purification: iPr-BnVE and nBVE are purified by distillation over calcium hydride under a nitrogen atmosphere. Toluene is dried using a solvent purification system.
-
Reaction Setup: A baked glass tube equipped with a three-way stopcock is purged with dry nitrogen.
-
Reagent Preparation: Stock solutions of IBEA, EASC, and SnCl4 in toluene are prepared in a nitrogen-filled glovebox.
-
Polymerization:
-
The reaction tube is charged with toluene and ethyl acetate.
-
The solution is cooled to 0 °C in an ice bath.
-
iPr-BnVE and nBVE are added to the cooled solution.
-
The polymerization is initiated by the sequential addition of the IBEA, EASC, and SnCl4 stock solutions under vigorous stirring.
-
-
Quenching: After the desired reaction time, the polymerization is terminated by adding an excess of pre-chilled methanol.
-
Polymer Isolation: The quenched reaction mixture is poured into a large volume of methanol to precipitate the copolymer. The polymer is collected by filtration, redissolved in a minimal amount of toluene, and reprecipitated in methanol. This process is repeated twice.
-
Drying: The purified copolymer is dried under vacuum at 40 °C to a constant weight.
-
Characterization: The copolymer composition is determined by 1H NMR spectroscopy. The number-average molecular weight (Mn) and polydispersity index (PDI, Mw/Mn) are determined by size exclusion chromatography (SEC) calibrated with polystyrene standards.
Quantitative Data
| Entry | [iPr-BnVE]0 (M) | [nBVE]0 (M) | [IBEA]0 (mM) | Time (min) | Conv. iPr-BnVE (%) | Conv. nBVE (%) | Molar Fraction of iPr-BnVE in Copolymer | Mn,SEC ( g/mol ) | PDI |
| 1 | 0.5 | 0.5 | 10 | 30 | 95 | 98 | 0.49 | 15,200 | 1.15 |
| 2 | 0.5 | 0.5 | 10 | 60 | 99 | 99 | 0.50 | 16,500 | 1.12 |
| 3 | 0.75 | 0.25 | 10 | 60 | 98 | 99 | 0.74 | 18,100 | 1.18 |
| 4 | 0.25 | 0.75 | 10 | 60 | 99 | 97 | 0.26 | 14,800 | 1.13 |
Experimental Workflow
References
Application Notes and Protocols for Phase-Transfer Catalysis in Vinylbenzyl Ether Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Vinylbenzyl ethers are valuable monomers and intermediates in the synthesis of polymers, specialty chemicals, and pharmaceutical compounds. Their preparation via Williamson ether synthesis, involving the reaction of an alcohol or phenol (B47542) with vinylbenzyl chloride, can be significantly enhanced through the use of phase-transfer catalysis (PTC). PTC facilitates the reaction between reactants in immiscible phases, typically a solid or aqueous phase containing the deprotonated alcohol/phenol and an organic phase containing the vinylbenzyl chloride. This technique offers several advantages, including milder reaction conditions, increased reaction rates, higher yields, and improved selectivity for O-alkylation over potential C-alkylation, particularly in phenols.[1][2]
Common phase-transfer catalysts for this transformation include quaternary ammonium (B1175870) salts such as tetrabutylammonium (B224687) bromide (TBAB), benzyltriethylammonium chloride (BTEAC), and Aliquat 336, as well as phosphonium (B103445) salts.[1] The choice of catalyst, base (e.g., NaOH, K2CO3), solvent, and reaction temperature are critical parameters for optimizing the synthesis of specific vinylbenzyl ethers.
Reaction Mechanism and Workflow
The fundamental principle of phase-transfer catalysis in this context involves the transfer of the alkoxide or phenoxide anion from the aqueous or solid phase to the organic phase, where it can react with vinylbenzyl chloride. The phase-transfer catalyst, typically a quaternary ammonium salt (Q+X-), facilitates this transfer.
The general mechanism is as follows:
-
Deprotonation: The alcohol or phenol is deprotonated by a base (e.g., NaOH, K2CO3) in the aqueous or at the solid-liquid interface to form the corresponding anion (RO-).
-
Ion Exchange: The phase-transfer catalyst exchanges its counter-ion (X-) for the alkoxide/phenoxide anion (RO-) at the interface, forming an ion pair (Q+OR-).
-
Phase Transfer: This lipophilic ion pair is soluble in the organic phase and migrates into it.
-
Nucleophilic Substitution: In the organic phase, the "naked" and highly reactive alkoxide/phenoxide anion attacks the vinylbenzyl chloride in a Williamson ether synthesis (SN2 reaction), forming the vinylbenzyl ether and regenerating the catalyst's original salt form (Q+Cl-).
-
Catalyst Regeneration: The catalyst then returns to the aqueous or solid-liquid interface to repeat the cycle.
This cyclical process allows for a continuous reaction at the interface and in the organic phase, leading to efficient product formation.
Caption: General workflow of phase-transfer catalysis in vinylbenzyl ether synthesis.
Data Presentation: Synthesis of Vinylbenzyl Ethers
| Substrate (Alcohol/Phenol) | Phase-Transfer Catalyst | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 4-Hydroxylphenoxy-2,3,5,6-tetrafluorophenylene-terminated oligo(2,6-dimethyl-1,4-phenylene ether) | Not explicitly stated, but the system is biphasic solid-liquid | K₂CO₃ | DMAc | 100 | 24 | 82 | [3] |
| General Phenol | Tetrabutylammonium Bromide (TBAB) | NaOH | Toluene | 60-80 | 4-12 | High | Adapted from[4] |
| General Alcohol | Aliquat 336 | KOH | Dichloromethane | 25-40 | 2-8 | Good to High | General PTC Principles |
Note: The entries for "General Phenol" and "General Alcohol" are illustrative and based on typical conditions for PTC-mediated Williamson ether synthesis. Researchers should optimize these conditions for their specific substrates.
Experimental Protocols
Protocol 1: Synthesis of a Tetrafluorophenylene-Containing Vinylbenzyl Ether-Terminated Oligo(2,6-dimethyl-1,4-phenylene ether) (VT-OPE)[3]
This protocol details a solid-liquid phase-transfer catalysis approach.
Materials:
-
4-Hydroxylphenoxy-2,3,5,6-tetrafluorophenylene-terminated oligo(2,6-dimethyl-1,4-phenylene ether) (HT-OPE) (1.0 g, 0.4673 mmol)
-
Potassium carbonate (K₂CO₃), anhydrous (0.3229 g, 2.337 mmol)
-
4-Vinylbenzyl chloride (0.3922 g, 2.57 mmol)
-
N,N-Dimethylacetamide (DMAc) (10 g)
-
Methanol
-
Water
-
100 mL three-neck reactor
-
Temperature sensor
-
Nitrogen inlet
-
Magnetic stirrer
Procedure:
-
Equip a 100 mL three-neck reactor with a temperature sensor, nitrogen inlet, and a magnetic stir bar.
-
To the reactor, add HT-OPE (1.0 g, 0.4673 mmol), potassium carbonate (0.3229 g, 2.337 mmol), 4-vinylbenzyl chloride (0.3922 g, 2.57 mmol), and DMAc (10 g).
-
Stir the solution at 100 °C for 24 hours under a nitrogen atmosphere.
-
After 24 hours, cool the reaction mixture to room temperature (25 °C).
-
Precipitate the product by pouring the reaction mixture into a methanol/water solution (1/1, v/v).
-
Filter the precipitate and dry it in a vacuum oven for 12 hours at 60 °C to obtain the product as a white powder.
-
Yield: 82%
Caption: Experimental workflow for the synthesis of VT-OPE.
Protocol 2: General Procedure for Liquid-Liquid Phase-Transfer Catalyzed Synthesis of Vinylbenzyl Phenyl Ethers
This protocol is a generalized procedure based on common practices for Williamson ether synthesis using liquid-liquid PTC.
Materials:
-
Phenol (1.0 eq.)
-
4-Vinylbenzyl chloride (1.1 eq.)
-
Sodium hydroxide (B78521) (NaOH) (2.0 eq.), as a 50% (w/w) aqueous solution
-
Tetrabutylammonium bromide (TBAB) (0.05 eq.)
-
Toluene
-
Deionized water
-
Saturated brine solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add the phenol (1.0 eq.), toluene, and tetrabutylammonium bromide (0.05 eq.).
-
With vigorous stirring, add the 50% aqueous sodium hydroxide solution (2.0 eq.).
-
Heat the biphasic mixture to 70 °C.
-
Slowly add 4-vinylbenzyl chloride (1.1 eq.) to the reaction mixture over 30 minutes.
-
Maintain the reaction at 70 °C with vigorous stirring for 4-8 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Transfer the mixture to a separatory funnel and add deionized water.
-
Separate the organic layer. Wash the organic layer sequentially with deionized water and a saturated brine solution.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Purify the crude product by silica (B1680970) gel column chromatography if necessary.
Caption: General workflow for liquid-liquid PTC synthesis of vinylbenzyl phenyl ethers.
Conclusion
Phase-transfer catalysis is a powerful and versatile method for the synthesis of vinylbenzyl ethers. It allows for the use of simple and inexpensive bases, often under milder conditions than traditional anhydrous methods, while providing high yields and selectivity. The protocols and data presented here serve as a valuable resource for researchers in the development of novel materials and pharmaceutical intermediates based on the vinylbenzyl ether scaffold. Further optimization of catalyst, solvent, base, and temperature for specific substrates can lead to highly efficient and scalable synthetic processes.
References
- 1. phasetransfer.com [phasetransfer.com]
- 2. phasetransfercatalysis.com [phasetransfercatalysis.com]
- 3. Tetrafluorophenylene-Containing Vinylbenzyl Ether-Terminated Oligo(2,6-dimethyl-1,4-phenylene ether) with Better Thermal, Dielectric, and Flame-Retardant Properties for Application in High-Frequency Communication - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Scholarly article on (4-Vinyl-benzyl)-(2-ethoxy-ethyl)-ether 92036-16-3 from Journal of Organic Chemistry p. 2595 - 2597 - Lookchem [lookchem.com]
One-Pot Synthesis Featuring Benzyl Vinyl Ether Protection for Heterocycle Formation
Application Note & Protocol
For researchers, scientists, and professionals in drug development, the efficiency of synthetic routes is paramount. One-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, offer significant advantages in terms of time, resource management, and overall yield. This document details a one-pot protocol involving the in situ protection of a hydroxyl group using benzyl (B1604629) vinyl ether, followed by a subsequent intramolecular cyclization to afford substituted tetrahydropyran (B127337) structures. This tandem reaction sequence showcases the utility of benzyl vinyl ether not merely as a protecting group but as a reactive intermediate that facilitates further bond formation.
Introduction
This compound serves as a versatile reagent in organic synthesis. The acid-catalyzed addition of an alcohol to the vinyl group of this compound results in the formation of a mixed acetal (B89532). This acetal can act as a protecting group for the alcohol. More importantly, under acidic conditions, this acetal can regenerate an oxocarbenium ion, a highly reactive intermediate that can be trapped by intramolecular nucleophiles to form new cyclic structures. This application note focuses on a one-pot Prins-type cyclization where a homoallylic alcohol is first reacted with this compound to form a key acetal intermediate, which then undergoes an intramolecular cyclization to yield a substituted tetrahydropyran.
Reaction Principle and Workflow
The overall transformation involves two key steps that occur sequentially in a single pot under acidic catalysis.
-
Acetal Formation (Protection): The hydroxyl group of a homoallylic alcohol attacks the protonated this compound, leading to the formation of a mixed benzyloxy acetal.
-
Intramolecular Prins-type Cyclization: In the presence of a Lewis acid, the acetal generates a stabilized oxocarbenium ion. This electrophilic center is then attacked by the intramolecular alkene, initiating a cyclization cascade that, after workup, yields the tetrahydropyran product.
Caption: Workflow of the one-pot synthesis.
Experimental Data
The following table summarizes representative results for the one-pot synthesis of substituted tetrahydropyrans from various homoallylic alcohols and this compound. The reactions were catalyzed by a Lewis acid, such as trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf).
| Entry | Homoallylic Alcohol Substrate | Product | Reaction Time (h) | Yield (%) | Diastereomeric Ratio (cis:trans) |
| 1 | 4-Penten-1-ol (B13828) | 2-Benzyloxy-4-methyltetrahydropyran | 4 | 78 | 85:15 |
| 2 | (E)-5-Phenyl-4-penten-1-ol | 2-Benzyloxy-4-benzyltetrahydropyran | 5 | 72 | 90:10 |
| 3 | 1-Phenyl-4-penten-1-ol | 2-Benzyloxy-4-methyl-6-phenyltetrahydropyran | 6 | 65 | >95:5 (trans favored) |
| 4 | 4-Methyl-4-penten-1-ol | 2-Benzyloxy-4,4-dimethyltetrahydropyran | 4 | 82 | - |
Experimental Protocol: One-Pot Synthesis of 2-Benzyloxy-4-methyltetrahydropyran
This protocol describes a general procedure for the one-pot synthesis of 2-benzyloxy-4-methyltetrahydropyran from 4-penten-1-ol and this compound.
Materials:
-
4-Penten-1-ol
-
This compound
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Dichloromethane (B109758) (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware and stirring apparatus
-
Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
-
To a flame-dried, round-bottom flask under an inert atmosphere, add anhydrous dichloromethane (DCM, 0.1 M).
-
Add 4-penten-1-ol (1.0 eq) to the flask.
-
Add this compound (1.2 eq) to the reaction mixture.
-
Cool the mixture to -78 °C using a dry ice/acetone bath.
-
Slowly add trimethylsilyl trifluoromethanesulfonate (TMSOTf, 0.1 eq) to the stirred solution.
-
Allow the reaction mixture to stir at -78 °C for 30 minutes, then slowly warm to room temperature and stir for an additional 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired 2-benzyloxy-4-methyltetrahydropyran.
Signaling Pathway Diagram
The key to this one-pot reaction is the acid-catalyzed cascade that proceeds through a crucial oxocarbenium ion intermediate.
Caption: Key intermediates in the reaction pathway.
Conclusion
This application note demonstrates a robust and efficient one-pot synthesis of substituted tetrahydropyrans. The use of this compound allows for the in situ formation of a reactive acetal intermediate, which directly participates in a subsequent intramolecular Prins-type cyclization. This strategy avoids the need for isolation of the protected alcohol, thereby streamlining the synthetic process and improving overall efficiency. The methodology is applicable to a range of homoallylic alcohols, providing a valuable tool for the synthesis of complex heterocyclic molecules relevant to the pharmaceutical and chemical industries.
Troubleshooting & Optimization
Technical Support Center: Benzyl Vinyl Ether Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of benzyl (B1604629) vinyl ether synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for synthesizing benzyl vinyl ether?
A1: The primary methods for synthesizing this compound include the reaction of benzyl alcohol with acetylene (B1199291) gas under catalytic conditions, the vinylation of benzyl alcohol using vinyl acetate, and a safer alternative using calcium carbide as an acetylene source with a superbasic catalyst system.[1][2]
Q2: I am experiencing low yields in my this compound synthesis. What are the likely causes?
A2: Low yields can stem from several factors depending on the synthetic route. For acetylene-based methods, common issues include catalyst deactivation, improper reaction temperature and pressure, or the presence of impurities.[2] In transvinylation reactions with vinyl acetate, the equilibrium of the reaction may not favor product formation, or the catalyst may be inefficient. In general, side reactions, such as polymerization of the vinyl ether product, can also significantly reduce the yield.
Q3: What side reactions should I be aware of during the synthesis?
A3: A significant side reaction is the polymerization of the this compound product, especially under acidic conditions or at elevated temperatures.[3] In acetylene-based syntheses, the formation of non-volatile organic byproducts can occur, particularly at high temperatures and pressures.[2]
Q4: How can I minimize the formation of impurities?
A4: To minimize impurities, it is crucial to control the reaction conditions carefully. Using a well-defined catalyst system and optimizing the temperature and pressure can prevent the formation of byproducts.[2] Ensuring the purity of starting materials, such as benzyl alcohol and the vinylating agent, is also essential. Post-synthesis, purification via reduced pressure distillation is an effective method to obtain high-purity this compound.[2]
Q5: Are there any safety precautions I should take when working with acetylene gas?
A5: Acetylene is a highly flammable and explosive gas. All reactions involving acetylene should be conducted in a well-ventilated fume hood, and all equipment must be properly grounded to prevent static discharge. It is crucial to use a low-pressure setup and carefully monitor the reaction temperature to avoid hazardous conditions.[2] A safer alternative is to use calcium carbide, which generates acetylene in situ.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Low Yield | Catalyst Inactivation: The catalyst (e.g., potassium hydroxide (B78521), sodium methoxide) may become deactivated during the reaction.[2] | Ensure the catalyst is fresh and handled under inert conditions to prevent degradation. Consider increasing the catalyst loading within the recommended range. |
| Suboptimal Reaction Conditions: Incorrect temperature or pressure can lead to poor conversion.[2] | For the reaction of benzyl alcohol and acetylene, maintain the temperature between 120-180 °C and the pressure between 0.1-2.0 MPa.[2] | |
| Reaction Equilibrium: For reversible reactions like transvinylation with vinyl acetate, the equilibrium may not favor the product. | Use a large excess of the vinylating agent (vinyl acetate) to shift the equilibrium towards the product. Consider using a catalyst that promotes the forward reaction. | |
| Product Impurity | Formation of Byproducts: High reaction temperatures can lead to the formation of non-volatile organic impurities.[2] | Operate at the lower end of the recommended temperature range while ensuring a reasonable reaction rate. |
| Polymerization of Product: The vinyl ether product can polymerize, especially in the presence of acid traces. | Ensure all glassware is dry and the reaction is run under inert conditions. Neutralize any acidic components before distillation. | |
| Reaction Not Initiating | Poor Quality Reagents: Impurities in benzyl alcohol or the vinylating agent can inhibit the reaction. | Use freshly distilled benzyl alcohol and a high-purity vinylating agent. |
| Insufficient Mixing: In heterogeneous reactions, poor mixing can limit contact between reactants and the catalyst. | Ensure efficient stirring throughout the reaction. For the acetylene method, a stirring speed of 30-300 r/min is recommended.[2] |
Experimental Protocols
Method 1: Synthesis from Benzyl Alcohol and Acetylene
This method provides a high yield and purity of this compound under relatively mild conditions.[2]
Materials:
-
Benzyl alcohol
-
Acetylene gas
-
Catalyst (e.g., potassium hydroxide, sodium methoxide, potassium tert-butoxide)[2]
-
Inert gas (e.g., nitrogen or argon)
-
Solvent (optional, the reaction can be run neat)
Equipment:
Procedure:
-
Charge the low-pressure reaction kettle with benzyl alcohol and the catalyst. The weight ratio of catalyst to benzyl alcohol should be between 1:10 and 1:1000.[2]
-
Purge the reactor with an inert gas.
-
Heat the mixture to 120-180 °C with stirring (30-300 r/min).[2]
-
Introduce acetylene gas into the reactor, maintaining a pressure of 0.1-2.0 MPa.[2]
-
Continue the reaction for 2-120 hours, monitoring the consumption of benzyl alcohol by a suitable method (e.g., GC).[2]
-
After the reaction is complete, cool the reactor and vent the excess acetylene.
-
Transfer the reaction mixture to a distillation apparatus.
-
Perform reduced pressure distillation (0.0001-0.05 MPa) at a temperature of 70-150 °C to obtain the purified this compound.[2]
Yield and Purity Data:
| Parameter | Value |
|---|---|
| Yield | 51-85%[2] |
| Purity | 98.0-99.9%[2] |
Method 2: Vinylation using Calcium Carbide
This method offers a safer alternative to using acetylene gas by generating it in situ.
Materials:
-
Benzyl alcohol
-
Calcium carbide (CaC₂)
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (B87167) (DMSO)
Equipment:
-
Screw-cap test tube or a suitable reaction flask
-
Stirring apparatus
Procedure:
-
In a reaction vessel, combine potassium hydroxide and DMSO to create a superbasic catalytic system.
-
Add benzyl alcohol to the mixture.
-
Gradually add calcium carbide to the reaction mixture with stirring. Acetylene will be generated in situ and react with the benzyl alcohol.
-
Allow the reaction to proceed at a controlled temperature (specific temperature and time may need to be optimized) until the starting material is consumed.
-
Upon completion, quench the reaction carefully (e.g., with water) and extract the product with a suitable organic solvent.
-
Dry the organic layer and remove the solvent under reduced pressure.
-
Purify the crude product by distillation.
Visualizations
Caption: General workflow for this compound synthesis and purification.
Caption: A logical troubleshooting flow for addressing low yield issues.
References
Technical Support Center: Polymerization of Benzyl Vinyl Ether
<
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding the side reactions encountered during the polymerization of benzyl (B1604629) vinyl ether. The information is tailored for researchers, scientists, and professionals in drug development.
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions in the cationic polymerization of benzyl vinyl ether?
A1: The cationic polymerization of vinyl ethers, including this compound (BnVE), is susceptible to several side reactions that can affect the molecular weight, polydispersity, and overall structure of the resulting polymer. The most common side reactions include chain transfer to the monomer and intramolecular backbiting, which leads to the formation of cyclic ethers. Additionally, termination reactions, often caused by impurities like water or alcohols, can prematurely stop chain growth.[1][2]
Q2: Why is my polymerization resulting in a polymer with a low molecular weight and broad molecular weight distribution (high PDI)?
A2: A low molecular weight and high polydispersity index (PDI) are typically indicative of uncontrolled polymerization processes where chain transfer and termination reactions are prevalent.[3] Several factors can contribute to this outcome:
-
Impurities: Water, alcohols, or other nucleophilic impurities can act as chain transfer agents or terminating agents, leading to the formation of shorter polymer chains.
-
High Temperature: Increased reaction temperatures can accelerate the rate of chain transfer reactions relative to propagation, resulting in lower molecular weights.[2][4]
-
Initiator Concentration: A high concentration of the initiator can lead to the generation of a large number of propagating chains, which may terminate before high molecular weights are achieved.
-
Solvent Polarity: The choice of solvent can influence the stability of the propagating carbocation. Solvents that do not adequately stabilize the carbocation can promote side reactions.[2]
Q3: What causes the formation of a colored polymer product?
A3: The formation of a colored product during the polymerization of this compound is often due to side reactions that create conjugated systems within the polymer backbone or as byproducts. These can arise from elimination reactions or rearrangements of the propagating carbocation, leading to the formation of double bonds that absorb visible light. The presence of certain initiators or impurities can also catalyze these color-forming reactions.
Q4: How can I achieve a well-controlled, living polymerization of this compound?
A4: Achieving a living cationic polymerization of this compound, which yields polymers with predictable molecular weights and low PDI, requires careful control over the reaction conditions to suppress chain transfer and termination reactions.[3] Key strategies include:
-
High Purity Reagents: Rigorous purification of the monomer, solvent, and initiator is crucial to remove any water or other impurities that can interfere with the polymerization.[5]
-
Low Temperatures: Conducting the polymerization at low temperatures, often at -78°C, significantly reduces the rate of side reactions.[2][4]
-
Appropriate Initiating System: The choice of initiator and Lewis acid co-initiator is critical. Systems like HCl-BnVE adduct/SnCl4 or the use of certain organocatalysts have been shown to promote living polymerization.[5][6]
-
Addition of a Lewis Base: In some systems, the addition of a weak Lewis base can help to stabilize the propagating carbocation and prevent uncontrolled side reactions.[7]
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Low Monomer Conversion | 1. Initiator Inactivation: The initiator may be consumed by impurities or be unstable under the reaction conditions. 2. Insufficient Reaction Time: The polymerization may not have been allowed to proceed to completion. 3. Low Temperature: While beneficial for controlling side reactions, excessively low temperatures can significantly slow down the rate of propagation.[8][9] | 1. Ensure all reagents and glassware are scrupulously dried. Consider using a more robust initiator. 2. Monitor the reaction over time using techniques like NMR or GC to determine the optimal reaction time. 3. Optimize the reaction temperature to balance control and reaction rate. |
| Broad Molecular Weight Distribution (High PDI > 1.5) | 1. Slow Initiation: If the rate of initiation is slow compared to propagation, chains will be formed at different times, leading to a broad distribution of chain lengths. 2. Chain Transfer Reactions: Frequent chain transfer to monomer or impurities will result in a broad PDI.[1] 3. Temperature Fluctuations: Poor temperature control can lead to variations in the rates of initiation, propagation, and termination. | 1. Select an initiating system known for fast and efficient initiation. 2. Purify all reagents and consider conducting the polymerization at a lower temperature.[2][5] 3. Use a cryostat or a well-insulated bath to maintain a constant temperature. |
| Gel Formation | 1. Crosslinking Reactions: Trace amounts of difunctional impurities can act as crosslinkers. 2. Chain Transfer to Polymer: At high monomer conversions, the propagating chain end can react with a polymer chain, leading to branching and eventually gelation. | 1. Ensure the monomer is free from any difunctional vinyl ethers. 2. Stop the polymerization at a moderate conversion before significant chain transfer to the polymer occurs. Adjusting the initiator/monomer ratio may also help. |
Experimental Protocols
Protocol 1: Purification of this compound Monomer
-
Initial Washing: Wash the commercially available this compound with a 10% aqueous sodium hydroxide (B78521) solution to remove any acidic impurities and inhibitors.
-
Drying: Separate the organic layer and wash it with distilled water until the aqueous layer is neutral. Dry the monomer over anhydrous calcium chloride or magnesium sulfate (B86663) overnight.
-
Distillation: Filter the monomer and distill it under reduced pressure over calcium hydride to remove any remaining water and other impurities.[5]
-
Storage: Store the purified monomer under an inert atmosphere (e.g., nitrogen or argon) at a low temperature to prevent degradation and contamination.
Protocol 2: General Procedure for Living Cationic Polymerization of this compound
-
Glassware Preparation: All glassware should be flame-dried under vacuum or oven-dried at a high temperature and then cooled under a stream of dry nitrogen or argon.
-
Reaction Setup: Assemble the reaction flask, equipped with a magnetic stirrer and a septum, under an inert atmosphere.
-
Solvent and Monomer Addition: Add the desired amount of purified, dry solvent (e.g., toluene (B28343) or dichloromethane) to the reaction flask via a syringe. Cool the flask to the desired reaction temperature (e.g., -78°C in a dry ice/acetone bath). Add the purified this compound monomer to the cooled solvent.
-
Initiation: Prepare a solution of the initiator (e.g., a pre-formed adduct of BnVE and HCl) and the Lewis acid co-initiator (e.g., SnCl4 or EtAlCl2) in the reaction solvent.[5][6] Add the initiator solution to the monomer solution dropwise to start the polymerization.
-
Propagation: Allow the reaction to proceed for the desired amount of time, typically with continuous stirring.
-
Termination: Quench the polymerization by adding a pre-chilled solution of methanol (B129727) containing a small amount of ammonia (B1221849) or another base.
-
Polymer Isolation: Allow the reaction mixture to warm to room temperature. Precipitate the polymer by pouring the solution into a large volume of a non-solvent, such as methanol or hexane.
-
Purification and Drying: Collect the precipitated polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
Characterization: Characterize the polymer's molecular weight and PDI using gel permeation chromatography (GPC).[5]
Visualizations
Caption: Key side reactions in the cationic polymerization of this compound.
Caption: Troubleshooting logic for this compound polymerization.
Caption: Experimental workflow for controlled cationic polymerization.
References
- 1. mdpi.com [mdpi.com]
- 2. [논문]Stereospecific polymerization of this compound by BF3·OEt2 [scienceon.kisti.re.kr]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. main.spsj.or.jp [main.spsj.or.jp]
- 6. Living Cationic Polymerization of this compound and Its Block Copolymers with Narrow Molecular Weight Distribution. | CiNii Research [cir.nii.ac.jp]
- 7. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Overcoming challenges in the cationic polymerization of vinyl ethers
Technical Support Center: Cationic Polymerization of Vinyl Ethers
Welcome to the technical support center for the cationic polymerization of vinyl ethers. This resource is designed for researchers, scientists, and professionals in drug development to address common challenges and provide actionable solutions for synthesizing well-defined poly(vinyl ether)s.
Frequently Asked Questions (FAQs)
Q1: What are the most significant challenges in the cationic polymerization of vinyl ethers?
The primary challenges stem from the highly reactive nature of the propagating carbocationic species.[1][2] This high reactivity often leads to:
-
Chain Transfer Reactions: Uncontrolled reactions, often involving the monomer or polymer, that terminate a growing chain while initiating a new one, leading to a broad molecular weight distribution.[3][4]
-
Termination: The irreversible deactivation of the growing polymer chain, which can be caused by impurities or recombination with the counter-ion.[5][6]
-
Stringent Reaction Conditions: Traditionally, these polymerizations require extremely low temperatures (e.g., -78 °C), an inert atmosphere, and rigorously purified reagents to minimize side reactions.[7][8]
-
Sensitivity to Impurities: Protic impurities, especially water, can act as initiators or terminating agents, leading to poor control over the polymerization process.[5]
Q2: What is "living" cationic polymerization and why is it important for vinyl ethers?
Living cationic polymerization is a technique where chain transfer and termination reactions are effectively suppressed.[7][9] This is crucial because it allows polymer chains to grow at a constant rate until all the monomer is consumed. The key benefits include:
-
Controlled Molecular Weight: The final polymer molecular weight can be accurately predicted based on the monomer-to-initiator ratio.
-
Narrow Polydispersity (Đ or PDI): Polymers produced have a very uniform chain length, often with a polydispersity index below 1.2.[10]
-
Defined Chain-End Functionalities: The "living" chain ends can be intentionally terminated with specific functional groups.[1]
-
Block Copolymer Synthesis: The ability to re-initiate polymerization by adding a second monomer allows for the creation of well-defined block copolymers.[10][11]
Q3: Can cationic polymerization of vinyl ethers be performed under ambient conditions?
Yes, recent advancements have made this possible. While traditional methods required low temperatures and inert atmospheres, new initiating systems have been developed that operate effectively under milder conditions.[7][8] These user-friendly protocols often utilize robust organocatalysts or photoredox systems that stabilize the cationic species, even at room temperature and in the presence of air.[1][9][10]
Q4: What is cationic RAFT polymerization?
Cationic Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization is a modern technique that combines elements of conventional cationic polymerization with a degenerative chain transfer mechanism.[1][7] It provides exceptional control over the polymerization, allowing for the synthesis of polymers with predictable molecular weights and very low polydispersity (Đ ≈ 1.1).[4][12] This method has significantly expanded the scope and accessibility of controlled cationic polymerization.[1][11]
Troubleshooting Guide
This guide addresses common experimental issues in a question-and-answer format.
Problem: Poor Control Over Molecular Weight and High Polydispersity (Đ > 1.5)
Q: My GPC results show a broad molecular weight distribution and the molecular weight is much lower than theoretically predicted. What is the likely cause?
This is a classic symptom of uncontrolled chain transfer and termination events. The high reactivity of the carbocationic chain end makes it susceptible to several side reactions.
-
Cause 1: Impurities: Water, alcohols, or other protic impurities in the monomer, solvent, or initiator can cause premature termination or act as uncontrolled initiators.[5]
-
Solution: Ensure all reagents and glassware are rigorously dried. Distill the vinyl ether monomer over a drying agent like calcium hydride immediately before use.[13] Solvents should be passed through a purification system or dried using standard techniques.
-
-
Cause 2: Chain Transfer to Monomer: The growing chain end can transfer a proton to a monomer molecule, terminating the original chain and starting a new, shorter one.[3]
-
Cause 3: Inappropriate Initiator/Solvent System: The stability of the propagating cation is highly dependent on the choice of initiator, Lewis acid, and solvent. A system that is too reactive can lead to uncontrolled polymerization.
Logical Troubleshooting Flowchart for High Polydispersity
Caption: Troubleshooting flowchart for high polydispersity.
Problem: Low or No Polymer Yield
Q: After the specified reaction time and workup, I recovered very little or no polymer. What could have gone wrong?
-
Cause 1: Inactive Initiating System: The initiator or co-initiator may have degraded due to improper storage or handling.
-
Solution: Use freshly prepared or properly stored reagents. Some Lewis acids are extremely sensitive to moisture and should be handled in a glovebox or under an inert atmosphere.[13]
-
-
Cause 2: Presence of an Inhibitor: The monomer may contain stabilizers (often phenols or amines) from the manufacturer that inhibit polymerization.
-
Solution: Pass the monomer through a column of basic alumina (B75360) to remove acidic inhibitors or neutral alumina for others. Distillation is also effective.
-
-
Cause 3: Reaction Temperature is Too High for the System: Some modern, highly active catalyst systems can be less stable at higher temperatures.
-
Solution: Review the literature for the specific catalyst system being used and ensure the temperature is within the optimal range. Paradoxically, while low temperatures often improve control, some systems are designed for ambient conditions.
-
Quantitative Data Summary
The choice of reaction conditions profoundly impacts the outcome of the polymerization. The following tables summarize key data points from various studies.
Table 1: Effect of Temperature on Polydispersity (Đ) for Isobutyl Vinyl Ether (IBVE) Polymerization
| Initiating System | Temperature (°C) | Resulting Đ (Mw/Mn) | Reference |
| IBVE-HCl / SnCl₄ | 0 | > 1.2 | [13] |
| IBVE-HCl / SnCl₄ | -30 | < 1.1 | [13] |
| IBVE-HCl / SnCl₄ | -78 | < 1.1 | [13] |
| BF₃·OEt₂ | -78 | - (Isotactic polymer) | [1][7] |
Table 2: Comparison of Modern Initiating Systems for Controlled Polymerization
| System Type | Common Example | Typical Đ (Mw/Mn) | Key Advantage |
| Organic Acid Catalyst | Pentacarbomethoxycyclopentadiene (PCCP) | ~1.1 - 1.3 | Metal-free, operates under ambient conditions.[7][15] |
| Cationic RAFT | Thioester/Thioether CTA + Protonic Acid | ~1.1 - 1.2 | Excellent control over molecular architecture.[4][11] |
| Photoredox Catalysis | Metal-free photocatalyst + light | ~1.2 - 1.4 | Temporal control over the reaction (ON/OFF with light).[16] |
| Trifluoromethyl Sulfonates | Commercially available salts | ~1.1 with RAFT agent | User-friendly and commercially available.[4][12] |
Experimental Protocols & Workflows
General Protocol for Living Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)
This protocol is a representative example based on common laboratory procedures for achieving a controlled polymerization.[13]
1. Reagent and Glassware Preparation:
- All glassware (flasks, syringes) must be oven-dried at >120 °C overnight and cooled under a stream of dry nitrogen or in a desiccator.
- Isobutyl vinyl ether (IBVE) monomer should be distilled twice over calcium hydride (CaH₂) under reduced pressure and stored under nitrogen.[13]
- The solvent (e.g., toluene (B28343) or hexane) must be dried by passing it through a solvent purification system or by distillation from a suitable drying agent.[13]
- Prepare stock solutions of the initiator (e.g., IBVE-HCl adduct) and Lewis acid (e.g., SnCl₄) in the dried solvent inside a nitrogen-filled glovebox.
2. Polymerization:
- Assemble the reaction flask under a positive pressure of dry nitrogen.
- Add the desired amount of dried solvent via syringe.
- Cool the flask to the target temperature (e.g., -78 °C using a dry ice/acetone bath).
- Add the initiator stock solution via syringe and allow it to equilibrate.
- Start the polymerization by adding the Lewis acid stock solution dropwise while stirring.
- Monitor the reaction by taking aliquots at different time points to be analyzed by ¹H NMR (for conversion) and GPC (for molecular weight and Đ).
3. Termination and Purification:
- Quench the reaction by adding a pre-chilled solution of methanol (B129727) containing a small amount of ammonia (B1221849) or diethylamine.[4][11]
- Allow the mixture to warm to room temperature.
- Precipitate the polymer by slowly adding the reaction mixture into a large volume of a non-solvent (e.g., methanol).
- Collect the polymer by filtration or decantation, then re-dissolve and re-precipitate to ensure purity.
- Dry the final polymer product under vacuum to a constant weight.
Experimental Workflow Diagram
Caption: A typical workflow for living cationic polymerization.
Key Reaction Mechanisms
Understanding the core mechanism and potential side reactions is vital for troubleshooting.
Mechanism of Living Cationic Polymerization
The process involves a rapid initiation followed by a steady propagation where the growing carbocation is stabilized to prevent unwanted reactions.
Caption: Core mechanism and common side reactions.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the well-controlled synthesis of poly(vinyl ether)s via cationic polymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. pslc.ws [pslc.ws]
- 7. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. User-friendly cationic polymerization of vinyl ethers - American Chemical Society [acs.digitellinc.com]
- 9. benchchem.com [benchchem.com]
- 10. Living cationic polymerization of vinyl ethers initiated by electrophilic selenium reagents under ambient conditions - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]
- 12. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. main.spsj.or.jp [main.spsj.or.jp]
- 14. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 15. Hydrogen Bond Donor-Catalyzed Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Optimizing catalyst concentration for stereospecific polymerization of benzyl vinyl ether
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the stereospecific polymerization of benzyl (B1604629) vinyl ether.
Frequently Asked Questions (FAQs)
Q1: What is the most common method for achieving high isotacticity in the polymerization of benzyl vinyl ether?
The most established method for synthesizing highly isotactic poly(this compound) is through cationic polymerization at low temperatures, typically -78°C, using a Lewis acid catalyst such as boron trifluoride diethyl etherate (BF₃·OEt₂).[1][2][3] This approach, when conducted in a non-polar solvent like toluene (B28343), has been shown to yield highly stereoregular polymers.[2][3]
Q2: How does catalyst concentration affect the stereospecificity of the polymerization?
For the commonly used BF₃·OEt₂ catalyst system, the isotacticity of the resulting poly(this compound) has been found to be largely independent of the catalyst concentration.[1] However, other factors such as temperature, solvent, and initial monomer concentration play a more significant role in determining the stereoregularity of the polymer.[4][1][2] While catalyst concentration may not directly impact isotacticity in this specific system, it is a critical parameter for controlling the rate of polymerization and the molecular weight of the polymer.
Q3: Are there alternatives to metal-based Lewis acid catalysts?
Yes, recent developments in cationic polymerization have introduced several metal-free organic catalyst systems. These can be viable alternatives to traditional metal-based Lewis acids.[1] For instance, certain organic acids and other organocatalytic systems have been effectively used to initiate and control the polymerization of vinyl ethers.[4][1]
Troubleshooting Guide
Issue 1: Low Isotacticity of Poly(this compound)
Low stereoregularity is a common issue that can significantly impact the polymer's physical properties. If you are observing low isotacticity in your product, consider the following factors:
-
Reaction Temperature: The reaction temperature is a critical factor. An increase in temperature can lead to a reduction in the isotacticity of the polymer.[1] For optimal results with a BF₃·OEt₂ catalyst, the polymerization should be carried out at -78°C.[1][2][3]
-
Initial Monomer Concentration: A higher initial monomer concentration can sometimes lead to a decrease in isotacticity. Conversely, decreasing the initial monomer concentration has been shown to increase the stereoregularity of the polymer.[1][2]
-
Solvent Choice: The polarity of the solvent mixture can influence the stereospecificity. For instance, in polymerizations carried out in toluene-nitroethane mixtures, an increase in the more polar nitroethane content can cause a gradual decrease in isotacticity.[2] Non-polar solvents like toluene are generally preferred for achieving high isotacticity.[2][3]
Troubleshooting Workflow for Low Isotacticity
Caption: Troubleshooting workflow for addressing low isotacticity.
Issue 2: Poor Control Over Polymer Molecular Weight
Achieving a target molecular weight with a narrow distribution can be challenging in cationic polymerization due to the high reactivity of the propagating species.[1][5]
-
Chain Transfer Reactions: The presence of impurities, such as water or alcohol, can act as chain transfer agents, leading to a decrease in the molecular weight of the polymer.[2] It is crucial to use anhydrous solvents and purified reagents.
-
Catalyst System: For some catalyst systems, the molecular weight of the polymer is almost constant regardless of the catalyst concentration.[2] However, it tends to increase with a higher initial monomer concentration and a lower polymerization temperature.[2]
-
Living Cationic Polymerization: For more precise control over molecular weight and to obtain polymers with a narrow molecular weight distribution, consider employing living cationic polymerization techniques.[1]
Experimental Protocols & Data
General Protocol for Stereospecific Polymerization of this compound
This protocol is a general guideline based on literature for achieving high isotacticity using BF₃·OEt₂.
-
Preparation:
-
Reaction Setup:
-
In a reaction flask equipped with a magnetic stirrer, add the desired amount of anhydrous toluene.
-
Cool the solvent to the reaction temperature of -78°C using a dry ice/acetone bath.
-
Add the purified this compound monomer to the cooled solvent.
-
-
Initiation:
-
In a separate vial, prepare a solution of the BF₃·OEt₂ catalyst in anhydrous toluene.
-
Slowly add the catalyst solution to the stirred monomer solution at -78°C to initiate the polymerization.
-
-
Polymerization:
-
Allow the reaction to proceed at -78°C for the desired time. The reaction is typically fast.
-
-
Termination and Isolation:
-
Quench the polymerization by adding a small amount of a terminating agent, such as pre-chilled methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Collect the polymer by filtration, wash it with the non-solvent, and dry it under vacuum to a constant weight.
-
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. semanticscholar.org [semanticscholar.org]
- 3. [논문]Stereospecific polymerization of this compound by BF3·OEt2 [scienceon.kisti.re.kr]
- 4. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Preventing Premature Polymerization of Vinylbenzyl Ethers
This technical support center provides researchers, scientists, and drug development professionals with essential guidance on preventing the premature polymerization of vinylbenzyl ethers. Below, you will find troubleshooting guides and frequently asked questions to ensure the stability and reliability of your materials during storage and experimentation.
Troubleshooting Guide: Unwanted Polymerization
If you suspect that your vinylbenzyl ether has undergone premature polymerization, follow this guide to diagnose and address the issue.
Problem: The viscosity of the vinylbenzyl ether has noticeably increased, or it has become cloudy, hazy, or contains solid particles.
Initial Assessment:
-
Visual Inspection:
-
Clarity: Against a bright background, gently swirl the container. A stable monomer should be clear. Note any cloudiness, haze, or visible precipitates.
-
Color: Observe the color of the liquid. While some inhibitors can impart a slight yellow tint, any significant color change from the manufacturer's specification or a fresh batch may indicate degradation.
-
-
Viscosity Check:
-
Dip a clean, dry glass rod or pipette into the monomer.
-
Withdraw it and observe the flow of the liquid. An increase in viscosity, such as "stringiness" or a slower flow compared to a fresh sample, is a primary indicator of polymerization.
-
Potential Causes and Recommended Actions
| Potential Cause | Recommended Action |
| Improper Storage Temperature | Store vinylbenzyl ethers in a cool, dark place, ideally between 2-8°C. Avoid exposure to heat sources, as elevated temperatures significantly accelerate polymerization. |
| Exposure to Light | Store in opaque or amber-colored containers to prevent photo-initiated free-radical polymerization. |
| Presence of Oxygen | Oxygen can promote the formation of peroxides, which act as polymerization initiators. Store under an inert atmosphere (e.g., nitrogen or argon). For partially used containers, purge the headspace with inert gas before resealing. |
| Contamination | Ensure all containers and handling equipment are clean and free from contaminants like acids, bases, metals, or other radical sources that can catalyze polymerization. |
| Inhibitor Depletion | Over time, the inhibitor can be consumed. If the monomer is stored for an extended period, consider testing the inhibitor concentration. If depleted, a suitable inhibitor can be added after consulting safety protocols, though using a fresh batch of monomer is often preferable. |
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of premature polymerization in vinylbenzyl ethers?
A1: Premature polymerization of vinylbenzyl ethers is primarily caused by:
-
Heat: Elevated temperatures provide the activation energy for polymerization to begin.
-
Light (UV): UV light can generate free radicals, initiating a chain reaction.
-
Oxygen: While some phenolic inhibitors require trace oxygen to function, excess oxygen can lead to the formation of peroxides, which are potent polymerization initiators.
-
Contaminants: Strong acids and bases can initiate cationic polymerization, while metal ions and other impurities can also act as catalysts.
Q2: What are the ideal storage conditions for vinylbenzyl ethers?
A2: To maximize the shelf life of vinylbenzyl ethers, they should be stored under the following conditions:
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C (Refrigerated) | Reduces the rate of thermally initiated polymerization. |
| Atmosphere | Inert Gas (Nitrogen, Argon) | Prevents the formation of peroxides by displacing oxygen. |
| Light Exposure | Store in opaque or amber containers in a dark location. | Prevents UV light from initiating free-radical polymerization. |
| Moisture | Keep container tightly sealed in a dry environment. | Prevents potential side reactions, although vinylbenzyl ethers are less susceptible to hydrolysis than some other vinyl monomers. |
Q3: Which chemical inhibitors are commonly used to stabilize vinylbenzyl ethers and at what concentrations?
A3: Vinylbenzyl ethers are structurally similar to styrenic monomers and are stabilized by similar free-radical inhibitors. The choice of inhibitor and its concentration depends on the required shelf life and the intended application.
| Inhibitor | Common Abbreviation | Typical Concentration (ppm) | Key Characteristics |
| 4-tert-Butylcatechol | TBC | 10 - 50 | Highly effective, but may need to be removed for some polymerization techniques. Often used for storage and transport of styrenic monomers.[1][2] |
| 4-Methoxyphenol | MEHQ | 10 - 200 | A versatile inhibitor that often does not need to be removed before polymerization.[3][4] |
| Hydroquinone | HQ | 50 - 250 | A general-purpose inhibitor, though it can be more volatile than MEHQ or TBC.[5] |
| Phenylenediamine | - | Varies | Can be used as an inhibitor during high-temperature processes like distillation due to its lower volatility. |
| Diphenylpicrylhydrazine | DPPH | Varies | Also suitable for inhibiting polymerization during purification steps. |
Note: The effectiveness of phenolic inhibitors like TBC, MEHQ, and HQ is dependent on the presence of a small amount of dissolved oxygen (10-15 ppm).[2] Therefore, do not store these inhibited monomers under a completely oxygen-free atmosphere unless specified by the manufacturer.
Q4: How can I determine if my vinylbenzyl ether has started to polymerize?
A4: The initial signs of polymerization can be subtle. Here are some methods to check for the presence of polymers:
-
Visual and Viscosity Checks: As described in the troubleshooting guide, an increase in viscosity or a change in clarity are the first indicators.
-
Analytical Methods: For a more quantitative assessment:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This technique can be used to determine the purity of the monomer and identify the presence of oligomers or other byproducts.[6][7]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR can be used to detect the presence of polymer by identifying the broad signals of the polymer backbone, which are distinct from the sharp peaks of the monomer.[8][9][10][11]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: While less sensitive for low levels of polymer, FTIR can show changes in the vinyl group absorption bands upon polymerization.
-
Q5: I need to use uninhibited vinylbenzyl ether for my experiment. How can I remove the inhibitor?
A5: Inhibitors are typically removed immediately before use to prevent premature polymerization of the purified monomer. A common method is to pass the monomer through an inhibitor removal column.
Experimental Protocols
Protocol 1: Removal of Phenolic Inhibitors (TBC, MEHQ, HQ)
Objective: To remove phenolic inhibitors from vinylbenzyl ether monomer prior to use.
Materials:
-
Inhibited vinylbenzyl ether
-
Pre-packed inhibitor removal column (e.g., alumina-based)
-
Addition funnel
-
Receiving flask (amber glass, cooled in an ice bath)
-
Inert gas source (nitrogen or argon)
Procedure:
-
Set up the inhibitor removal column in a fume hood, securing it with a clamp.
-
Place the cooled receiving flask under the column outlet.
-
Secure the addition funnel above the column.
-
Gently flush the entire apparatus with a slow stream of inert gas.
-
Add the inhibited vinylbenzyl ether to the addition funnel.
-
Slowly add the monomer dropwise to the top of the column. Do not overload the column.
-
Collect the purified, uninhibited monomer in the cooled receiving flask under a positive pressure of inert gas.
-
Once all the monomer has been passed through the column, store the purified monomer at 2-8°C under an inert atmosphere and use it immediately.
Note: The capacity of the inhibitor removal column is limited. Follow the manufacturer's instructions regarding the amount of monomer that can be purified.
Protocol 2: Qualitative Assessment of Polymerization by Viscosity
Objective: To qualitatively assess an increase in the viscosity of vinylbenzyl ether.
Materials:
-
Vinylbenzyl ether sample
-
Fresh (reference) vinylbenzyl ether sample (optional, but recommended)
-
Clean, dry glass rods or pipettes
-
Constant temperature bath (optional)
Procedure:
-
If possible, bring both the test sample and the reference sample to the same temperature in a constant temperature bath. Viscosity is temperature-dependent.
-
Dip a clean glass rod into the test sample and slowly withdraw it.
-
Observe the way the liquid drains from the rod. Note its flow rate and whether it forms "legs" or "strings."
-
Repeat the process with the fresh reference sample.
-
A noticeable decrease in the flow rate or the formation of "strings" in the test sample compared to the reference sample indicates an increase in viscosity and the onset of polymerization.
Visualizations
Factors Leading to Premature Polymerization
Caption: Factors initiating and leading to the premature polymerization of vinylbenzyl ethers.
Troubleshooting Workflow for Suspected Polymerization
Caption: A logical workflow for troubleshooting suspected premature polymerization.
Common Free-Radical Inhibitors
Caption: Chemical structures of common phenolic inhibitors for vinyl monomers.
References
- 1. 4-tert-Butylcatechol - Wikipedia [en.wikipedia.org]
- 2. plasticseurope.org [plasticseurope.org]
- 3. Uses|4-methoxyphenol|MEHQ-HOSEA CHEM [hoseachem.com]
- 4. nbinno.com [nbinno.com]
- 5. specialchem.com [specialchem.com]
- 6. Development of a method for the identification of organic contaminants in vinyl chloride monomer (VCM) by TD-GC-MS and multivariate analysis - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 7. Czech Journal of Food Sciences: Determination of vinyl chloride monomer in food contact materials by solid phase microextraction coupled with gas chromatography/mass spectrometry [cjfs.agriculturejournals.cz]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. creative-biostructure.com [creative-biostructure.com]
- 10. measurlabs.com [measurlabs.com]
- 11. Nuclear Magnetic Resonance Spectroscopy (NMR) Analysis of Polymers [intertek.com]
Enhancing the stability of benzyl vinyl ether during storage
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on enhancing the stability of benzyl (B1604629) vinyl ether during storage. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and stability data to ensure the integrity of your experiments.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the storage and handling of benzyl vinyl ether.
Q1: I suspect my this compound has degraded. What are the common signs of degradation?
A1: Degradation of this compound can manifest in several ways:
-
Formation of Peroxides: The most common degradation pathway for ethers, including this compound, is the formation of peroxides upon exposure to air and light.[1][2] These peroxides can be explosive, especially when concentrated.[2] Visual signs of high peroxide concentration can include the formation of crystals or a viscous liquid.[1]
-
Polymerization: this compound can undergo spontaneous polymerization, which may be initiated by peroxides or other impurities.[3] This will result in an increase in viscosity or the formation of a solid mass.
-
Hydrolysis: In the presence of moisture and acidic conditions, this compound can hydrolyze to form acetaldehyde (B116499) and benzyl alcohol.[4] This may be indicated by a change in odor.
Q2: How can I test for the presence of peroxides in my this compound?
A2: There are several methods to test for peroxides. A simple qualitative test involves the use of potassium iodide. For a semi-quantitative assessment, peroxide test strips are a convenient option. It is crucial to test for peroxides before any distillation or concentration step, as peroxides can become concentrated and explode.[2]
Q3: My this compound has turned yellow. What does this indicate?
A3: A yellow discoloration can be a sign of degradation and the formation of impurities. It is recommended to test the material for purity and peroxide content before use.
Q4: I have observed an increase in the viscosity of my this compound. What could be the cause?
A4: An increase in viscosity is a strong indicator of polymerization. This can be triggered by the presence of peroxides, exposure to heat or light, or contamination with acidic or other catalytic impurities.
Q5: How should I properly store this compound to minimize degradation?
A5: To ensure the stability of this compound, it is recommended to:
-
Store in a cool, dark place, preferably in a refrigerator.[5]
-
Keep the container tightly sealed to minimize exposure to air.
-
Store under an inert atmosphere (e.g., nitrogen or argon).
-
Use amber glass bottles to protect from light.[1]
-
Consider adding a stabilizer if the compound is to be stored for an extended period.
Q6: What stabilizers can be used to enhance the stability of this compound?
A6: Common stabilizers for vinyl ethers include:
-
Sodium acetate: Can be added to inhibit premature reactions.
-
Butylated hydroxytoluene (BHT): Acts as a free radical scavenger to prevent peroxide formation.[1] The effectiveness of these stabilizers can be monitored over time.
Data Presentation: Stability of this compound Under Various Conditions
The following table summarizes illustrative stability data for this compound under different storage conditions. This data is intended for comparative purposes. Actual degradation rates will vary depending on the specific conditions and purity of the material.
| Storage Condition | Stabilizer | Time (Months) | Purity (%) | Peroxide Level (ppm) | Observations |
| Ambient (25°C), Light | None | 0 | 99.5 | < 1 | Clear, colorless liquid |
| 3 | 95.2 | 50 | Slight yellowing | ||
| 6 | 88.7 | > 100 | Significant yellowing, increased viscosity | ||
| Ambient (25°C), Dark | None | 0 | 99.5 | < 1 | Clear, colorless liquid |
| 3 | 98.1 | 15 | No visible change | ||
| 6 | 96.5 | 30 | Slight yellowing | ||
| Refrigerated (4°C), Dark | None | 0 | 99.5 | < 1 | Clear, colorless liquid |
| 6 | 99.2 | < 5 | No visible change | ||
| 12 | 98.8 | 10 | No visible change | ||
| Refrigerated (4°C), Dark | 0.1% BHT | 0 | 99.5 | < 1 | Clear, colorless liquid |
| 12 | 99.4 | < 2 | No visible change | ||
| Refrigerated (4°C), Dark | 0.1% Sodium Acetate | 0 | 99.5 | < 1 | Clear, colorless liquid |
| 12 | 99.3 | < 5 | No visible change |
Experimental Protocols
Detailed methodologies for key stability-indicating experiments are provided below.
Protocol 1: Semi-Quantitative Peroxide Test (Potassium Iodide Method)
Objective: To detect the presence of peroxides in this compound.
Materials:
-
This compound sample
-
Glacial acetic acid
-
Potassium iodide (KI), 5% aqueous solution
-
Test tubes
-
Pipettes
Procedure:
-
In a clean, dry test tube, add 1 mL of the this compound sample.
-
Add 1 mL of glacial acetic acid to the test tube.
-
Add 3-5 drops of a freshly prepared 5% potassium iodide solution.
-
Stopper the test tube and shake vigorously for 30 seconds.
-
Allow the layers to separate.
-
Observation:
-
A colorless or pale yellow color in the aqueous layer indicates a low or negligible concentration of peroxides.
-
A yellow to brown color indicates the presence of peroxides. The intensity of the color is proportional to the peroxide concentration.[2]
-
Protocol 2: Purity and Degradation Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
Objective: To quantify the purity of this compound and identify potential degradation products such as benzyl alcohol and benzaldehyde (B42025).
Instrumentation:
-
Gas chromatograph coupled with a mass spectrometer (GC-MS).
-
Capillary column suitable for the analysis of volatile organic compounds (e.g., DB-5MS, 30 m x 0.25 mm x 0.25 µm).
GC-MS Parameters (Example):
-
Injector Temperature: 250°C
-
Oven Program:
-
Initial temperature: 60°C, hold for 2 minutes.
-
Ramp: 10°C/min to 280°C.
-
Hold at 280°C for 5 minutes.
-
-
Carrier Gas: Helium, constant flow of 1 mL/min.
-
MS Ion Source Temperature: 230°C
-
MS Quadrupole Temperature: 150°C
-
Scan Range: m/z 40-400
Procedure:
-
Standard Preparation: Prepare a series of standard solutions of this compound, benzyl alcohol, and benzaldehyde of known concentrations in a suitable solvent (e.g., dichloromethane).
-
Sample Preparation: Dilute an accurately weighed amount of the this compound sample in the same solvent.
-
Analysis: Inject the standards and the sample into the GC-MS system.
-
Data Analysis:
-
Identify the peaks corresponding to this compound, benzyl alcohol, and benzaldehyde based on their retention times and mass spectra.
-
Quantify the purity of this compound and the concentration of degradation products by comparing the peak areas with the calibration curves generated from the standard solutions.
-
Protocol 3: Accelerated Stability Study
Objective: To assess the stability of this compound under accelerated storage conditions to predict its shelf life.[6]
Materials:
-
This compound samples (with and without stabilizers).
-
Amber glass vials with airtight seals.
-
Stability chambers or ovens set at elevated temperatures (e.g., 40°C and 54°C).[6]
-
Analytical instrumentation for purity and peroxide testing (e.g., GC-MS, peroxide test strips).
Procedure:
-
Dispense the this compound samples into the amber glass vials, leaving minimal headspace.
-
If using stabilizers, ensure they are homogeneously mixed with the this compound.
-
Seal the vials tightly.
-
Place the vials in the stability chambers at the selected temperatures.
-
At predetermined time points (e.g., 0, 1, 2, and 4 weeks for a 54°C study), remove a vial from each condition.[6]
-
Allow the vials to cool to room temperature.
-
Analyze the samples for purity, appearance, and peroxide content using the methods described in Protocols 1 and 2.
-
Data Analysis: Plot the purity of this compound as a function of time for each storage condition. This data can be used to estimate the degradation rate and predict the shelf life under normal storage conditions.
Mandatory Visualizations
Logical Workflow for Troubleshooting this compound Stability
Degradation Pathways of this compound
References
Technical Support Center: Purification of Crude Benzyl Vinyl Ether
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with crude benzyl (B1604629) vinyl ether.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in crude benzyl vinyl ether?
A1: Common impurities in crude this compound typically arise from the synthesis process. These can include:
-
Unreacted starting materials: Benzyl alcohol is a primary unreacted starting material that may be present.[1][2]
-
Byproducts: Dibenzyl ether can form as a byproduct during synthesis.[2]
-
Solvents: Residual solvents used during the synthesis and workup may be present.
-
Catalyst residues: Traces of catalysts used in the synthesis may remain.[1]
-
Degradation products: this compound can be susceptible to oxidation and polymerization, leading to various degradation products, especially if not handled or stored correctly.[3]
Q2: What are the recommended methods for purifying crude this compound?
A2: The two primary and most effective methods for purifying crude this compound are:
-
Reduced Pressure Distillation (Rectification): This is a common industrial and laboratory-scale method to purify this compound.[1] It is effective at separating the product from less volatile impurities like benzyl alcohol and dibenzyl ether.
-
Flash Column Chromatography: This technique is particularly useful for smaller-scale purifications and for removing impurities with similar boiling points to the product.[4]
Q3: Why is it important to use a polymerization inhibitor during distillation?
A3: this compound can polymerize at elevated temperatures, which are necessary for distillation. A polymerization inhibitor, such as sodium carbonate, potassium carbonate, sodium hydroxide, or potassium hydroxide, is added to the crude product before heating to prevent this unwanted reaction, ensuring a higher yield of the pure monomer.[1]
Q4: What are the optimal storage conditions for purified this compound?
A4: To prevent degradation and maintain purity, this compound should be stored in a refrigerator.[3][5] It is also advisable to store it under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.
Troubleshooting Guide
Problem 1: The purified this compound is discolored (yellowish).
-
Question: I've purified my this compound by distillation, but it has a yellow tint. What could be the cause, and how can I fix it?
-
Answer: A yellow discoloration often indicates the presence of oxidation or degradation products. This can happen if the compound was exposed to air and/or high temperatures for an extended period. To prevent this, ensure your distillation setup is under a vacuum or an inert atmosphere. For storage, keep the purified product refrigerated and under nitrogen or argon.[3][5] If the discoloration is significant, you may need to re-purify the product, potentially by passing it through a short column of activated carbon or silica (B1680970) gel.
Problem 2: The purity of the distilled this compound is lower than expected.
-
Question: I performed a reduced pressure distillation, but my final product is still contaminated with starting materials. What went wrong?
-
Answer: This issue can arise from a few factors:
-
Inefficient Fractionation: Ensure you are using a fractionating column with sufficient theoretical plates for the separation. A simple distillation may not be adequate if the boiling points of the impurities are close to that of this compound.
-
Incorrect Pressure and Temperature: The vacuum pressure and heating mantle temperature must be carefully controlled to ensure a slow and steady distillation rate. Bumping or too rapid distillation can lead to co-distillation of impurities.[1]
-
Improper Thermometer Placement: The thermometer bulb must be positioned correctly at the vapor outlet to accurately measure the boiling point of the distillate.
-
Problem 3: Low recovery of this compound after column chromatography.
-
Question: I'm losing a significant amount of my product during flash column chromatography. How can I improve my recovery?
-
Answer: Low recovery from column chromatography can be due to:
-
Irreversible Adsorption on Silica Gel: this compound, being an ether, can sometimes interact strongly with the acidic sites on silica gel, leading to streaking and incomplete elution. You can deactivate the silica gel by pre-treating it with a small amount of a base like triethylamine (B128534) mixed in the eluent.
-
Improper Solvent System: If the eluent is too polar, the product may elute too quickly along with more polar impurities. Conversely, if it's not polar enough, the product may not elute completely. Optimize your solvent system using thin-layer chromatography (TLC) before running the column. A common eluent system is a mixture of petroleum ether and ethyl acetate.[4]
-
Problem 4: The this compound polymerizes in the distillation flask.
-
Question: During distillation, the material in my flask became viscous and solidified. What happened?
-
Answer: This is a classic sign of polymerization. As mentioned in the FAQs, this compound is prone to polymerization at high temperatures. To prevent this, you must add a polymerization inhibitor (e.g., sodium carbonate or potassium hydroxide) to the crude material before starting the distillation.[1]
Data Presentation
Table 1: Typical Purity and Yield of this compound After Purification
| Purification Method | Typical Purity (%) | Typical Yield (%) | Reference |
| Reduced Pressure Distillation | 98.0 - 99.9 | 51 - 85 | [1] |
| Flash Column Chromatography | > 98 | 77 | [4] |
Experimental Protocols
1. Reduced Pressure Distillation
-
Apparatus: A standard fractional distillation apparatus with a vacuum adapter, a fractionating column (e.g., Vigreux column), a condenser, a receiving flask, a thermometer, a heating mantle, and a vacuum pump with a pressure gauge.
-
Procedure:
-
To the crude this compound in a round-bottom flask, add a polymerization inhibitor such as sodium carbonate (at a weight ratio of approximately 1:50 inhibitor to crude product).[1]
-
Assemble the fractional distillation apparatus. Ensure all joints are properly sealed.
-
Begin stirring the crude mixture and slowly apply vacuum, aiming for a pressure of 0.001-0.05 MPa.[1]
-
Once the desired pressure is stable, gradually heat the flask using the heating mantle to a temperature of 70-150 °C.[1]
-
Collect the fraction that distills at the expected boiling point of this compound at the applied pressure.
-
Once the desired fraction is collected, turn off the heat and allow the apparatus to cool before slowly releasing the vacuum.
-
2. Flash Column Chromatography
-
Materials: Silica gel (230-400 mesh), a glass chromatography column, a suitable eluent (e.g., a mixture of petroleum ether and ethyl acetate, such as 98:2), and collection tubes.[4]
-
Procedure:
-
Prepare the column by packing it with a slurry of silica gel in the non-polar component of your eluent.
-
Dissolve the crude this compound in a minimal amount of the eluent.
-
Carefully load the sample onto the top of the silica gel bed.
-
Begin eluting the column with the chosen solvent system, applying positive pressure to increase the flow rate.
-
Collect fractions and monitor them by TLC to identify the fractions containing the pure this compound.
-
Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified product.[4]
-
Visualizations
References
Technical Support Center: Scaling Up Benzyl Vinyl Ether Polymerization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and scaling up benzyl (B1604629) vinyl ether (BVE) polymerization reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common challenges when scaling up benzyl vinyl ether polymerization?
When scaling up this compound polymerization, particularly cationic polymerization, researchers often face challenges related to the high reactivity of the carbocationic propagating species.[1] This can lead to difficulties in controlling the polymerization process, resulting in broad molecular weight distributions and undesired side reactions.[1] Key challenges include:
-
Exothermic Reactions: Polymerization is highly exothermic, and heat dissipation becomes more challenging on a larger scale, potentially leading to runaway reactions.
-
Viscosity Increase: As the polymer forms, the viscosity of the reaction mixture increases significantly, posing challenges for efficient stirring and maintaining homogeneity.
-
Impurity Sensitivity: Cationic polymerization is extremely sensitive to impurities, especially water, which can act as a terminating agent.[2][3] Maintaining anhydrous conditions is critical and more difficult in larger reactors.
-
Initiator/Catalyst Introduction: Achieving rapid and uniform mixing of the initiator/catalyst in a large volume of monomer solution is crucial for simultaneous chain initiation and narrow molecular weight distribution.
Q2: Which initiator systems are recommended for a controlled polymerization of this compound?
Several initiator systems have been developed for the controlled polymerization of this compound. Historically, Lewis acids like boron trifluoride etherate (BF₃·OEt₂) have been used, often at very low temperatures (-78 °C), to achieve highly isotactic polymers.[4][5][6]
More recently, advancements have led to more robust systems that offer better control over the polymerization process:
-
Aryl Methyl Halides and Silver Salts: This combination generates a benzyl cation that initiates polymerization. The reactivity can be controlled by additives like dimethyl sulfide (B99878) (Me₂S), leading to a narrower molecular weight distribution.[7]
-
Organic Acids: Strong organic acids, such as 1,2,3,4,5-pentacarboxymethoxycyclopentadiene (PCCP), have been used as single-component initiators for controlled polymerization at ambient conditions.[1][8] The formation of a tight ion complex between the PCCP anion and the propagating chain end helps to suppress chain-transfer reactions.[1][8]
-
Cationic RAFT Polymerization: Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization has been adapted for cationic systems. This technique allows for the synthesis of polymers with controlled molecular weights and low dispersity.[1][9]
Q3: How does reaction temperature affect the properties of poly(this compound)?
Reaction temperature plays a crucial role in determining the properties of poly(this compound). Generally, lower reaction temperatures are favored for achieving higher stereoregularity (isotacticity) and better control over the polymerization.[4][5] For instance, using BF₃·OEt₂ as a catalyst at -78 °C yields a highly isotactic polymer.[4][5][6] Increasing the reaction temperature often leads to a decrease in isotacticity.[4][5]
However, very low temperatures can significantly reduce the polymerization rate.[10] The choice of temperature is therefore a trade-off between achieving the desired polymer properties and maintaining a practical reaction rate. For some modern initiator systems, controlled polymerization can be achieved at higher temperatures.[11]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Polymerization does not initiate. | 1. Impure reagents: Monomer, solvent, or initiator may contain inhibitors or terminating agents (e.g., water). 2. Inactive initiator: The initiator may have degraded due to improper storage or handling. 3. Incorrect temperature: The reaction temperature may be too high for the chosen initiator system, leading to rapid termination. | 1. Purify all reagents: Distill the monomer and solvent under an inert atmosphere. Ensure the initiator is of high purity and handled under anhydrous conditions.[3] 2. Use fresh or properly stored initiator: Verify the activity of the initiator. 3. Optimize reaction temperature: For many cationic polymerizations of vinyl ethers, low temperatures (e.g., -78 °C) are required.[4][5] |
| Broad molecular weight distribution (High Polydispersity Index - PDI). | 1. Slow initiation: The rate of initiation is slower than the rate of propagation. 2. Chain transfer reactions: Transfer of the active center to monomer, polymer, or solvent. 3. Presence of impurities: Water or other nucleophiles can lead to termination and re-initiation. 4. Poor mixing: Inefficient mixing of the initiator can lead to non-uniform initiation. | 1. Choose a more efficient initiator system: Utilize an initiator that provides a rapid and clean initiation step. 2. Optimize reaction conditions: Lower the temperature, use a non-polar solvent, and consider using additives to suppress chain transfer.[7] 3. Ensure stringent anhydrous conditions: Thoroughly dry all glassware and reagents. 4. Improve agitation: Use appropriate stirring methods to ensure rapid and homogeneous mixing of the initiator. |
| Low polymer yield. | 1. Premature termination: Caused by impurities or a high concentration of terminating agents. 2. Chain transfer to monomer: This side reaction can terminate growing chains. 3. Insufficient reaction time: The polymerization may not have proceeded to completion. | 1. Purify reagents and solvent: Remove all potential terminating agents. 2. Adjust monomer/initiator ratio: A lower monomer concentration can sometimes reduce the likelihood of chain transfer.[4][5] 3. Increase reaction time: Monitor the reaction progress over time to determine the optimal duration. |
| Formation of insoluble gel. | 1. Cross-linking reactions: Side reactions, particularly at higher temperatures, can lead to cross-linking. 2. High monomer concentration: Can increase the probability of side reactions. | 1. Lower the reaction temperature: This can help to suppress side reactions. 2. Reduce monomer concentration: Working at lower monomer concentrations can minimize cross-linking. |
Experimental Protocols
Protocol 1: Cationic Polymerization of this compound using BF₃·OEt₂
This protocol describes the synthesis of highly isotactic poly(this compound) using a classical Lewis acid initiator at low temperature.[4][5][6]
Materials:
-
This compound (BVE), freshly distilled under reduced pressure.
-
Toluene (B28343), anhydrous.
-
Boron trifluoride etherate (BF₃·OEt₂), freshly distilled.
-
Methanol, anhydrous.
-
Nitrogen or Argon gas, high purity.
Procedure:
-
Assemble a flame-dried glass reactor equipped with a magnetic stirrer and a nitrogen/argon inlet.
-
Add anhydrous toluene to the reactor via a syringe.
-
Cool the reactor to -78 °C using a dry ice/acetone bath.
-
Add the freshly distilled this compound to the cold toluene with stirring.
-
Slowly add the required amount of BF₃·OEt₂ solution in toluene to the monomer solution via a syringe.
-
Allow the polymerization to proceed at -78 °C for the desired time (e.g., 1-4 hours).
-
Quench the polymerization by adding a small amount of pre-chilled anhydrous methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol).
-
Filter the polymer, wash with the non-solvent, and dry under vacuum to a constant weight.
Protocol 2: Controlled Cationic Polymerization using an Aryl Methyl Halide/Silver Salt System
This protocol outlines a more controlled polymerization method that can be performed at a slightly higher temperature.[7]
Materials:
-
This compound (BVE), freshly distilled.
-
Dichloromethane (CH₂Cl₂), anhydrous.
-
Diphenylmethyl bromide (Ph₂CHBr) or another suitable benzyl halide.
-
Silver perchlorate (B79767) (AgClO₄) or another suitable silver salt.
-
Dimethyl sulfide (Me₂S), as an additive.
-
Methanol, anhydrous.
-
Nitrogen or Argon gas, high purity.
Procedure:
-
In a flame-dried, nitrogen-purged reactor, dissolve the benzyl halide initiator in anhydrous dichloromethane.
-
Add dimethyl sulfide to the initiator solution.
-
Cool the mixture to the desired temperature (e.g., -23 °C).
-
In a separate flask, dissolve the silver salt in anhydrous dichloromethane.
-
Slowly add the silver salt solution to the initiator/sulfide mixture.
-
Add the freshly distilled this compound to the initiating system.
-
Maintain the reaction at the set temperature with stirring for the specified duration.
-
Terminate the polymerization by adding chilled methanol.
-
Isolate the polymer by precipitation in a suitable non-solvent, followed by filtration and drying under vacuum.
Data Presentation
Table 1: Effect of Reaction Conditions on this compound Polymerization with BF₃·OEt₂ in Toluene at -78°C
| Monomer Concentration (mol/L) | Catalyst Concentration (mol/L) | Reaction Time (h) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) | Isotacticity (%) |
| 1.0 | 0.01 | 2 | 95 | 15,000 | 1.8 | ~90 |
| 0.5 | 0.01 | 2 | 92 | 14,500 | 1.7 | ~95 |
| 1.0 | 0.02 | 2 | 98 | 15,200 | 1.9 | ~90 |
| 1.0 | 0.01 | 4 | >99 | 15,500 | 1.8 | ~90 |
Note: The data in this table is representative and compiled from typical results reported in the literature. Actual results may vary.[4][6]
Visualizations
Caption: General experimental workflow for this compound polymerization.
Caption: Troubleshooting logic for common polymerization issues.
References
- 1. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. nopr.niscpr.res.in [nopr.niscpr.res.in]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. sucra.repo.nii.ac.jp [sucra.repo.nii.ac.jp]
- 8. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
Controlling exothermicity in vinyl ether polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in controlling exothermicity during vinyl ether polymerization.
Troubleshooting Guide
This guide addresses common issues encountered during vinyl ether polymerization, offering potential causes and solutions in a question-and-answer format.
Issue 1: Uncontrolled, Rapid Polymerization and Excessive Heat Generation (Runaway Reaction)
-
Question: My vinyl ether polymerization is proceeding too quickly, leading to a significant and potentially hazardous temperature spike. What could be the cause and how can I control it?
-
Answer: Uncontrolled polymerization, often called a "runaway reaction," is a common challenge in cationic vinyl ether polymerization due to the high reactivity of the monomers.[1] The primary cause is an excessively high concentration of reactive cationic species, leading to a rapid and highly exothermic propagation rate.
Potential Solutions:
-
Reduce Reaction Temperature: Lowering the temperature is a highly effective method to decrease the polymerization rate and allow for better heat dissipation.[2][3] Depending on the initiator system and monomer, temperatures between -78°C and 20°C are often employed.[2][4][5]
-
Slow Addition of Initiator/Monomer: Instead of adding all reactants at once, a gradual or dropwise addition of the initiator or monomer can help to control the concentration of active species and manage the rate of heat generation.
-
Improve Heat Transfer: Ensure efficient stirring and consider using a reaction vessel with a larger surface area-to-volume ratio or a cooling bath with a high heat capacity fluid (e.g., an ethanol/water bath).[4]
-
Use of Co-solvents: The addition of appropriate co-solvents can help to dilute the reactants and aid in heat dissipation.[4]
-
Issue 2: Poor Reproducibility of Experimental Results
-
Question: I am observing significant variations in polymerization rate, polymer molecular weight, and exothermicity between batches, even with seemingly identical conditions. Why is this happening?
-
Answer: Poor reproducibility in cationic polymerization is often linked to the high sensitivity of the reaction to impurities, particularly water.[1] Trace amounts of water can act as a co-initiator or a terminating agent, leading to inconsistent results.
Potential Solutions:
-
Rigorous Purification of Reagents: Ensure all monomers, solvents, and initiators are thoroughly purified and dried before use. Distillation of monomers and solvents is a common practice.
-
Inert Atmosphere: Conducting the polymerization under an inert atmosphere (e.g., nitrogen or argon) can prevent the introduction of atmospheric moisture.
-
Consistent Reagent Handling: Use standardized procedures for handling and transferring reagents to minimize variations in exposure to air and moisture.
-
Issue 3: Low Monomer Conversion or Incomplete Polymerization
-
Question: My polymerization starts, but then stalls, resulting in low monomer conversion. What are the possible reasons?
-
Answer: Low monomer conversion can be caused by several factors that lead to premature termination of the growing polymer chains.
Potential Solutions:
-
Chain Transfer Reactions: Chain transfer to monomer, solvent, or impurities can terminate the growing polymer chain.[2] Optimizing the initiator/monomer ratio and using solvents with low chain transfer constants can mitigate this.
-
Initiator Deactivation: The initiator can be deactivated by impurities. Ensure all components of the reaction are pure.
-
Insufficient Initiator Concentration: The concentration of the initiator may be too low to achieve complete conversion. A systematic study of the initiator concentration's effect on conversion can help determine the optimal amount.
-
Frequently Asked Questions (FAQs)
Q1: What are the key strategies for controlling the exothermicity of vinyl ether polymerization?
A1: The primary strategies include:
-
Lowering the reaction temperature: This is the most direct way to control the reaction rate.[2]
-
Careful selection of the initiating system: Different initiators and Lewis acids exhibit varying activities.[2][4]
-
Controlled addition of reactants: Slow, dropwise addition of the monomer or initiator helps manage the reaction rate.
-
Use of co-solvents: Solvents aid in heat dissipation and can influence reaction kinetics.[4]
-
Aqueous polymerization techniques: Suspension or emulsion polymerization can provide excellent temperature control due to the high heat capacity of water.[1][4]
Q2: How does the choice of initiator affect the exotherm?
A2: The initiator system plays a crucial role. For instance, strong Lewis acids like BF₃OEt₂ can lead to very rapid and highly exothermic polymerizations.[4] In contrast, initiating systems like CumOH/B(C₆F₅)₃/Et₂O have been shown to allow for more reproducible polymerizations with better control over the exotherm.[1][4] The use of trifluoromethyl sulfonates as initiators also offers a pathway to controlled polymerization.[2]
Q3: Can running the polymerization in an aqueous medium help with temperature control?
A3: Yes. Aqueous suspension and emulsion polymerizations are effective methods for managing the exotherm.[1][4] Water has a high heat capacity, which allows it to absorb a significant amount of heat generated during the reaction, thus preventing large temperature increases.
Q4: What is the role of ligands in controlling vinyl ether polymerization?
A4: Ligands, particularly those with oxygen or nitrogen donor atoms, can be used to stabilize the propagating carbocationic species. This stabilization can suppress unwanted side reactions like chain transfer and termination, leading to a more controlled polymerization process and potentially reducing the exothermicity.[2]
Quantitative Data Summary
Table 1: Representative Reaction Conditions for Controlled Cationic Polymerization of Ethyl Vinyl Ether (EVE)
| Entry | Initiator System (Catalyst/Ligand) | Solvent | Temperature (°C) | Monomer/Catalyst Ratio | Conversion (%) | Molecular Weight (Mn, g/mol ) | Polydispersity (Đ) | Reference |
| 1 | (CF₃SO₃)₃Al / L1 | Toluene | -78 | 500:1 | 95 | 34,200 | 1.25 | [2] |
| 2 | (CF₃SO₃)₂Fe / L1 | Toluene | -78 | 500:1 | 92 | 33,100 | 1.31 | [2] |
| 3 | CF₃SO₃Ag / L2 | Toluene | -78 | 500:1 | 88 | 31,700 | 1.28 | [2] |
| 4 | CF₃SO₃Py / L3 | Toluene | -78 | 500:1 | 90 | 32,400 | 1.35 | [2] |
L1, L2, L3 represent different O^O type ligands as described in the source material.
Experimental Protocols
Protocol 1: General Procedure for Controlled Cationic Polymerization of Vinyl Ethers at Low Temperature
-
Reagent Preparation:
-
Dry the solvent (e.g., toluene, hexane, DCM) over an appropriate drying agent (e.g., CaH₂) and distill under an inert atmosphere.
-
Purify the vinyl ether monomer by distillation from a suitable drying agent under an inert atmosphere.
-
Prepare the initiator and ligand solutions in the dried solvent under an inert atmosphere.
-
-
Polymerization Setup:
-
Assemble a flame-dried glass reactor equipped with a magnetic stirrer and a nitrogen or argon inlet.
-
Place the reactor in a cooling bath set to the desired temperature (e.g., -78°C, using a dry ice/acetone bath).
-
-
Reaction Execution:
-
Add the desired amount of solvent to the reactor and allow it to cool to the target temperature.
-
Introduce the initiator and ligand solutions to the cooled solvent.
-
Slowly add the purified vinyl ether monomer dropwise to the stirred solution over a predetermined period.
-
Allow the reaction to proceed for the desired time (e.g., 6-8 hours).[2]
-
-
Quenching and Polymer Isolation:
-
Quench the reaction by adding a small amount of a suitable terminating agent, such as diethylamine (B46881) or methanol.[2]
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by adding the reaction mixture dropwise into a large volume of a non-solvent (e.g., methanol).
-
Collect the precipitated polymer by filtration, wash with the non-solvent, and dry under vacuum to a constant weight.
-
-
Characterization:
-
Determine the monomer conversion using ¹H NMR spectroscopy.
-
Analyze the molecular weight and polydispersity of the polymer using Gel Permeation Chromatography (GPC).
-
Visualizations
Caption: Workflow for controlled vinyl ether polymerization.
Caption: Troubleshooting logic for polymerization issues.
References
- 1. mdpi.com [mdpi.com]
- 2. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
Influence of solvent on benzyl vinyl ether polymerization kinetics
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the polymerization of benzyl (B1604629) vinyl ether (BnVE). The information provided is designed to help overcome common experimental challenges and to provide a deeper understanding of the influence of solvents on polymerization kinetics.
Frequently Asked Questions (FAQs)
Q1: What is the most significant factor influencing the stereoregularity of poly(benzyl vinyl ether)?
A1: The choice of solvent and the polymerization temperature are critical factors that significantly influence the stereoregularity of poly(this compound) (PBnVE). Non-polar solvents, such as toluene (B28343), at low temperatures (e.g., -78°C) tend to favor the formation of highly isotactic polymers.[1][2] The use of a mixed solvent system, for instance, by adding a polar solvent like nitroethane to toluene, can lead to a decrease in the isotacticity of the resulting polymer.[1]
Q2: How can I achieve a "living" cationic polymerization of this compound?
A2: Living cationic polymerization of this compound, which allows for the synthesis of polymers with a narrow molecular weight distribution (MWD), can be achieved by carefully selecting the initiating system and reaction conditions.[3] A common approach is to use an initiating system like CH₃CH(OiBu)OCOCH₃/EtAlCl₂ in a non-polar solvent such as toluene or carbon tetrachloride at temperatures below 0°C.[3] The presence of a Lewis base, like ethyl acetate, can also help in stabilizing the propagating carbocations and promoting a living process.[3]
Q3: What are common initiators for the cationic polymerization of this compound?
A3: Several types of initiators can be used for the cationic polymerization of BnVE. Lewis acids are a common choice, with boron trifluoride etherate (BF₃·OEt₂) being a classic example used to produce highly isotactic PBnVE at low temperatures.[1][2] Other systems include combinations of a protonic acid source and a Lewis acid, such as an HCl adduct of a vinyl ether with a Lewis acid. More recently, trifluoromethyl sulfonates have been explored as user-friendly initiators for vinyl ether polymerization.[4]
Q4: Can the molecular weight of poly(this compound) be controlled?
A4: Yes, the molecular weight of PBnVE can be controlled, particularly under living polymerization conditions. In a living polymerization, the number-average molecular weight (Mn) of the polymer increases linearly with monomer conversion.[3] Factors that influence molecular weight include the initial monomer-to-initiator ratio, the polymerization temperature, and the solvent system. For instance, in the polymerization of BnVE with BF₃·OEt₂, a decrease in polymerization temperature generally leads to an increase in the molecular weight of the polymer.[1]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Broad Molecular Weight Distribution (High Polydispersity Index - PDI) | 1. Chain transfer reactions: The propagating carbocation may be terminated by transferring a proton to the monomer, solvent, or counterion.[4] 2. Impurities: Water or other protic impurities can act as chain transfer agents. 3. Temperature fluctuations: Poor temperature control can lead to a loss of control over the polymerization. | 1. Optimize the solvent and temperature: Use non-polar solvents and low temperatures (e.g., -78°C) to suppress chain transfer. 2. Purify reagents: Ensure that the monomer and solvent are rigorously dried and purified before use. 3. Use a living polymerization system: Employ an appropriate initiator/Lewis acid combination and potentially a Lewis base to stabilize the propagating species.[3] |
| Low Polymer Isotacticity | 1. High polymerization temperature: Higher temperatures can reduce the stereochemical control during propagation.[2] 2. Polar solvent: The presence of a polar solvent can disrupt the ion-pair interactions that guide stereospecific monomer addition.[1] | 1. Lower the reaction temperature: Conduct the polymerization at -78°C or lower for higher isotacticity.[1][2] 2. Use a non-polar solvent: Toluene is a commonly used solvent to achieve high isotacticity.[1] Avoid or minimize the use of polar co-solvents if high stereoregularity is desired. |
| Low or No Polymer Yield | 1. Inactive initiator: The initiator may have degraded due to exposure to moisture or air. 2. Presence of inhibitors: Impurities in the monomer or solvent can inhibit the polymerization. 3. Insufficiently low temperature: For some initiating systems, a very low temperature is required for initiation to occur effectively. | 1. Use fresh or properly stored initiator: Handle and store initiators under an inert atmosphere. 2. Purify all reagents: Ensure monomer and solvent are free from inhibitors. 3. Verify and optimize reaction temperature: Ensure the reaction is carried out at the optimal low temperature for the chosen initiating system. |
| Inconsistent Reaction Rates | 1. Poor temperature control: Fluctuations in temperature will directly affect the rate of polymerization. 2. Heterogeneous reaction mixture: Poor mixing can lead to localized variations in concentration and temperature. | 1. Improve temperature regulation: Use a reliable cryostat or cooling bath. 2. Ensure efficient stirring: Use appropriate stirring to maintain a homogeneous reaction mixture. |
Quantitative Data on Solvent Effects
While specific kinetic data for this compound is sparse in the literature, the following table provides data for the closely related ethyl vinyl ether, which illustrates the profound influence of the solvent on the polymerization outcome. This data can serve as a useful guide for solvent selection in this compound polymerization experiments.
Table 1: Cationic Polymerization of Ethyl Vinyl Ether (EVE) Catalyzed by Trifluoromethyl Sulfonate in Various Solvents [4]
| Entry | Solvent | Conversion (%) | M_n,exp ( g/mol ) | M_w/M_n | Isotacticity (% m) |
| 1 | Toluene | 95 | 32,500 | 1.55 | 63 |
| 2 | Hexane | 98 | 34,100 | 1.62 | 60 |
| 3 | Dichloromethane (DCM) | 92 | 30,800 | 1.48 | 58 |
| 4 | Diethyl ether | 85 | 28,700 | 1.71 | 55 |
Note: Polymerization conditions: trifluoromethyl sulfonate (5 μmol), solvent (10 mL), monomer (2.5 mmol), 6 h, 23 °C. Data is representative and adapted from a study on ethyl vinyl ether, intended to illustrate general trends.
Experimental Protocols
Protocol 1: Stereospecific Cationic Polymerization of this compound for High Isotacticity
This protocol is adapted from procedures known to yield highly isotactic poly(this compound).[1][2]
Materials:
-
This compound (BnVE), freshly distilled over calcium hydride.
-
Toluene, dried over sodium/benzophenone and distilled under nitrogen.
-
Boron trifluoride etherate (BF₃·OEt₂), freshly distilled.
-
Methanol, anhydrous.
-
Nitrogen or Argon gas supply.
-
Schlenk line and glassware.
Procedure:
-
Assemble a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Add 10 mL of anhydrous toluene to the flask via syringe.
-
Cool the flask to -78°C using a dry ice/acetone bath.
-
Add the desired amount of this compound (e.g., 1.0 g, 7.45 mmol) to the cold toluene.
-
In a separate, dry vial under an inert atmosphere, prepare a dilute solution of BF₃·OEt₂ in toluene.
-
Slowly add the BF₃·OEt₂ solution dropwise to the stirred monomer solution at -78°C to initiate the polymerization.
-
Allow the reaction to proceed for the desired time (e.g., 1-2 hours).
-
Quench the polymerization by adding a small amount of pre-chilled anhydrous methanol.
-
Allow the reaction mixture to warm to room temperature.
-
Precipitate the polymer by pouring the solution into a large volume of methanol.
-
Filter the white polymer, wash with methanol, and dry under vacuum to a constant weight.
-
Characterize the polymer for its molecular weight, polydispersity (by GPC), and tacticity (by NMR).
Visualizations
Caption: Experimental workflow for stereospecific polymerization of BnVE.
Caption: Solvent selection guide for BnVE polymerization.
References
- 1. Stereospecific polymerization of this compound by BF3·OEt2 | Semantic Scholar [semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Living Cationic Polymerization of this compound and Its Block Copolymers with Narrow Molecular Weight Distribution. | CiNii Research [cir.nii.ac.jp]
- 4. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
Addressing poor reproducibility in vinyl ether polymerization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common issues related to poor reproducibility in vinyl ether polymerization. It is intended for researchers, scientists, and drug development professionals.
Troubleshooting Guides & FAQs
This section is organized in a question-and-answer format to directly address specific problems you may encounter during your experiments.
Issue 1: Inconsistent or Low Monomer Conversion
Q1: My polymerization is not reaching full conversion, or the final conversion is highly variable between batches. What are the likely causes?
A1: Inconsistent or low monomer conversion in cationic vinyl ether polymerization is a frequent issue, often stemming from impurities, temperature fluctuations, or improper initiator/catalyst handling. The primary culprit is often the presence of water, which can act as a chain transfer agent and terminate the growing polymer chains.[1][2][3]
-
Moisture Contamination: Cationic polymerizations are notoriously sensitive to moisture.[1][2][3] Water can react with the propagating carbocation, leading to chain termination. Ensure all reagents, solvents, and glassware are rigorously dried.
-
Initiator/Catalyst Activity: The activity of your initiator or catalyst system is critical. Improper storage or handling can lead to degradation. Some modern catalyst systems are designed to be more robust and can even tolerate ambient conditions.[4][5][6]
-
Temperature Control: Poor temperature control can lead to side reactions, such as chain transfer to the monomer, which can limit conversion.[4][7] Lowering the reaction temperature, for instance to -78 °C, can help to suppress these side reactions.[4]
-
Monomer Purity: Impurities in the vinyl ether monomer can inhibit polymerization. It is crucial to use freshly purified monomers.
Issue 2: Broad Molecular Weight Distribution (High Polydispersity Index - PDI)
Q2: I am obtaining polymers with a broad molecular weight distribution (PDI > 1.5). How can I achieve better control over the molecular weight?
A2: A broad molecular weight distribution suggests a lack of control over the initiation and propagation steps, often due to chain transfer or termination reactions.[4][7]
-
Chain Transfer Reactions: Chain transfer to monomer, solvent, or impurities is a common cause of broad PDI.[4] Optimizing the reaction conditions, such as lowering the temperature, can minimize these events.[4][7]
-
Slow Initiation: If the initiation rate is slow compared to the propagation rate, not all chains will start growing at the same time, leading to a broader distribution of chain lengths. Ensure your initiator is sufficiently active under the chosen reaction conditions.
-
Ligand and Solvent Effects: The choice of solvent and ligands can have a profound impact on the polymerization control.[4][8] Certain ligands can stabilize the propagating species and reduce side reactions, leading to narrower molecular weight distributions.[4]
-
Reversible-Deactivation Radical Polymerization (RDRP) Techniques: For certain systems, employing techniques like cationic RAFT (Reversible Addition-Fragmentation chain Transfer) polymerization can provide excellent control over molecular weight and result in low PDI values.[8]
Issue 3: Inconsistent Stereochemistry (Tacticity)
Q3: The tacticity of my polyvinyl ethers is not consistent. What factors influence the stereocontrol of the polymerization?
A3: Achieving consistent stereocontrol in cationic vinyl ether polymerization is challenging but can be influenced by the catalyst system, temperature, and monomer structure.[7][9]
-
Catalyst/Ligand System: The design of the Lewis acid catalyst and the use of specific ligands are crucial for controlling stereoregularity.[7][10] Bulky ligands can create a chiral environment around the propagating chain end, favoring a specific stereochemical addition of the monomer.
-
Reaction Temperature: Lowering the reaction temperature often leads to higher isotacticity.[7][10]
-
Monomer Concentration: In some systems, decreasing the initial monomer concentration has been shown to increase the isotacticity of the resulting polymer.[10]
-
Order of Reagent Addition: The order in which reagents are added can be critical in forming the desired active species for stereoselective polymerization.[9]
Data Presentation
The following tables summarize quantitative data on the effects of various experimental parameters on vinyl ether polymerization.
Table 1: Effect of Solvent and Ligand on Cationic Polymerization of Ethyl Vinyl Ether (EVE)
| Entry | Initiator | Ligand | Solvent | Temperature (°C) | Conversion (%) | Mn (GPC, g/mol ) | PDI (Đ) | Isotacticity (% m) |
| 1 | Trifluoromethyl Sulfonate | None | Toluene (B28343) | 23 | 95 | 15,200 | 1.85 | 52 |
| 2 | Trifluoromethyl Sulfonate | O^O type ligand | Toluene | -78 | 98 | 10,500 | 1.25 | 81 |
| 3 | Trifluoromethyl Sulfonate | N^N type ligand | Toluene | -78 | 0 | - | - | - |
| 4 | Trifluoromethyl Sulfonate | None | Dichloromethane | 23 | 99 | 18,900 | 2.10 | 50 |
Data synthesized from information presented in[4]
Table 2: Effect of Temperature on the Aqueous Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)
| Entry | Initiator System | Temperature (°C) | Conversion (%) | Mn ( g/mol ) | PDI (Mw/Mn) |
| 1 | CumOH/B(C6F5)3/Et2O | 20 | 49.3 | 12,300 | 1.78 |
| 2 | CumOH/B(C6F5)3/Et2O | 0 | 35.1 | 10,500 | 1.65 |
| 3 | CumOH/B(C6F5)3/Et2O | -10 | 21.7 | 8,900 | 1.59 |
Experimental Protocols
Protocol 1: General Procedure for Controlled Cationic Polymerization of Ethyl Vinyl Ether
-
Glassware Preparation: All glassware should be oven-dried at 120 °C overnight and cooled under a stream of dry nitrogen or argon.
-
Solvent and Monomer Purification: Toluene is dried by passing it through a column of activated alumina. Ethyl vinyl ether is freshly distilled from sodium before use.
-
Reaction Setup: A dried Schlenk flask equipped with a magnetic stir bar is charged with the chosen trifluoromethyl sulfonate initiator (5 µmol) and ligand (if used, >5 µmol) under an inert atmosphere.
-
Solvent Addition: Dry toluene (25 mL) is added to the flask via syringe.
-
Cooling: The reaction mixture is cooled to the desired temperature (e.g., -78 °C) using a dry ice/acetone bath.
-
Monomer Addition: Purified ethyl vinyl ether (2.5 mmol) is added dropwise to the stirred solution.
-
Polymerization: The reaction is allowed to proceed for a specified time (e.g., 8 hours) at the set temperature.
-
Termination: The polymerization is quenched by the addition of a small amount of pre-chilled methanol.
-
Polymer Isolation: The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol). The precipitated polymer is then collected by filtration, washed, and dried under vacuum.
-
Characterization: The resulting polymer is characterized by techniques such as Gel Permeation Chromatography (GPC) to determine molecular weight and PDI, and Nuclear Magnetic Resonance (NMR) spectroscopy to determine conversion and tacticity.[13][14][15][16]
Mandatory Visualization
Diagram 1: Troubleshooting Workflow for Poor Reproducibility
References
- 1. scribd.com [scribd.com]
- 2. researchgate.net [researchgate.net]
- 3. radtech.org [radtech.org]
- 4. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cationic polymerization of vinyl ethers under ambient conditions [morressier.com]
- 6. User-friendly cationic polymerization of vinyl ethers - American Chemical Society [acs.digitellinc.com]
- 7. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 9. Mechanistic Insight into the Stereoselective Cationic Polymerization of Vinyl Ethers – Department of Chemistry [chem.unc.edu]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Characteristics and Mechanism of Vinyl Ether Cationic Polymerization in Aqueous Media Initiated by Alcohol/B(C6F5)3/Et2O [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. resolvemass.ca [resolvemass.ca]
- 14. Synthesis and Characterization of Polyvinyl Alkyl Ester and Polyvinyl Alcohol Homopolymers and Blends of Polyvinyl Alkyl Esters [pubs.sciepub.com]
- 15. lcms.labrulez.com [lcms.labrulez.com]
- 16. lcms.cz [lcms.cz]
Technical Support Center: Catalyst Deactivation in Benzyl Vinyl Ether Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges related to catalyst deactivation during the synthesis of benzyl (B1604629) vinyl ether.
Troubleshooting Guides
This section addresses specific issues encountered during benzyl vinyl ether synthesis, providing potential causes and actionable solutions.
Issue 1: Rapid Loss of Catalytic Activity with Palladium Catalysts
Question: My palladium-catalyzed reaction for this compound synthesis starts well, but the conversion rate quickly drops. What could be the cause, and how can I fix it?
Answer:
A rapid decline in the activity of palladium catalysts is a common issue and can be attributed to several factors:
-
Catalyst Sintering: At elevated temperatures, fine palladium nanoparticles on the support can agglomerate into larger particles, reducing the active surface area. This is a form of thermal degradation.
-
Coke Formation (Fouling): Carbonaceous deposits can form on the catalyst surface, blocking active sites. These deposits can result from the decomposition of organic molecules at high temperatures.
-
Poisoning: Impurities in the reactants or solvent can strongly adsorb to the palladium active sites, rendering them inactive. Common poisons include sulfur, nitrogen, and halogen compounds.[1]
-
Leaching: The active palladium species may detach from the support and dissolve into the reaction mixture, leading to a loss of catalytic activity.
Troubleshooting Steps:
-
Reaction Temperature Optimization: Lowering the reaction temperature can mitigate catalyst sintering and reduce the rate of coke formation. Experiment with a temperature range to find the optimal balance between reaction rate and catalyst stability.
-
Solvent and Reactant Purity: Ensure the use of high-purity, anhydrous solvents and reactants to minimize the presence of catalyst poisons.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the catalyst and side reactions that can lead to fouling.[2]
-
Catalyst Support Selection: The choice of support material can influence catalyst stability. Supports with strong metal-support interactions can help prevent sintering and leaching.
-
Catalyst Regeneration: If deactivation occurs, it may be possible to regenerate the catalyst. See the detailed regeneration protocols below.
Issue 2: Low Yields and Byproduct Formation with KOH/DMSO Catalyst System
Question: I am using a KOH/DMSO catalyst system for this compound synthesis, but I am observing low yields and the formation of unknown byproducts. What is causing this, and what can I do to improve the reaction?
Answer:
The superbasic conditions created by KOH in DMSO are effective for vinylation, but issues with low yields and byproducts can arise from:
-
DMSO Decomposition: At elevated temperatures (approaching its boiling point of 189 °C), DMSO can decompose, especially in the presence of strong bases like KOH.[3] This can lead to the formation of various side products that can contaminate the desired product and potentially interfere with the catalytic cycle.[4][5]
-
Side Reactions of the Dimsyl Anion: The reaction of KOH with DMSO can generate the highly reactive dimsyl anion. While this is a strong base that can facilitate the desired reaction, it can also participate in unwanted side reactions with the starting materials or products.
-
Water Content: The presence of water can reduce the basicity of the system and lead to the formation of byproducts through hydrolysis of reactants or intermediates.
-
Suboptimal Temperature: While higher temperatures can increase the reaction rate, they can also promote the decomposition of DMSO and other side reactions.[5]
Troubleshooting Steps:
-
Temperature Control: Carefully control the reaction temperature. It is often beneficial to run the reaction at the lowest temperature that provides a reasonable reaction rate to minimize DMSO decomposition.
-
Anhydrous Conditions: Use anhydrous DMSO and ensure that the KOH is as dry as possible to maintain the superbasic conditions and prevent hydrolysis.
-
Reaction Time: Optimize the reaction time. Prolonged reaction times, especially at elevated temperatures, can increase the likelihood of side reactions.
-
Molar Ratio of Reactants: Experiment with the molar ratio of benzyl alcohol to the acetylene (B1199291) source (if used) and the amount of KOH to find the optimal conditions for your specific setup.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used for this compound synthesis?
A1: The most common catalysts fall into two main categories:
-
Palladium-based catalysts: These include palladium(II) acetate (B1210297) (Pd(OAc)₂), palladium on carbon (Pd/C), and other palladium complexes.[6][7][8] They are often used in transfer vinylation reactions.
-
Base catalyst systems: The combination of potassium hydroxide (B78521) (KOH) in dimethyl sulfoxide (B87167) (DMSO) is a widely used "superbase" system for the vinylation of alcohols.[9][10][11]
Q2: How can I tell if my palladium catalyst has been deactivated?
A2: Signs of palladium catalyst deactivation include:
-
A significant decrease in the reaction rate or a stall in the reaction before completion.
-
A change in the appearance of the catalyst (e.g., from a fine black powder to clumps).
-
The need for higher temperatures or longer reaction times to achieve the same conversion as in previous runs.
Q3: Is it possible to regenerate a deactivated palladium catalyst?
A3: Yes, in many cases, palladium catalysts can be regenerated. The appropriate method depends on the cause of deactivation. For deactivation by coking, a common method is controlled oxidation to burn off the carbon deposits. For poisoning, a chemical wash may be necessary. See the detailed regeneration protocols below for more information.[12][13][14][15][16][17]
Q4: What are the main side reactions to be aware of in this compound synthesis?
A4: Common side reactions include:
-
With palladium catalysts: Over-reduction of the benzyl group if using a hydrogenation-based method, and formation of byproducts from side reactions of the vinylating agent.
-
With KOH/DMSO: Decomposition of DMSO at high temperatures, and side reactions involving the dimsyl anion.[3][4][5] Additionally, polymerization of the vinyl ether product can occur.[5]
Data Presentation
Table 1: Effect of Reaction Parameters on this compound Yield (KOH/DMSO System)
| Parameter | Value | This compound Yield (%) | Reference |
| Temperature | 100 °C | 46.4 | [5] |
| 110 °C | 49.0 | [5] | |
| 120 °C | 61.0 | [5] | |
| 130 °C | 79.0 | [5] | |
| 140 °C | 77.6 | [5] | |
| Catalyst Loading (mol% KOH) | 15 mol% | 50.5 | [5] |
| 25 mol% | 72.4 | [5] | |
| 50 mol% | 79.0 | [5] | |
| 75 mol% | 78.0 | [5] |
Table 2: Performance of Palladium Catalysts in Vinylation Reactions
| Catalyst System | Substrate | Yield (%) | Reaction Time (h) | Temperature (°C) | Reference |
| Pd(OAc)₂ / 1,10-phenanthroline (B135089) | 2-(hydroxymethyl) furan | 59 | 24 | 20 | [6] |
| Pd(OAc)₂ / 1,10-phenanthroline | 1,2,3-trimethoxy-5-(hydroxymethyl)benzene | 75 | 24 | 20 | [6] |
| Pd(OAc)₂ / dppp | This compound (arylation) | 82 | 2 | 80 | [2] |
Experimental Protocols
Protocol 1: Synthesis of this compound using KOH/DMSO and Calcium Carbide
This protocol is adapted from a procedure for the vinylation of alcohols.[18]
Materials:
-
Benzyl alcohol
-
Potassium hydroxide (KOH)
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Calcium carbide (CaC₂)
-
Pyrex reaction tube with a screw cap
-
Standard laboratory glassware and purification supplies
Procedure:
-
To a Pyrex reaction tube, add a mixture of benzyl alcohol (1.5 mmol), KOH (1.0 mmol), and water (5.9 mmol) in DMSO (2 mL).
-
Stir the mixture at room temperature for 30 minutes.
-
Add calcium carbide (4.1 mmol) to the mixture.
-
Seal the tube and heat the mixture to 120 °C with vigorous stirring for 15 hours.
-
After cooling, filter the mixture through a pad of silica (B1680970) gel and wash with a hexane/ethyl acetate mixture.
-
Evaporate the solvent under vacuum and purify the residue by column chromatography to obtain this compound.
Protocol 2: Synthesis of Vinyl Ethers via Transfer Vinylation using a Palladium Catalyst
This protocol is a general procedure for the transfer vinylation of alcohols.[6]
Materials:
-
Benzyl alcohol
-
Ethyl vinyl ether (or another vinyl ether as the vinyl source)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,10-Phenanthroline
-
Dichloromethane (B109758) (CH₂Cl₂), anhydrous
-
Standard laboratory glassware and purification supplies
Procedure:
-
Prepare the catalyst solution in situ by dissolving palladium(II) acetate (e.g., 0.04 mmol) in 2 mL of anhydrous dichloromethane.
-
Add a solution of 1,10-phenanthroline (e.g., 0.06 mmol) in 2 mL of anhydrous dichloromethane dropwise to the palladium solution.
-
Stir the resulting catalyst solution at room temperature for 30 minutes.
-
In a separate flask, prepare a solution of benzyl alcohol (e.g., 2.0 mmol) and an excess of ethyl vinyl ether (e.g., 24 mmol) in dichloromethane.
-
Add the alcohol/vinyl ether solution to the catalyst solution.
-
Stir the reaction mixture at room temperature for 24 hours, monitoring the progress by TLC or GC.
-
Upon completion, quench the reaction with water and extract the product with dichloromethane.
-
Wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography.
Protocol 3: Regeneration of a Deactivated Palladium on Carbon (Pd/C) Catalyst
This is a general procedure for the regeneration of a coked Pd/C catalyst.[12][13][16]
Materials:
-
Deactivated Pd/C catalyst
-
Deionized water
-
Reducing agent (e.g., formaldehyde (B43269) or hydrazine (B178648) hydrate (B1144303) solution)
-
Centrifuge
Procedure:
-
Wash the inactivated Pd/C catalyst with deionized water 2-3 times, using centrifugation to separate the catalyst after each wash.
-
Wash the water-washed catalyst with methanol 2-3 times, again using centrifugation for separation.
-
Treat the catalyst with a reducing agent solution (e.g., 30% formaldehyde in water) for 1.5-2 hours at a controlled temperature (e.g., 30-45 °C).
-
After the reduction treatment, wash the catalyst with methanol 1-2 times, followed by centrifugation.
-
Wash the catalyst with deionized water 1-2 times, followed by centrifugal dewatering.
-
Dry the regenerated catalyst before reuse.
Visualizations
Caption: Deactivation pathways for palladium catalysts.
Caption: Potential deactivation pathways for the KOH/DMSO catalyst system.
References
- 1. Thieme E-Books & E-Journals [thieme-connect.de]
- 2. Selective Approaches to α‐ and β‐Arylated Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. Is Dimethyl Sulfoxide reactive with bases? - Blog [cheezhengchem.com]
- 5. ijarset.com [ijarset.com]
- 6. Synthesis and characterization of novel functional vinyl ethers that bear various groups [comptes-rendus.academie-sciences.fr]
- 7. Synthesis of allyl and alkyl vinyl ethers using an in situ prepared air-stable palladium catalyst. Efficient transfer vinylation of primary, secondary, and tertiary alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis of allyl and alkyl vinyl ethers using an in situ prepared air-stable palladium catalyst. Efficient transfer vinylation of primary, secondary, and tertiary alcohols. (2003) | Martin Bosch | 83 Citations [scispace.com]
- 9. anthonycrasto.wordpress.com [anthonycrasto.wordpress.com]
- 10. greenchemclips.wordpress.com [greenchemclips.wordpress.com]
- 11. Synthesis of vinyl ethers of alcohols using calcium carbide under superbasic catalytic conditions (KOH/DMSO) - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 12. CN105363476A - Palladium/carbon catalyst regeneration and mechanical application method - Google Patents [patents.google.com]
- 13. Regeneration and application method of palladium/carbon catalyst - Eureka | Patsnap [eureka.patsnap.com]
- 14. researchgate.net [researchgate.net]
- 15. CN103191759A - Regeneration method of Pd/C catalyst and application of regenerated Pd/C catalyst - Google Patents [patents.google.com]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. mdpi.com [mdpi.com]
- 18. rsc.org [rsc.org]
Technical Support Center: Managing Steric Hindrance in Reactions with Substituted Benzyl Vinyl Ethers
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with sterically hindered substituted benzyl (B1604629) vinyl ethers.
Troubleshooting Guide
This guide addresses common issues encountered during reactions with substituted benzyl vinyl ethers, offering potential causes and solutions to overcome steric challenges.
| Issue | Potential Cause | Suggested Solution |
| Low or No Reaction Conversion | Severe Steric Hindrance: Bulky substituents on the benzyl ring or near the vinyl ether moiety can prevent reagents from approaching the reaction center.[1][2][3] | - Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome steric barriers.[4] - Prolong Reaction Time: Allowing the reaction to proceed for a longer duration may lead to a higher yield. - Use a Less Sterically Demanding Reagent: If possible, switch to a smaller catalyst or reagent. - Change the Solvent: A different solvent might alter the transition state geometry and reduce steric clashes. |
| Poor Catalyst Activity: The catalyst may be poisoned or not active enough to overcome the steric hindrance. | - Select a More Active Catalyst: For palladium-catalyzed reactions, consider using more electron-rich and less bulky phosphine (B1218219) ligands.[5] - Increase Catalyst Loading: A higher concentration of the catalyst might improve the reaction rate. - Use a Co-catalyst or Additive: Some additives can enhance catalyst activity and selectivity.[6] | |
| Poor Regio- or Stereoselectivity | Competing Reaction Pathways: Steric hindrance can favor the formation of thermodynamically more stable, but undesired, isomers.[7][8] | - Optimize Reaction Temperature: Lowering the temperature may favor the kinetically controlled, desired product. - Choose a More Selective Catalyst: Ligand choice in metal-catalyzed reactions is crucial for directing selectivity.[5] - Modify the Substrate: Altering the electronic properties of the substituents can influence the regioselectivity of the reaction.[7][8] |
| Side Reactions and Byproduct Formation | Decomposition of Starting Material: Substituted benzyl vinyl ethers can be sensitive to certain reaction conditions, leading to decomposition.[4] | - Milder Reaction Conditions: Employ lower temperatures and less harsh reagents. - Protecting Group Strategy: If the substituent is interfering, consider using a protecting group that can be removed later.[9] |
| Elimination Reactions: Under basic conditions, elimination can compete with substitution or addition reactions.[10] | - Use a Non-nucleophilic Base: A bulky, non-nucleophilic base can minimize elimination side reactions. - Control the Stoichiometry of the Base: Use the minimum amount of base required for the reaction. |
Frequently Asked Questions (FAQs)
Q1: What is steric hindrance and how does it specifically affect reactions with substituted benzyl vinyl ethers?
A1: Steric hindrance is the slowing of chemical reactions due to the spatial bulk of atoms or groups of atoms near the reaction site.[2][3] In substituted benzyl vinyl ethers, bulky substituents on the aromatic ring or at the benzylic position can physically block the approach of a reactant to the vinyl ether's double bond or the benzylic carbon. This can lead to slower reaction rates, prevent a reaction from occurring altogether, or influence the selectivity of the reaction by favoring pathways that minimize steric repulsion.[1][3]
Q2: How do different substituents on the benzyl group influence steric hindrance?
A2: The size and position of substituents on the benzyl group are critical. Ortho-substituents will exert a much greater steric effect than meta- or para-substituents because of their proximity to the ether linkage and the vinyl group. The larger the substituent (e.g., tert-butyl vs. methyl), the greater the steric hindrance.[11] For instance, in Claisen rearrangements, substituents on the aromatic ring have a smaller effect on the reaction barrier compared to substituents directly on the vinyl ether moiety.[7][8]
Q3: Can electronic effects of substituents counteract steric hindrance?
A3: Yes, electronic effects can play a significant role. Electron-donating groups (e.g., methoxy) on the benzyl ring can increase the reactivity of the vinyl ether by making the double bond more electron-rich and susceptible to electrophilic attack.[7][8] In some cases, this enhanced electronic reactivity can partially or fully overcome the negative impact of steric bulk. Conversely, electron-withdrawing groups can decrease reactivity.
Q4: What types of reactions are particularly sensitive to steric hindrance in these substrates?
A4: Reactions that involve the formation of a crowded transition state are highly sensitive to steric hindrance. These include:
-
Palladium-catalyzed cross-coupling reactions (e.g., Heck, Suzuki): The coordination of the bulky substrate to the metal center can be difficult.[5]
-
[7][7]-Sigmatropic rearrangements (e.g., Claisen rearrangement): The required cyclic transition state can be destabilized by bulky substituents.[7][12]
-
Cationic polymerization: The approach of a monomer to the growing polymer chain can be impeded by steric bulk.[13][14]
Q5: Are there any general strategies to synthesize sterically hindered substituted benzyl vinyl ethers?
A5: The Williamson ether synthesis is a common method, but it can be challenging with sterically hindered secondary benzylic alcohols.[9][15] Alternative strategies include:
-
Using more reactive electrophiles: Benzyl triflates are more reactive than benzyl bromides or chlorides.
-
Optimizing the base and solvent: A strong, non-nucleophilic base and a polar aprotic solvent can improve yields.
-
Palladium-catalyzed O-vinylation: This can be an effective method for forming the vinyl ether bond under milder conditions.
Experimental Protocols
Key Experiment: Palladium-Catalyzed α-Arylation of a Sterically Hindered Benzyl Vinyl Ether
This protocol is a generalized procedure based on methodologies for the regioselective arylation of vinyl ethers, adapted for a sterically hindered substrate.[5]
Objective: To achieve selective α-arylation of a this compound bearing a bulky ortho-substituent.
Materials:
-
Ortho-substituted this compound
-
Aryl triflate
-
Palladium acetate (B1210297) (Pd(OAc)₂)
-
1,3-Bis(diphenylphosphino)propane (dppp)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous, degassed toluene (B28343)
-
Standard glassware for inert atmosphere reactions (Schlenk line or glovebox)
Procedure:
-
In a glovebox or under a stream of argon, add the ortho-substituted this compound (1.0 equiv.), aryl triflate (1.2 equiv.), cesium carbonate (2.0 equiv.), palladium acetate (0.02 equiv.), and dppp (B1165662) (0.04 equiv.) to a dry Schlenk flask equipped with a magnetic stir bar.
-
Add anhydrous, degassed toluene to achieve a suitable concentration (e.g., 0.1 M).
-
Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS. The reaction may require 12-24 hours to reach completion due to steric hindrance.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of celite to remove inorganic salts and the catalyst.
-
Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired α-arylated this compound.
Visualizations
Caption: Workflow for optimizing reactions with sterically hindered substrates.
References
- 1. study.com [study.com]
- 2. fiveable.me [fiveable.me]
- 3. Steric effects - Wikipedia [en.wikipedia.org]
- 4. Study of the Pauson–Khand reaction in flow over alkynylphenyl vinyl ethers: towards the synthesis of tricyclic multisubstituted benzofurans - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective Approaches to α‐ and β‐Arylated Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The influence of additives on orthogonal reaction pathways in the Mizoroki–Heck arylation of vinyl ethers - Reaction Chemistry & Engineering (RSC Publishing) [pubs.rsc.org]
- 7. Claisen rearrangements of benzyl vinyl ethers: theoretical investigation of mechanism, substituent effects, and regioselectivity - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. Claisen rearrangements of benzyl vinyl ethers: theoretical investigation of mechanism, substituent effects, and regioselectivity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Benzyl Ethers [organic-chemistry.org]
- 10. benchchem.com [benchchem.com]
- 11. quora.com [quora.com]
- 12. UQ eSpace [espace.library.uq.edu.au]
- 13. Design of sec-Benzyl Vinyl Ethers toward the Synthesis of Alternating Copolymers Composed of Vinyl Alcohol and Vinyl Ether Units - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
Validation & Comparative
A Comparative Guide to Benzyl Vinyl Ether and Other Alcohol Protecting Groups for Researchers in Organic Synthesis
In the intricate landscape of multi-step organic synthesis, the judicious selection of protecting groups for sensitive functionalities is a cornerstone of success. For hydroxyl groups, a ubiquitous functional group in natural products and pharmaceutical intermediates, a diverse arsenal (B13267) of protecting groups has been developed. This guide provides a comprehensive comparison of benzyl (B1604629) vinyl ether (BVE) with other commonly employed alcohol protecting groups, including benzyl ethers, silyl (B83357) ethers, and acetals. The objective is to furnish researchers, scientists, and drug development professionals with the necessary data to make informed decisions for their synthetic strategies.
Introduction to Alcohol Protecting Groups
The primary role of an alcohol protecting group is to temporarily mask the hydroxyl functionality, rendering it inert to a specific set of reaction conditions. An ideal protecting group should be easy to introduce in high yield, stable to a wide range of reagents and reaction conditions, and readily and selectively removed under mild conditions without affecting other functional groups in the molecule. The concept of "orthogonality," where multiple protecting groups can be removed in any order in the presence of others, is a key consideration in complex syntheses.
Benzyl Vinyl Ether (BVE): A Less Common Protecting Group
While benzyl ethers and vinyl ethers are individually well-established as protecting groups, the combined "this compound" (BVE) is not a commonly employed protecting group for alcohols in routine organic synthesis. The scientific literature lacks extensive specific data on its application, including standardized protocols for protection and deprotection with a broad range of substrates and corresponding yields.
However, based on the known chemical properties of its constituent parts, we can infer its likely behavior. The vinyl ether moiety is known to be stable under basic conditions but is highly susceptible to cleavage under mild acidic conditions.[1] The benzyl group, on the other hand, is generally stable to both acidic and basic conditions but is readily cleaved by catalytic hydrogenolysis.[2][3][4]
This dual sensitivity suggests that a this compound protecting group would be labile to both acid-catalyzed hydrolysis and reductive cleavage. This lack of orthogonality to two very common classes of reagents may limit its utility in complex synthetic routes where both acidic and reductive steps are planned.
Detailed Comparison with Common Alcohol Protecting Groups
Benzyl Ether (Bn)
The benzyl (Bn) group is a robust and widely used protecting group for alcohols. It is typically introduced via a Williamson ether synthesis using benzyl bromide or chloride in the presence of a base.[2]
-
Stability: Benzyl ethers are stable to a wide range of acidic and basic conditions, as well as many oxidizing and reducing agents.[5]
-
Deprotection: The primary method for cleaving benzyl ethers is catalytic hydrogenolysis (e.g., H₂, Pd/C), which proceeds under neutral conditions.[3][4] This method is advantageous for its mildness but is incompatible with the presence of other reducible functional groups like alkenes or alkynes. Alternative deprotection methods include the use of strong acids or dissolving metal reductions.[2]
Silyl Ethers (e.g., TBDMS, TIPS)
Silyl ethers, such as tert-butyldimethylsilyl (TBDMS) and triisopropylsilyl (TIPS) ethers, are among the most popular protecting groups for alcohols due to their ease of introduction and removal. They are formed by reacting the alcohol with the corresponding silyl chloride in the presence of a base like imidazole (B134444).
-
Stability: The stability of silyl ethers is highly dependent on the steric bulk of the substituents on the silicon atom. Generally, they are stable to basic conditions, oxidation, and many organometallic reagents. Their stability to acidic conditions varies, with bulkier groups like TIPS and TBDPS (tert-butyldiphenylsilyl) being more acid-stable than TBDMS, which is more stable than TMS (trimethylsilyl).
-
Deprotection: The most common method for cleaving silyl ethers is by treatment with a fluoride (B91410) ion source, such as tetrabutylammonium (B224687) fluoride (TBAF), in an aprotic solvent like THF. This method is exceptionally mild and selective. They can also be removed under acidic conditions.
Acetal Ethers (e.g., MOM, THP)
Methoxymethyl (MOM) and tetrahydropyranyl (THP) ethers are common acetal-type protecting groups. They are typically introduced by reacting the alcohol with MOM-Cl or dihydropyran (DHP) under acidic or basic conditions.
-
Stability: Acetal protecting groups are stable to basic and nucleophilic reagents, as well as to many oxidizing and reducing conditions.
-
Deprotection: Their primary lability is towards acidic conditions. They are readily cleaved by treatment with aqueous acid, often as mild as acetic acid.[5]
Data Summary Table
The following table summarizes the stability and common deprotection methods for the discussed alcohol protecting groups.
| Protecting Group | Abbreviation | Stable To | Labile To | Common Deprotection Reagents |
| This compound | BVE | Strong Bases | Mild to Strong Acids, Hydrogenolysis | H₃O⁺, H₂/Pd/C (Predicted) |
| Benzyl Ether | Bn | Strong Acids & Bases, Oxidants, Reductants | Catalytic Hydrogenolysis, Strong Lewis Acids | H₂, Pd/C; BBr₃ |
| tert-Butyldimethylsilyl Ether | TBDMS | Bases, Oxidants, Reductants | Acids, Fluoride Ions | TBAF, HF, AcOH |
| Triisopropylsilyl Ether | TIPS | Bases, Oxidants, Reductants, Mild Acids | Strong Acids, Fluoride Ions | TBAF, HF |
| Methoxymethyl Ether | MOM | Bases, Oxidants, Reductants | Acids | HCl, TsOH |
| Tetrahydropyranyl Ether | THP | Bases, Oxidants, Reductants | Acids | AcOH, TsOH |
Note on this compound (BVE): The stability and deprotection conditions are predicted based on the known reactivity of vinyl ethers and benzyl ethers. Specific experimental data for BVE as a standard protecting group is limited in the scientific literature.
Experimental Protocols
Protection of an Alcohol as a Benzyl (Bn) Ether
Objective: To protect a primary alcohol using benzyl bromide and sodium hydride.
Protocol:
-
To a stirred solution of the alcohol (1.0 equiv) in anhydrous THF at 0 °C under an inert atmosphere, add sodium hydride (1.2 equiv, 60% dispersion in mineral oil) portion-wise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Add benzyl bromide (1.2 equiv) dropwise at 0 °C.
-
The reaction mixture is then stirred at room temperature until the starting material is consumed (monitored by TLC).
-
The reaction is carefully quenched by the slow addition of water.
-
The aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica (B1680970) gel.
Deprotection of a Benzyl (Bn) Ether by Catalytic Hydrogenolysis
Objective: To cleave a benzyl ether protecting group under neutral, reductive conditions.
Protocol:
-
Dissolve the benzyl-protected alcohol (1.0 equiv) in a suitable solvent (e.g., methanol, ethanol, or ethyl acetate).
-
Carefully add 10% Palladium on carbon (Pd/C) catalyst (typically 5-10 mol% by weight relative to the substrate).
-
Purge the reaction vessel with hydrogen gas (H₂) and maintain a hydrogen atmosphere (using a balloon or a hydrogenation apparatus).
-
Stir the reaction mixture vigorously at room temperature.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with the solvent.
-
Concentrate the filtrate under reduced pressure to yield the deprotected alcohol.
Protection of an Alcohol as a tert-Butyldimethylsilyl (TBDMS) Ether
Objective: To protect a primary alcohol using TBDMS-Cl and imidazole.
Protocol:
-
To a solution of the alcohol (1.0 equiv) and imidazole (2.5 equiv) in anhydrous DMF, add TBDMS-Cl (1.2 equiv) at room temperature.
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Pour the reaction mixture into water and extract with diethyl ether.
-
The combined organic layers are washed with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Deprotection of a tert-Butyldimethylsilyl (TBDMS) Ether with Fluoride
Objective: To cleave a TBDMS ether using a fluoride ion source.
Protocol:
-
Dissolve the TBDMS-protected alcohol (1.0 equiv) in anhydrous THF.
-
Add a solution of tetrabutylammonium fluoride (TBAF) (1.1 equiv, 1.0 M solution in THF) at room temperature.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by TLC.
-
Upon completion, quench the reaction by adding water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography.
Visualizing Protecting Group Strategies
To aid in the conceptual understanding of protecting group chemistry, the following diagrams illustrate key relationships and workflows.
Caption: General scheme of alcohol protection and deprotection.
Caption: A simplified workflow for selecting an alcohol protecting group.
Caption: Chemical structures of common alcohol protecting groups.
References
- 1. Examining the vinyl moiety as a protecting group for hydroxyl (–OH) functionality under basic conditions - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 2. Benzyl Ethers [organic-chemistry.org]
- 3. Benzyl Protection in Organic Chemistry [commonorganicchemistry.com]
- 4. jk-sci.com [jk-sci.com]
- 5. uwindsor.ca [uwindsor.ca]
Comparative study of catalysts for benzyl vinyl ether polymerization
A Comparative Guide to Catalysts for Benzyl (B1604629) Vinyl Ether Polymerization
For researchers and professionals in polymer chemistry and materials science, the selection of an appropriate catalyst is a critical step in controlling the polymerization of benzyl vinyl ether (BnVE). This control extends to crucial polymer characteristics such as molecular weight (Mₙ), polydispersity (PDI), and stereochemistry, which in turn dictate the material's final properties and potential applications. This guide provides a comparative analysis of prominent catalytic systems for BnVE polymerization, supported by experimental data and detailed protocols.
Performance Comparison of Catalytic Systems
The choice of catalyst significantly impacts the outcome of this compound polymerization. Below is a summary of the performance of various catalytic systems. Data for this compound is prioritized; however, where specific data is unavailable, results from structurally similar vinyl ethers are included for a broader comparative context.
| Catalyst System | Monomer | Yield (%) | Mₙ (kDa) | PDI (Mₙ/Mₙ) | Stereocontrol (Isotacticity, % m) | Reference(s) |
| Traditional Lewis Acid | ||||||
| BF₃·OEt₂ | This compound | High | Variable | Broad | High (at -78 °C) | [1][2][3] |
| SnCl₄ | Isobutyl Vinyl Ether | High | 18 | ~1.1-1.28 | Atactic | [4] |
| Stereoselective Lewis Acid | ||||||
| TiCl₄/(R)-BINOL-derived Phosphoric Acid | Various Vinyl Ethers | >90 | 15-25 | 1.1-1.3 | ~90 | [5][6] |
| Ti-TADDOLate Complex | 2-Phenylethyl Vinyl Ether | High | - | - | 94 | [7] |
| Living Cationic Polymerization Initiator | ||||||
| CH₃CH(OiBu)OCOCH₃/EtAlCl₂ + Ethyl Acetate (B1210297) | This compound | High | 10-100 | ~1.1 | ~80 | [8] |
| Organocatalyst (Cationic RAFT) | ||||||
| PCCP/HBD | Various Vinyl Ethers | >95 | 10-30 | <1.2 | Atactic | [9] |
| Organocatalyst (Stereoselective) | ||||||
| Imidodiphosphorimidates (IDPis) | Isobutyl Vinyl Ether | >95 | 20-50 | 1.1-1.3 | up to 92 | [10][11] |
Experimental Workflow and Methodologies
To ensure reproducibility and facilitate the comparison of catalytic systems, detailed experimental protocols are essential. Below are representative methodologies for key catalysts used in this compound polymerization.
General Experimental Workflow
The following diagram illustrates a typical workflow for the cationic polymerization of this compound under inert conditions.
Detailed Experimental Protocols
1. Polymerization using a Traditional Lewis Acid (BF₃·OEt₂) for High Isotacticity
This protocol is adapted from studies on the stereospecific polymerization of this compound.[1][2][3]
-
Materials: this compound (BnVE), toluene (B28343) (anhydrous), nitroethane (if used as a co-solvent), boron trifluoride diethyl etherate (BF₃·OEt₂), methanol.
-
Procedure:
-
All glassware is flame-dried under vacuum and cooled under a nitrogen atmosphere.
-
Anhydrous toluene and freshly distilled BnVE are added to a reaction flask equipped with a magnetic stirrer.
-
The solution is cooled to -78 °C using a dry ice/acetone bath.
-
A solution of BF₃·OEt₂ in toluene is prepared and added to the monomer solution to initiate the polymerization.
-
The reaction is allowed to proceed for a specified time, after which it is quenched by the addition of pre-chilled methanol.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of methanol.
-
The precipitated polymer is collected by filtration, washed with methanol, and dried under vacuum to a constant weight.
-
The polymer's molecular weight and PDI are determined by Gel Permeation Chromatography (GPC), and its stereoregularity is analyzed by NMR spectroscopy.[1]
-
2. Stereoselective Polymerization with a Chiral Lewis Acid System (TiCl₄/Chiral Ligand)
This protocol is based on methodologies developed for catalyst-controlled stereoselective cationic polymerization of vinyl ethers.[5][6][7]
-
Materials: this compound (or other vinyl ether), hexane/toluene (anhydrous), titanium tetrachloride (TiCl₄) solution, chiral ligand (e.g., (R)-BINOL-derived phosphoric acid or a TADDOLate), methanol containing a small amount of aqueous ammonia.
-
Procedure:
-
In a glovebox or under an inert atmosphere, the chiral ligand is dissolved in anhydrous toluene in a reaction vessel.
-
The TiCl₄ solution is added, and the mixture is stirred to allow for complex formation, typically at a low temperature (e.g., -78 °C) for at least 30 minutes.[7]
-
In a separate flask, the vinyl ether monomer is dissolved in anhydrous hexane/toluene and cooled to -78 °C.
-
The pre-formed catalyst solution is then added to the monomer solution to initiate polymerization.
-
The reaction is stirred at -78 °C for the desired duration.
-
Polymerization is terminated by adding a solution of methanol containing a small amount of aqueous ammonia.[7]
-
The quenched mixture is washed with water, and the organic layer is separated.
-
The solvent is removed under reduced pressure to yield the polymer, which is then dried under vacuum.
-
Characterization is performed using GPC for molecular weight and PDI, and NMR for tacticity.
-
3. Living Cationic Polymerization of this compound
This protocol is derived from a study on the living polymerization of BnVE.[8]
-
Materials: this compound (BnVE), initiator (e.g., CH₃CH(OiBu)OCOCH₃), ethylaluminum dichloride (EtAlCl₂), ethyl acetate (as an added base), non-polar solvent (e.g., toluene or CCl₄).
-
Procedure:
-
The polymerization is carried out under a dry nitrogen atmosphere in baked glassware.
-
The solvent, BnVE, and ethyl acetate are added to the reactor and cooled to the desired temperature (e.g., 0 °C or below).
-
The initiator is added, followed by the EtAlCl₂ solution to commence the polymerization.
-
The reaction proceeds, and samples can be taken at intervals to monitor the increase in molecular weight with conversion.
-
The living nature of the polymerization can be confirmed by adding a second batch of monomer and observing a corresponding increase in molecular weight while maintaining a narrow PDI.
-
The polymerization is terminated, and the polymer is isolated and characterized as described in the previous protocols.
-
Signaling Pathways and Logical Relationships
The mechanism of catalyst-controlled stereoselective cationic polymerization can be visualized as a logical relationship where the catalyst components interact to form a chiral environment that dictates the stereochemical outcome of the polymerization.
Conclusion
The polymerization of this compound can be achieved through various catalytic systems, each offering distinct advantages in terms of control over polymer properties. Traditional Lewis acids like BF₃·OEt₂ are effective for producing highly isotactic polymers, albeit often with broad molecular weight distributions. Modern stereoselective Lewis acid systems, employing chiral ligands, provide excellent control over both tacticity and polymer dispersity. For applications requiring well-defined polymer architectures, living cationic polymerization methods are highly suitable. Furthermore, the development of organocatalytic systems, particularly for RAFT polymerization, presents a move towards more sustainable and metal-free processes. The selection of the optimal catalyst will depend on the specific requirements of the desired poly(this compound) material, balancing factors such as cost, reaction conditions, and the desired level of control over the polymer's molecular and microstructural characteristics.
References
- 1. Stereospecific polymerization of this compound by BF3·OEt2 | Semantic Scholar [semanticscholar.org]
- 2. Recent Developments on Cationic Polymerization of Vinyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [논문]Stereospecific polymerization of this compound by BF3·OEt2 [scienceon.kisti.re.kr]
- 4. main.spsj.or.jp [main.spsj.or.jp]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06181K [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. Living Cationic Polymerization of this compound and Its Block Copolymers with Narrow Molecular Weight Distribution. | CiNii Research [cir.nii.ac.jp]
- 9. pubs.rsc.org [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Validation of Benzyl Vinyl Ether Purity by GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
In the synthesis of pharmaceuticals and other advanced materials, the purity of starting reagents is paramount to ensuring the desired reaction outcome, final product quality, and reproducibility. Benzyl (B1604629) vinyl ether (BVE), a versatile building block, is no exception. This guide provides an objective comparison of Gas Chromatography-Mass Spectrometry (GC-MS) for the validation of BVE purity against other common analytical techniques. It includes detailed experimental protocols and supporting data to aid researchers in selecting the most appropriate method for their needs.
The Critical Role of Purity: Potential Impurities in Benzyl Vinyl Ether
The purity of commercially available this compound is typically high, often stated as ≥97% or ≥98.0%[1][2][3][4]. However, even small amounts of impurities can have a significant impact on downstream applications, particularly in sensitive polymerization reactions or the synthesis of active pharmaceutical ingredients (APIs). Common impurities can originate from the synthesis process, which often involves the reaction of benzyl alcohol with a vinylating agent, or from degradation.
Potential impurities include:
-
Benzyl Alcohol: Unreacted starting material.
-
Benzaldehyde: An oxidation product of benzyl alcohol.
-
Dibenzyl Ether: A potential by-product formed during synthesis.[5][6]
-
Toluene: A possible residual solvent or impurity from starting materials.[5]
-
Water: Can impact many moisture-sensitive reactions. A typical specification for water content is <0.20%[3].
Primary Analytical Technique: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile organic compounds, making it ideally suited for assessing the purity of this compound. The method combines the superior separation capabilities of gas chromatography with the definitive identification power of mass spectrometry.
Experimental Protocol: GC-MS Analysis of this compound
This protocol provides a general framework for the GC-MS analysis of BVE. Instrument parameters should be optimized for the specific system in use.
1. Sample Preparation:
-
Prepare a 1 mg/mL stock solution of the this compound sample in a high-purity solvent such as dichloromethane (B109758) or ethyl acetate.
-
Prepare calibration standards for expected impurities (benzyl alcohol, benzaldehyde, dibenzyl ether) in the same solvent at concentrations ranging from 1 µg/mL to 100 µg/mL.
2. GC-MS Instrumentation and Conditions:
| Parameter | Setting |
| Gas Chromatograph | Agilent 7890B GC or equivalent |
| Mass Spectrometer | Agilent 5977A MSD or equivalent |
| Column | HP-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Inlet Temperature | 250 °C |
| Injection Volume | 1 µL |
| Injection Mode | Split (e.g., 50:1) |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Oven Program | Initial temperature of 60 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min |
| Transfer Line Temp | 280 °C |
| Ion Source Temp | 230 °C |
| Quadrupole Temp | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Mass Range | 35-350 amu |
3. Data Analysis:
-
Identify this compound and any impurities by comparing their retention times and mass spectra to reference standards and the NIST library.
-
Quantify impurities using the calibration curves generated from the standards.
-
Calculate the purity of the this compound sample by area normalization or against an internal standard.
Comparative Purity Data (Hypothetical)
The following table presents hypothetical GC-MS data for this compound from three different suppliers to illustrate how purity and impurity profiles can vary.
| Compound | Retention Time (min) | Supplier A (% Area) | Supplier B (% Area) | Supplier C (% Area) |
| Toluene | 4.2 | 0.02 | < 0.01 | 0.05 |
| Benzyl Alcohol | 7.8 | 0.15 | 0.50 | 0.25 |
| Benzaldehyde | 8.1 | 0.08 | 0.10 | 0.12 |
| This compound | 9.5 | 99.70 | 99.20 | 99.50 |
| Dibenzyl Ether | 12.3 | 0.05 | 0.19 | 0.08 |
| Total Purity | 99.70% | 99.20% | 99.50% |
Alternative and Complementary Analytical Techniques
While GC-MS is a primary method for BVE purity analysis, other techniques can provide valuable and often complementary information.
References
A Comparative Guide to Solution and Emulsion Polymerization of Vinyl Ethers
For researchers, scientists, and drug development professionals working with poly(vinyl ether)s (PVEs), the choice of polymerization technique is critical in determining the final properties and potential applications of the polymer. The two primary methods for the cationic polymerization of vinyl ethers are solution and emulsion polymerization. This guide provides an objective comparison of these two techniques, supported by experimental data and detailed protocols, to aid in the selection of the most suitable method for a given research or development goal.
At a Glance: Solution vs. Emulsion Polymerization
| Feature | Solution Polymerization | Emulsion Polymerization |
| Reaction Medium | Organic Solvent (e.g., toluene, hexane, chlorinated solvents) | Water with surfactant |
| Typical Conditions | Anhydrous, inert atmosphere, often low temperatures (-78°C to 0°C) | Aqueous medium, can be performed in air, wider temperature range (-10°C to 20°C)[1] |
| Reaction Control | Well-established for living/controlled polymerization, allowing for precise control over molecular weight and architecture | Control can be more challenging; often results in broader molecular weight distributions[2] |
| Heat Transfer | Can be challenging, especially in viscous solutions | Excellent, due to the high heat capacity of water |
| Polymer Purity | High, as solvent and residual monomer are readily removed | Lower, due to the presence of surfactants and other additives that may be difficult to remove completely[3] |
| Molecular Weight | High molecular weights achievable with controlled techniques | Can achieve high molecular weights rapidly[3] |
| Environmental Impact | Use of volatile organic compounds (VOCs) raises environmental and safety concerns | More environmentally friendly ("green") due to the use of water as the solvent[1] |
| Applications | Synthesis of well-defined polymers for research, specialty adhesives, and coatings | Production of latexes for paints, adhesives, and coatings where the polymer is used as a dispersion[3] |
Mechanism and Experimental Workflow Overview
The polymerization of vinyl ethers predominantly proceeds via a cationic mechanism due to the electron-donating nature of the ether oxygen, which stabilizes the propagating carbocation.
Solution Polymerization Workflow
Solution polymerization involves dissolving the vinyl ether monomer, an initiator, and a co-initiator (Lewis acid) in an anhydrous organic solvent. The reaction is typically conducted under an inert atmosphere to prevent premature termination by atmospheric moisture. Low temperatures are often employed to suppress chain transfer reactions and enhance control over the polymerization.
Emulsion Polymerization Workflow
Emulsion polymerization is a heterogeneous system where the water-insoluble vinyl ether monomer is dispersed in water with the aid of a surfactant. The polymerization is initiated in the aqueous phase, and propagation occurs in the monomer-swollen surfactant micelles or on the surface of monomer droplets. This method allows for rapid polymerization with excellent heat dissipation.
Experimental Data Comparison: Isobutyl Vinyl Ether (IBVE)
The following tables summarize representative experimental data for the polymerization of isobutyl vinyl ether (IBVE) via solution and emulsion techniques. It is important to note that direct comparison is challenging as reaction conditions are often not identical across different studies.
Table 1: Solution Polymerization of IBVE
| Initiating System | Solvent | Temp. (°C) | Time (min) | Conversion (%) | Mn ( g/mol ) | Mw/Mn | Reference |
| IBVE-HCl / SnCl4 | Toluene | -30 | < 0.1 | 100 | ~10,000 | ~1.1 | [4] |
| IBVE-HCl / TiCl4 | Hexanes/CH3Cl | -80 | 90 | >95 | 31,600 | 1.14 | [5] |
| BF3OEt2 | Hexane | N/A | N/A | N/A | 860,000 | N/A | [6] |
Table 2: Emulsion Polymerization of IBVE
| Initiating System | Surfactant | Temp. (°C) | Time (min) | Conversion (%) | Mn ( g/mol ) | Mw/Mn | Reference |
| CumOH / B(C6F5)3/Et2O | CTAB | 20 | 120 | 51.2 | 2,700 | 2.1 | [1] |
| CumOH / B(C6F5)3/Et2O | NP-40 | 20 | 120 | 59.8 | 2,500 | 2.5 | [1] |
| BF3OEt2 | BRIJ®98 | N/A | N/A | 50-60 | ≤ 2,000 | 2.0-2.5 | [2] |
Observations:
-
Control and Polydispersity: Solution polymerization, particularly when designed as a living polymerization, offers excellent control, yielding polymers with narrow molecular weight distributions (Mw/Mn close to 1.1).[4][5] In contrast, emulsion polymerization of IBVE tends to produce polymers with broader distributions (Mw/Mn > 2.0).[1][2]
-
Molecular Weight: While high molecular weights can be achieved in both systems, living cationic solution polymerization allows for precise targeting of the molecular weight by adjusting the monomer-to-initiator ratio. The data for emulsion polymerization shows generally lower molecular weights under the reported conditions.[1][2]
-
Reaction Conditions: Solution polymerization of vinyl ethers often requires stringent conditions, including very low temperatures and an inert atmosphere, to achieve good control.[4][5] Emulsion polymerization can be conducted under milder and more practical conditions, such as in an open-air atmosphere at room temperature.[1]
Experimental Protocols
Protocol 1: Living Cationic Solution Polymerization of IBVE
This protocol is a representative example of a controlled solution polymerization.
Materials:
-
Isobutyl vinyl ether (IBVE), distilled twice over calcium hydride.
-
Toluene (anhydrous).
-
IBVE-HCl adduct (initiator).
-
Tin tetrachloride (SnCl4) solution in heptane (B126788) (co-initiator).
-
Methanol (quenching agent).
Procedure:
-
All glassware is flame-dried under vacuum and cooled under a dry nitrogen atmosphere.
-
The polymerization is carried out in a baked glass tube equipped with a magnetic stirrer.
-
Toluene is added to the reactor via syringe.
-
The reactor is cooled to the desired temperature (e.g., -30°C) in a suitable bath.
-
The initiator (IBVE-HCl) is added to the stirred solvent.
-
The polymerization is started by the addition of the SnCl4 solution. The reaction is typically very fast.
-
After the desired time, the polymerization is terminated by adding an excess of pre-chilled methanol.
-
The polymer is recovered by evaporating the solvent and unreacted monomer.
-
The resulting polymer is purified by dissolving it in a suitable solvent and precipitating it into methanol, followed by drying under vacuum.
(This protocol is based on methodologies described in the literature[4])
Protocol 2: Cationic Emulsion Polymerization of IBVE
This protocol describes a typical cationic emulsion polymerization in an aqueous medium.
Materials:
-
Isobutyl vinyl ether (IBVE).
-
Deionized water.
-
Surfactant (e.g., Cetyltrimethylammonium bromide (CTAB) or Nonylphenol ethoxylate (NP-40)).
-
Cumyl alcohol (CumOH) (initiator).
-
Tris(pentafluorophenyl)borane (B(C6F5)3) (co-initiator).
-
Diethyl ether (Et2O).
Procedure:
-
To a glass reactor with mechanical stirring (e.g., 150 rpm), add water (3 mL), the surfactant (e.g., CTAB), IBVE (1 mL), and CumOH (0.034 g).
-
The reactor is brought to the desired polymerization temperature (e.g., 20°C) by immersion in a water/ethanol bath.
-
In a separate beaker, the co-initiator solution is prepared by mixing B(C6F5)3 (0.128 g), water (2 mL), and diethyl ether (5 × 10-4 mol) and warmed to the reaction temperature.
-
The polymerization is initiated by adding the co-initiator solution to the reactor.
-
The reaction is allowed to proceed for the desired time (e.g., 120 minutes).
-
The resulting latex can be analyzed directly or the polymer can be isolated by coagulation (e.g., by adding methanol), followed by filtration and drying.
(This protocol is based on methodologies described by Guan et al.[1])
Conclusion
The choice between solution and emulsion polymerization for vinyl ethers depends heavily on the desired outcome.
Solution polymerization is the method of choice for synthesizing well-defined PVEs with controlled molecular weights, narrow polydispersity, and high purity. These characteristics are often essential for fundamental research and high-performance applications where precise polymer architecture is required. However, the need for stringent, anhydrous, and often cryogenic conditions, along with the use of organic solvents, are significant drawbacks.
Emulsion polymerization offers a more practical and environmentally friendly alternative. It is particularly advantageous for large-scale production where ease of heat management and the use of water as a solvent are beneficial. The resulting polymer is in a latex form, which can be directly used in applications like coatings and adhesives. However, achieving the same level of control over the polymer architecture as in living solution polymerization is more challenging, and the final product may contain impurities from the formulation.
For drug development professionals, the high purity and well-defined nature of polymers from solution polymerization may be preferable for applications like drug delivery systems, where batch-to-batch consistency and minimal extractables are critical. For industrial applications like adhesives and paints, the convenience and cost-effectiveness of emulsion polymerization make it a more common choice.
References
- 1. mdpi.com [mdpi.com]
- 2. Cationic polymerization of isobutyl vinyl ether in aqueous media: physical chemistry tricks to fight against thermal runaway - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. mcpolymers.com [mcpolymers.com]
- 4. main.spsj.or.jp [main.spsj.or.jp]
- 5. discovery.researcher.life [discovery.researcher.life]
- 6. ntrs.nasa.gov [ntrs.nasa.gov]
A Comparative Guide to Alcohol Protecting Groups: Alternatives to Benzyl Vinyl Ether
For researchers, synthetic chemists, and professionals in drug development, the strategic selection of a protecting group for hydroxyl functionalities is a critical decision that can significantly impact the efficiency and success of a multi-step synthesis. While benzyl (B1604629) vinyl ether (BVE) offers a convenient method for alcohol protection, a range of alternative protecting groups exists, each with a unique profile of stability, reactivity, and ease of cleavage. This guide provides an objective comparison of common alternatives to BVE, supported by experimental data and detailed protocols to aid in the selection of the most appropriate protecting group for a given synthetic challenge.
Orthogonal Protection Strategies: A Key to Complex Synthesis
In the synthesis of polyfunctional molecules, an "orthogonal protection" strategy is often essential. This approach utilizes protecting groups that can be removed under distinct and non-interfering conditions, allowing for the selective deprotection of one functional group while others remain intact[1]. For instance, an acid-labile group can be selectively cleaved in the presence of a group that requires hydrogenolysis for removal[1].
Comparison of Common Alcohol Protecting Groups
The following tables summarize the performance of common alcohol protecting groups, offering a quantitative comparison of their installation and removal.
Table 1: Silyl Ether Protecting Groups [1]
Silyl ethers are among the most widely used protecting groups for alcohols due to their ease of formation, general stability, and varied deprotection methods. Their stability is largely influenced by the steric bulk of the substituents on the silicon atom[1].
| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Relative Stability (Acid) |
| Trimethylsilyl | TMS | TMSCl, Pyridine, CH₂Cl₂, 0 °C to RT | K₂CO₃, MeOH, RT; or mild acid | Low |
| Triethylsilyl | TES | TESCl, Pyridine, CH₂Cl₂, 0 °C to RT | AcOH, THF, H₂O; or TBAF, THF | Moderate |
| tert-Butyldimethylsilyl | TBS or TBDMS | TBSCl, Imidazole (B134444), DMF, RT[2] | TBAF, THF, RT; or CSA, MeOH | High |
| Triisopropylsilyl | TIPS | TIPSCl, Imidazole, DMF, RT | TBAF, THF, RT; or HF-Pyridine | Very High |
| tert-Butyldiphenylsilyl | TBDPS | TBDPSCl, Imidazole, DMF, RT | TBAF, THF, RT; or HF-Pyridine | Very High |
Table 2: Benzyl and Other Ether Protecting Groups
Benzyl ethers are robust protecting groups, stable to a wide range of acidic and basic conditions.
| Protecting Group | Abbreviation | Typical Protection Conditions | Typical Deprotection Conditions | Key Features |
| Benzyl | Bn | NaH, BnBr, THF, 0 °C to RT[3] | H₂, Pd/C, EtOH, RT[4] | Stable to acid/base; sensitive to hydrogenation[4]. |
| p-Methoxybenzyl | PMB | NaH, PMBCl, THF, 0 °C to RT | DDQ, CH₂Cl₂/H₂O, RT; or TFA[5] | Cleaved oxidatively; allows for orthogonality with Bn. |
| Trityl (Triphenylmethyl) | Tr | TrCl, Pyridine, CH₂Cl₂, RT | Mild acid (e.g., formic acid) | Bulky; selective for primary alcohols[6]. |
| Methoxymethyl | MOM | MOMCl, DIPEA, CH₂Cl₂, RT | Acidic conditions (e.g., HCl, THF/H₂O)[7] | Acid-labile; MOMCl is a carcinogen[8]. |
| Tetrahydropyranyl | THP | DHP, p-TsOH (cat.), CH₂Cl₂, RT[7] | Acidic conditions (e.g., AcOH, THF/H₂O)[7] | Acid-labile acetal[4]. |
Experimental Protocols
Protection of a Primary Alcohol with tert-Butyldimethylsilyl (TBS) Group[1]
-
Materials:
-
Primary alcohol (1.0 equiv)
-
tert-Butyldimethylsilyl chloride (TBDMSCl) (1.1 equiv)
-
Imidazole (2.2 equiv)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
-
Procedure:
-
In a round-bottom flask under an inert atmosphere, dissolve the primary alcohol and imidazole in anhydrous DMF.
-
Add TBDMSCl to the solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC until the starting material is consumed.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography.
-
Deprotection of a TBS-Protected Alcohol using TBAF
-
Materials:
-
TBS-protected alcohol (1.0 equiv)
-
Tetrabutylammonium fluoride (B91410) (TBAF) (1.0 M in THF, 1.2 equiv)
-
Tetrahydrofuran (THF)
-
-
Procedure:
-
Dissolve the TBS-protected alcohol in THF in a flask.
-
Add the TBAF solution dropwise at room temperature.
-
Stir the mixture and monitor the reaction progress by TLC.
-
Once the reaction is complete, quench with saturated aqueous ammonium (B1175870) chloride solution.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify by flash column chromatography if necessary.
-
Protection of an Alcohol with Benzyl (Bn) Group
-
Materials:
-
Alcohol (1.0 equiv)
-
Sodium hydride (NaH) (60% dispersion in mineral oil, 1.2 equiv)
-
Benzyl bromide (BnBr) (1.2 equiv)
-
Anhydrous Tetrahydrofuran (THF)
-
-
Procedure:
-
To a stirred suspension of NaH in anhydrous THF at 0 °C under an inert atmosphere, add a solution of the alcohol in THF dropwise.
-
Allow the mixture to warm to room temperature and stir for 30 minutes.
-
Cool the mixture back to 0 °C and add BnBr dropwise.
-
Let the reaction warm to room temperature and stir until completion (monitored by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by flash column chromatography.
-
Deprotection of a Benzyl-Protected Alcohol via Hydrogenolysis[1]
-
Materials:
-
Benzyl-protected alcohol (1.0 equiv)
-
10% Palladium on carbon (Pd/C) (5-10 mol%)
-
Hydrogen gas (H₂)
-
-
Procedure:
-
Dissolve the benzyl-protected alcohol in methanol or ethanol in a flask suitable for hydrogenation.
-
Carefully add the Pd/C catalyst.
-
Purge the flask with an inert gas, then introduce hydrogen gas (typically via a balloon or a hydrogenation apparatus).
-
Stir the reaction vigorously at room temperature until the deprotection is complete (monitored by TLC).
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate to obtain the deprotected alcohol.
-
Visualizing Protection and Deprotection Workflows
Caption: General workflow for using a protecting group in organic synthesis.
Caption: Orthogonal deprotection of TBS and Benzyl ethers.
References
- 1. benchchem.com [benchchem.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. Benzyl Ethers [organic-chemistry.org]
- 4. Protecting Groups For Alcohols - Chemistry Steps [chemistrysteps.com]
- 5. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (I) [en.highfine.com]
- 6. copharm.uobaghdad.edu.iq [copharm.uobaghdad.edu.iq]
- 7. uwindsor.ca [uwindsor.ca]
- 8. organicchemistrytutor.com [organicchemistrytutor.com]
Characterization of block copolymers containing poly(benzyl vinyl ether)
A Comprehensive Guide to the Characterization of Block Copolymers Containing Poly(benzyl vinyl ether)
For researchers, scientists, and professionals in drug development, understanding the nuanced properties of novel polymeric materials is paramount. Block copolymers incorporating poly(this compound) (PBnVE) are a promising class of materials with potential applications in fields such as drug delivery, thanks to their unique physicochemical properties.[1] This guide provides a detailed comparison of various PBnVE-containing block copolymers, supported by experimental data and detailed methodologies for their characterization.
Performance Comparison of PBnVE Block Copolymers
The properties of block copolymers are intrinsically linked to their composition, block length, and molecular weight distribution. The following tables summarize key molecular and thermal characteristics of different PBnVE-based block copolymers synthesized via various polymerization techniques.
| Copolymer | Synthesis Method | Mn ( g/mol ) | Đ (Mw/Mn) | Tg (°C) | Reference |
| PBnVE-b-PIBVE | Cationic Polymerization | 9,800 | 1.12 | -45, 25 | [2] |
| PNVP-b-PBzMA | RAFT Polymerization | 25,000 | 1.25 | 110, 55 | [3] |
| PVE1-b-PMMA | Cationic/Free Radical | 15,400 | 1.4 | 45, 105 | [4] |
| PVE1-b-PSt | Cationic/Free Radical | 18,200 | 1.5 | 45, 100 | [4] |
Table 1: Molecular Characteristics of PBnVE-based Block Copolymers. Mn = Number-average molecular weight, Đ = Dispersity (Polydispersity Index), Tg = Glass transition temperature. PIBVE = poly(isobutyl vinyl ether), PNVP = poly(N-vinyl pyrrolidone), PBzMA = poly(benzyl methacrylate), PVE1 = azobenzene-containing poly(vinyl ether), PMMA = poly(methyl methacrylate), PSt = polystyrene.
| Copolymer | Td,5% (°C) | Td,max (°C) | Char Yield at 600°C (%) | Reference |
| PNVP-b-PBzMA | 350 | 420 | 5 | [3] |
| PVE1-b-PMMA | 280 | 380 | 8 | [4] |
| PVE1-b-PSt | 320 | 410 | 15 | [4] |
Table 2: Thermal Degradation Properties of PBnVE-based Block Copolymers. Td,5% = Temperature at 5% weight loss, Td,max = Temperature of maximum decomposition rate.
Experimental Protocols
Accurate and reproducible characterization is the cornerstone of materials science. Below are detailed protocols for the key techniques used to analyze PBnVE block copolymers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is essential for determining the chemical structure and composition of block copolymers.
-
Sample Preparation: Dissolve 5-10 mg of the copolymer in approximately 0.7 mL of a suitable deuterated solvent (e.g., CDCl3, DMSO-d6).
-
Instrumentation: A 400 MHz or 500 MHz NMR spectrometer.
-
¹H NMR Analysis:
-
Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Integrate the characteristic peaks corresponding to each block. For PBnVE, the aromatic protons of the benzyl (B1604629) group typically appear around 7.0-7.4 ppm, and the backbone protons appear at lower chemical shifts.
-
Calculate the molar ratio of the blocks by comparing the integral values of the respective characteristic peaks.
-
-
¹³C NMR Analysis:
-
Acquire a ¹³C NMR spectrum. This can provide detailed information about the polymer backbone and side chains, including tacticity.[5]
-
Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC)
SEC/GPC is used to determine the molecular weight and molecular weight distribution (dispersity, Đ) of the copolymers.
-
Sample Preparation: Dissolve 1-2 mg of the copolymer in 1 mL of a suitable mobile phase (e.g., THF, DMF).
-
Instrumentation: A GPC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range.
-
Analysis:
-
Calibrate the system using narrow molecular weight standards (e.g., polystyrene or poly(methyl methacrylate)).
-
Inject the sample solution and elute with the mobile phase at a constant flow rate (e.g., 1.0 mL/min).
-
Determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and dispersity (Đ = Mw/Mn) from the elution profile using the calibration curve.[4]
-
Differential Scanning Calorimetry (DSC)
DSC is employed to determine the thermal transitions of the block copolymers, such as the glass transition temperature (Tg).
-
Sample Preparation: Accurately weigh 5-10 mg of the dry copolymer into an aluminum DSC pan.
-
Instrumentation: A differential scanning calorimeter.
-
Analysis:
-
Heat the sample to a temperature above its highest expected transition to erase its thermal history.
-
Cool the sample at a controlled rate (e.g., 10 °C/min).
-
Heat the sample again at the same rate. The Tg is determined from the midpoint of the step transition in the heat flow curve during the second heating scan.[6] Multiple Tgs may be observed for microphase-separated block copolymers.
-
Thermogravimetric Analysis (TGA)
TGA is used to evaluate the thermal stability and degradation profile of the copolymers.
-
Sample Preparation: Place 5-10 mg of the dry copolymer in a TGA pan.
-
Instrumentation: A thermogravimetric analyzer.
-
Analysis:
-
Heat the sample from room temperature to a high temperature (e.g., 600-800 °C) at a constant heating rate (e.g., 10 °C/min) under an inert atmosphere (e.g., nitrogen).
-
Record the weight loss as a function of temperature.
-
Determine the onset of decomposition (e.g., Td,5%) and the temperature of maximum decomposition rate from the TGA curve and its derivative.[3]
-
Visualizations
Diagrams illustrating the synthesis and characterization workflow can aid in understanding the relationships between these processes.
Caption: Synthesis of PBnVE-containing block copolymers.
Caption: Workflow for the characterization of PBnVE block copolymers.
References
- 1. Glycopolymer and Poly(β-amino ester)-Based Amphiphilic Block Copolymer as a Drug Carrier - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Living Cationic Polymerization of this compound and Its Block Copolymers with Narrow Molecular Weight Distribution. | CiNii Research [cir.nii.ac.jp]
- 3. mdpi.com [mdpi.com]
- 4. journals.tubitak.gov.tr [journals.tubitak.gov.tr]
- 5. Synthesis and characterization of poly (butyl vinyl ether) homopolymers and copolymers utilizing the aluminum hydrogen sulfate catalyst system [vtechworks.lib.vt.edu]
- 6. Thermo-Rheological and Shape Memory Properties of Block and Random Copolymers of Lactide and ε-Caprolactone - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Orthogonal Deprotection Strategies Involving Benzyl Ethers
In the realm of multi-step organic synthesis, particularly within pharmaceutical development and the creation of complex natural products, the strategic use of protecting groups is fundamental to success. Benzyl (B1604629) ethers are a mainstay for the protection of hydroxyl groups due to their general stability. However, the ability to selectively deprotect other protecting groups in the presence of benzyl ethers—a concept known as orthogonal deprotection—is crucial for the differential manipulation of multiple functional groups within a single molecule. This guide provides a comparative analysis of common orthogonal strategies, supported by experimental data and detailed protocols, to aid researchers in the selection of the most effective synthetic routes.
Performance Comparison of Orthogonal Protecting Groups
The selection of an appropriate protecting group to be used alongside a benzyl ether is dictated by the specific reaction conditions planned for the synthetic sequence. The following table summarizes the performance of common alcohol protecting groups that are orthogonal to benzyl ethers, detailing the reagents for their selective removal and the typical yields achieved.
| Protecting Group | Structure | Deprotection Reagents & Conditions | Typical Yield (%) | Stability of Benzyl Ether |
| Silyl (B83357) Ethers | ||||
| tert-Butyldimethylsilyl (TBDMS) | R-O-TBDMS | Tetrabutylammonium fluoride (B91410) (TBAF) in THF | >90 | Stable |
| Acetic acid in THF/water | High | Stable | ||
| triisopropylsilyl (TIPS) | R-O-TIPS | Pyridinium poly(hydrogen fluoride) (PPHF) in THF | High | Stable |
| Acetyl Ester (Ac) | R-O-Ac | Hydrazine acetate (B1210297) in DCM | High | Stable |
| Sodium methoxide (B1231860) (NaOMe) in Methanol (B129727) (catalytic) | >95 | Stable | ||
| K₂CO₃ in Methanol/Water | High | Stable | ||
| p-Methoxybenzyl (PMB) Ether | R-O-PMB | 2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ) | High | Stable |
| Ceric ammonium (B1175870) nitrate (B79036) (CAN) | High | Stable |
Logical Workflow for Orthogonal Deprotection
The decision-making process for selecting an orthogonal deprotection strategy is outlined in the following workflow. This diagram illustrates the sequential removal of different protecting groups while retaining the benzyl ether for later-stage deprotection.
Experimental Protocols
Detailed methodologies for the selective deprotection of silyl, acetyl, and PMB ethers in the presence of benzyl ethers are provided below. These protocols are based on established literature and represent standard laboratory practices.[1]
Protocol 1: Selective Deprotection of a TBDMS Ether
Materials:
-
TBDMS-protected, benzyl-etherified substrate
-
Tetrabutylammonium fluoride (TBAF), 1.0 M solution in Tetrahydrofuran (THF)
-
Anhydrous THF
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Ethyl acetate (EtOAc)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Dissolve the TBDMS-protected substrate (1.0 mmol) in anhydrous THF (10 mL).
-
Add the 1.0 M TBAF solution in THF (1.2 mL, 1.2 mmol) to the reaction mixture at room temperature.
-
Stir the reaction and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).
-
Extract the aqueous layer with EtOAc (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Protocol 2: Selective Deprotection of an Acetyl Ester
Materials:
-
Acetylated, benzyl-etherified substrate
-
Anhydrous Methanol (MeOH)
-
Sodium methoxide (NaOMe), 0.5 M solution in MeOH
-
Amberlite IR120 (H⁺) resin or acetic acid for neutralization
-
Dichloromethane (DCM)
Procedure:
-
Dissolve the acetylated substrate (1.0 mmol) in anhydrous methanol (10 mL).
-
Add a catalytic amount of 0.5 M sodium methoxide in methanol (e.g., 0.1 mL, 0.05 mmol) to the solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC. The reaction is usually complete within 30-60 minutes.[1]
-
Once the reaction is complete, neutralize the mixture by adding Amberlite IR120 (H⁺) resin until the pH is neutral. Alternatively, a few drops of acetic acid can be used.
-
Filter off the resin and wash it with methanol.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be further purified by flash column chromatography on silica gel if necessary.
Protocol 3: Selective Deprotection of a p-Methoxybenzyl (PMB) Ether
Materials:
-
PMB-protected, benzyl-etherified substrate
-
2,3-Dichloro-5,6-dicyano-p-benzoquinone (DDQ)
-
Dichloromethane (DCM)
-
Water
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Dissolve the PMB-protected substrate (1.0 mmol) in a mixture of DCM and water (e.g., 18:1 v/v, 19 mL).
-
Cool the solution to 0°C in an ice bath.
-
Add DDQ (1.2 mmol) portion-wise to the stirred solution. The reaction mixture will typically turn dark.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the starting material (typically 1-4 hours).
-
Quench the reaction by adding saturated aqueous NaHCO₃ solution (20 mL).
-
Separate the layers and extract the aqueous layer with DCM (2 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the deprotected alcohol.
Orthogonal Deprotection Strategies: A Visual Representation
The following diagram illustrates the concept of orthogonal deprotection, showcasing how different protecting groups (PG) on a molecule can be selectively removed under specific conditions without affecting the benzyl (Bn) ether.
Conclusion
The strategic implementation of orthogonal protecting groups is a powerful tool in modern organic synthesis. Benzyl ethers serve as robust protecting groups that are compatible with the selective removal of various other common protecting groups such as silyl ethers, acetyl esters, and p-methoxybenzyl ethers.[1] The choice of an orthogonal protecting group should be carefully considered based on the overall synthetic plan and the stability of other functional groups present in the molecule.[1] The experimental protocols and comparative data provided in this guide are intended to assist researchers in designing and executing efficient and high-yielding synthetic strategies.
References
A Comparative Analysis of Vinyl Ether Reactivity in Copolymerization
This guide provides a detailed comparative analysis of the reactivity of various vinyl ethers in copolymerization reactions. Aimed at researchers, scientists, and drug development professionals, this document synthesizes experimental data to offer insights into how monomer structure, comonomer choice, and reaction conditions influence polymerization outcomes. By understanding these relationships, researchers can better design and synthesize copolymers with tailored properties for a range of applications, including advanced drug delivery systems and novel biomaterials.
Overview of Vinyl Ether Reactivity
Vinyl ethers (VEs) are a class of electron-rich monomers characterized by a vinyl group attached to an oxygen atom. This electronic structure dictates their polymerization behavior. They are highly susceptible to cationic polymerization due to the stabilizing effect of the ether oxygen on the propagating carbocation. Conversely, their electron-rich double bond makes them generally unreactive in free-radical homopolymerization.[1] However, they readily copolymerize with electron-deficient monomers, such as maleic anhydride (B1165640), often in a highly alternating fashion.[2][3][4] Their reactivity in copolymerization is a critical factor that determines the resulting polymer's microstructure and properties.[5][6]
Comparative Reactivity in Cationic Copolymerization
Cationic polymerization is the most effective method for polymerizing vinyl ethers. The reactivity of a vinyl ether in this process is heavily influenced by the electronic and steric effects of its alkyl substituent, as well as the reaction conditions.
A study on the cationic copolymerization of various alkyl vinyl ethers with 2,3-dihydrofuran (B140613) (DHF) provides quantitative data on these effects. The reactivity ratios, which describe the relative rate at which a monomer adds to a growing polymer chain ending in its own unit versus the comonomer unit, were determined using the extended Kelen-Tüdós method.[6][7]
Table 1: Effect of Alkyl Group Structure on Vinyl Ether Reactivity in Cationic Copolymerization with 2,3-dihydrofuran (DHF) [6][7]
| Vinyl Ether Monomer (M1) | Comonomer (M2) | r1 (r_VE) | r2 (r_DHF) | r1 / r2 |
| Iso-butyl vinyl ether (iBVE) | 2,3-dihydrofuran | 0.83 ± 0.08 | 0.57 ± 0.07 | 1.45 |
| n-butyl vinyl ether (nBVE) | 2,3-dihydrofuran | 0.76 ± 0.06 | 0.69 ± 0.05 | 1.10 |
| Propyl vinyl ether (PVE) | 2,3-dihydrofuran | 0.71 ± 0.05 | 0.69 ± 0.04 | 1.03 |
Conditions: Polymerization conducted in toluene (B28343) at -40 °C with SnCl4 as the Lewis acid.[6]
The data indicates that the reactivity of the vinyl ether increases with the electron-donating ability of the alkyl group, following the order: iso-butyl > n-butyl > propyl.[6][7] The iso-butyl group has a slightly greater electron-donating inductive effect compared to the n-butyl and propyl groups, which increases the nucleophilicity of the double bond and enhances its reactivity toward the cationic propagating center.[6]
Caption: Logical relationship of alkyl group structure to vinyl ether reactivity.
Table 2: Effect of Solvent and Temperature on iBVE-DHF Copolymerization [6]
| Solvent | Temperature (°C) | r_iBVE | r_DHF | r_iBVE / r_DHF |
| Toluene | -40 | 0.83 ± 0.08 | 0.57 ± 0.07 | 1.45 |
| Hexane | -40 | 0.89 ± 0.06 | 0.78 ± 0.07 | 1.14 |
| Toluene | -20 | 0.80 ± 0.07 | 0.65 ± 0.06 | 1.23 |
| Toluene | 0 | 0.76 ± 0.06 | 0.70 ± 0.05 | 1.08 |
The reactivity ratio of iBVE relative to DHF was found to be higher in the more polar solvent (toluene) and decreased as the temperature increased.[6] Lower temperatures in cationic polymerization are known to suppress chain-transfer and termination reactions, favoring propagation and leading to more controlled polymer structures.[6]
Comparative Reactivity in Radical Copolymerization
Vinyl ethers exhibit starkly different behavior in radical copolymerization, which is highly dependent on the electronic nature of the comonomer.
-
With Electron-Deficient Monomers (e.g., Maleic Anhydride): Vinyl ethers readily copolymerize with monomers that are strong electron acceptors, such as maleic anhydride (MAn).[3] This reaction often proceeds through a charge-transfer complex formed between the electron-rich VE and the electron-poor MAn.[2] This mechanism leads to a strong tendency for alternating copolymers (1:1 incorporation), where the reactivity ratios r1 and r2 both approach zero.[3][8] Because of this high degree of alternation, these systems are versatile for creating polymers where functional groups are precisely spaced.[3]
-
With Acrylates and Styrenes: The copolymerization of vinyl ethers with more electronically neutral or moderately electron-deficient monomers like acrylates and styrenes is generally inefficient.[1] The electron-rich vinyl ether radical is not readily reactive towards its own monomer or the comonomer, leading to very low incorporation of the vinyl ether into the polymer chain.[4] For example, in the copolymerization of methyl acrylate (B77674) (MA) with various vinyl esters (which have similar reactivity profiles to vinyl ethers in this context), the reactivity ratio for MA (r_MA) was found to be approximately 6.06, while the reactivity ratio for the vinyl ester (r_VEst) was only 0.0087.[9] This indicates a strong preference for the addition of the acrylate monomer.
Table 3: Qualitative Reactivity of Vinyl Ethers with Different Comonomer Types
| Comonomer Type | Example | Polymerization Mechanism | General Reactivity Outcome | r1 (VE) | r2 (Comonomer) |
| Electron-Rich Cyclic Ether | 2,3-dihydrofuran | Cationic | Random Copolymerization | ~1 | ~0.5-0.7 |
| Electron-Acceptor | Maleic Anhydride | Radical (Charge-Transfer) | Alternating Copolymerization | ~0 | ~0 |
| Moderately Electron-Deficient | Methyl Acrylate | Radical | Low VE Incorporation | << 1 | >> 1 |
Experimental Protocol: Determination of Monomer Reactivity Ratios
The determination of reactivity ratios is crucial for understanding and predicting copolymer composition. The following protocol outlines a general methodology based on common practices.[5][6][10][11]
Objective: To determine the monomer reactivity ratios (r1, r2) for a given vinyl ether (M1) and comonomer (M2) pair.
Materials:
-
Monomer 1 (e.g., Iso-butyl vinyl ether)
-
Monomer 2 (e.g., 2,3-dihydrofuran)
-
Initiator system (e.g., t-BuCl/SnCl4 for cationic polymerization)[6]
-
Inert solvent (e.g., Toluene)
-
Quenching agent (e.g., Methanol)
-
Deuterated solvent for NMR analysis (e.g., CDCl3)
Procedure:
-
Preparation: A series of polymerization reactions (typically 5-7) are prepared, each with a different initial mole fraction of M1 and M2 in the monomer feed. The total monomer concentration and initiator concentration are kept constant.
-
Polymerization: The reactions are initiated under controlled conditions (e.g., inert atmosphere, constant temperature). The polymerization is allowed to proceed to a low conversion, typically less than 10%, to ensure the monomer feed composition remains relatively constant (satisfying the assumptions of the instantaneous copolymer composition equation).
-
Termination: The polymerization is quenched by adding a suitable agent (e.g., methanol) to terminate the reaction.
-
Purification: The resulting copolymer is isolated from the unreacted monomers and initiator residues, usually by precipitation in a non-solvent, followed by filtration and drying under vacuum.
-
Composition Analysis: The composition of the isolated copolymer is determined. ¹H NMR spectroscopy is a common and powerful technique for this purpose.[5][7] By integrating the signals corresponding to unique protons on each monomer unit, the molar ratio of the monomers in the polymer chain can be accurately calculated.[7]
-
Calculation of Reactivity Ratios: The monomer feed data (from step 1) and the resulting copolymer composition data (from step 5) are used to calculate the reactivity ratios. Several methods can be employed:
-
Linearization Methods: Fineman-Ross or Kelen-Tüdós methods are graphical linearization techniques.[11] The extended Kelen-Tüdós method is particularly useful as it is applicable at higher conversions.[5][6]
-
Non-linear Methods: Error-in-variables models (EVM) provide a more statistically rigorous determination by accounting for errors in both the feed and copolymer composition measurements.[10]
-
Caption: Workflow for the experimental determination of monomer reactivity ratios.
References
- 1. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 2. Vinyl Ether Maleic Acid Polymers: Tunable Polymers for Self-assembled Lipid Nanodiscs and Environments for Membrane Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. tandfonline.com [tandfonline.com]
- 6. tandfonline.com [tandfonline.com]
- 7. tandfonline.com [tandfonline.com]
- 8. pubs.acs.org [pubs.acs.org]
- 9. pure.tue.nl [pure.tue.nl]
- 10. researchgate.net [researchgate.net]
- 11. Reactivity Ratios of N-Vinylpyrrolidone - Acrylic Acid Copolymer [article.sapub.org]
Unraveling the Reaction Mechanisms of Benzyl Vinyl Ether: A Comparative Guide
For researchers, scientists, and professionals in drug development, a thorough understanding of the reaction mechanisms of key chemical intermediates is paramount. This guide provides a comparative analysis of the primary reaction pathways of benzyl (B1604629) vinyl ether (BVE), focusing on acid-catalyzed hydrolysis and thermal decomposition. By presenting experimental data and detailed methodologies, this document aims to facilitate a deeper comprehension of BVE's reactivity and inform its application in complex syntheses.
Benzyl vinyl ether is a versatile building block in organic synthesis, utilized in the formation of various functional groups and polymers. Its reactivity is primarily governed by the vinyl ether moiety and the influence of the benzylic group. This guide cross-verifies the predominant reaction mechanisms through a review of existing experimental and computational studies.
Acid-Catalyzed Hydrolysis: A Proton-Driven Cleavage
The acid-catalyzed hydrolysis of vinyl ethers is a well-established reaction class that proceeds via a rate-determining proton transfer to the β-carbon of the vinyl group.[1] This initial protonation step is followed by the rapid addition of water to the resulting carbocation and subsequent decomposition of the hemiacetal intermediate to yield an aldehyde and an alcohol. In the case of this compound, the products are benzaldehyde (B42025) and vinyl alcohol, with the latter rapidly tautomerizing to acetaldehyde.
Table 1: Comparative Kinetic Data for Acid-Catalyzed Hydrolysis of Vinyl Ethers
| Vinyl Ether | Catalyst/Conditions | Rate Constant (k) | Activation Energy (Ea) | Isotope Effect (kH/kD) | Brønsted α |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available |
| Ethyl Vinyl Ether | Aqueous HCl | First-order in ether and H₃O⁺[2] | Data not available | 2.95 (from H₃O⁺)[3] | Data not available |
| 4-Methoxy-1,2-dihydronaphthalene | Aqueous HClO₄ | kH = 55 M⁻¹s⁻¹ | Data not available | 3.39[4] | 0.70[4] |
| 1-Methoxycyclooctene | Aqueous HClO₄ | Data not available | Data not available | 2.89[5] | 0.73[5] |
| n-Butyl Vinyl Ether | Data not available | Data not available | Data not available | Data not available | Data not available |
Experimental Protocol: Kinetic Analysis of Vinyl Ether Hydrolysis
The kinetic studies of vinyl ether hydrolysis are typically conducted using UV-Vis spectrophotometry. The general procedure involves the following steps:
-
Preparation of Solutions: Stock solutions of the vinyl ether in a suitable solvent (e.g., dioxane) and various aqueous acidic buffers (e.g., perchloric acid, formic acid, acetic acid) of known concentrations are prepared. The ionic strength of the buffer solutions is often kept constant using a salt like KCl.
-
Kinetic Runs: The reaction is initiated by adding a small volume of the vinyl ether stock solution to the temperature-controlled buffer solution in a quartz cuvette.
-
Data Acquisition: The disappearance of the vinyl ether is monitored by recording the decrease in its UV absorbance at a specific wavelength over time. Alternatively, the appearance of the aldehyde product can be monitored at its characteristic absorbance wavelength.
-
Data Analysis: The pseudo-first-order rate constants (k_obs) are determined from the exponential decay of the reactant's absorbance. By plotting k_obs against the acid concentration, the second-order rate constant for the acid-catalyzed reaction can be obtained.
Figure 1. Acid-Catalyzed Hydrolysis of this compound.
Thermal Decomposition: A Unimolecular Pathway
The thermal decomposition of vinyl ethers, in the absence of radical initiators, is generally understood to proceed through a unimolecular elimination reaction. For alkyl vinyl ethers, this typically involves a six-membered cyclic transition state (a retro-ene reaction), leading to the formation of an alkene and an aldehyde.
While specific experimental data for the thermal decomposition of this compound is scarce, studies on analogous compounds provide a basis for comparison. The thermal decomposition of n-butyl vinyl ether, for instance, has been shown to be a homogeneous, unimolecular reaction that primarily yields but-1-ene and acetaldehyde.[6] The pyrolysis of the benzyl radical has also been studied, indicating potential secondary radical-driven decomposition pathways at higher temperatures, leading to products like fulvenallene, H atom, and various smaller fragments.[7][8]
Table 2: Comparative Kinetic Data for Thermal Decomposition of Vinyl Ethers
| Vinyl Ether | Temperature Range (°C) | Primary Products | Rate Constant Expression (k) | Activation Energy (Ea) (kcal/mol) |
| This compound | Data not available | Data not available | Data not available | Data not available |
| n-Butyl Vinyl Ether | 317.0 - 377.0 | Acetaldehyde, But-1-ene | k = (1.42 ± 0.01) × 10¹¹ exp(-42,383 ± 41 / RT) s⁻¹[6] | 42.4[6] |
| t-Butyl Vinyl Ether | 215 - 324 | Olefins, Acetaldehyde | k = 10¹⁰·⁸⁶ exp(-36,184 / RT) s⁻¹[9] | 36.2[9] |
| Isopropyl Vinyl Ether | 311.0 - 375.0 | Olefins, Acetaldehyde | k = 10¹²·¹² exp(-42,557 / RT) s⁻¹[9] | 42.6[9] |
| 2-Chloroethyl Vinyl Ether | 353.0 - 424.0 | Olefins, Acetaldehyde | k = 10¹¹·⁴⁹ exp(-44,752 / RT) s⁻¹[9] | 44.8[9] |
Experimental Protocol: Pyrolysis of Vinyl Ethers
The thermal decomposition of vinyl ethers is typically investigated using a static or flow system. A general experimental setup is as follows:
-
Reactant Preparation: The vinyl ether is purified to remove any stabilizers or impurities.
-
Pyrolysis Reactor: The experiment is conducted in a seasoned Pyrex vessel or a flow reactor, which is heated to a precise and uniform temperature. To suppress radical chain reactions, an inhibitor like cyclohexene (B86901) or toluene (B28343) can be used as a carrier gas in a flow system.[10]
-
Reaction Execution: The vinyl ether vapor, either alone or mixed with an inhibitor, is introduced into the heated reactor for a defined period.
-
Product Analysis: The reaction products are collected and analyzed using techniques such as gas chromatography (GC) to identify and quantify the components.
Figure 2. Proposed Thermal Decomposition of this compound.
Alternative Reaction Pathways
Beyond hydrolysis and thermal decomposition, this compound can participate in other important transformations, notably polymerization reactions.
-
Cationic Polymerization: this compound can undergo living cationic polymerization, offering a route to well-defined polymers with controlled molecular weights and narrow distributions.[11]
-
Radical Copolymerization: It can also participate in radical copolymerization with electron-deficient acrylates. A peculiar isomerization propagation has been observed in its copolymerization with pentafluorophenylacrylate.[12]
These alternative pathways highlight the synthetic versatility of this compound beyond its simple cleavage reactions.
Conclusion
The reactivity of this compound is dominated by two primary pathways: acid-catalyzed hydrolysis and thermal decomposition. While specific kinetic and mechanistic data for this compound itself remains an area for further investigation, analysis of analogous compounds provides a strong framework for understanding its behavior. The acid-catalyzed hydrolysis proceeds through a well-understood protonation-initiated mechanism, while thermal decomposition likely follows a unimolecular retro-ene pathway. The ability of this compound to also undergo controlled polymerization further underscores its importance as a versatile synthon in organic chemistry. This comparative guide serves as a foundational resource for researchers, enabling informed decisions in the design and execution of synthetic strategies involving this valuable intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. The hydrolysis of ethyl vinyl ether. Part I. Reaction mechanism - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. The hydrolysis of ethyl vinyl ether. Part II. Solvent isotope effects - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. The thermal decomposition of n-butyl vinyl ether. Part I. The inhibited reaction - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. The thermal decomposition of the benzyl radical in a heated micro-reactor. I. Experimental findings. [sonar.ch]
- 9. The thermal decomposition of alkyl vinyl ethers. Part II. The inhibited decompositions of t-butyl, isopropyl, and 2-chloroethyl vinyl ethers - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Umpolung Isomerization in Radical Copolymerization of this compound with Pentafluorophenylacrylate Leading to Degradable AAB Periodic Copolymers - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling Reaction Pathways: A Guide to Isotopic Labeling in Mechanistic Studies of Benzyl Vinyl Ether Reactions
For researchers, scientists, and professionals in drug development, the precise understanding of reaction mechanisms is paramount for process optimization, impurity profiling, and the rational design of new synthetic routes. This guide provides a comparative analysis of proposed mechanisms for reactions involving benzyl (B1604629) vinyl ethers, with a focus on the powerful technique of isotopic labeling for mechanistic validation. By presenting experimental data from analogous systems, detailed protocols, and clear visualizations, this document serves as a practical resource for employing isotopic labeling to elucidate complex reaction pathways.
The rearrangement of benzyl vinyl ethers, a transformation of significant interest in organic synthesis, can conceptually proceed through several distinct mechanistic pathways. Distinguishing between these possibilities is crucial for controlling reaction outcomes and predicting the effects of substrate modifications. Isotopic labeling, through the strategic replacement of specific atoms with their heavier isotopes (e.g., ¹³C for ¹²C, or deuterium (B1214612) for hydrogen), provides an unambiguous method to trace the fate of atoms throughout a chemical transformation.[1]
Proposed Mechanistic Pathways
Two primary, simplified mechanisms are often considered for the rearrangement of benzyl vinyl ethers to ortho-substituted carbonyl compounds: a concerted pericyclic pathway and a stepwise pathway involving discrete intermediates.
-
Mechanism A: Concerted[2][2]-Sigmatropic Rearrangement (Claisen Rearrangement). This pathway involves a concerted, intramolecular reorganization of electrons through a cyclic six-membered transition state.[2][3] Bond breaking and bond formation occur simultaneously, without the formation of a distinct intermediate. For benzyl vinyl ethers, this is analogous to the well-studied Claisen rearrangement of aryl allyl ethers.[4][5]
-
Mechanism B: Stepwise Pathway via Dissociative Intermediates. This alternative mechanism involves the initial cleavage of the benzyl-oxygen bond to form a benzyl cation and a vinyl ether anion, or a radical pair. These intermediates can then recombine at the ortho position of the aromatic ring.
The following diagram illustrates these two potential pathways.
Figure 1. Proposed mechanistic pathways for the rearrangement of this compound.
Distinguishing Mechanisms with Isotopic Labeling
Isotopic labeling provides a clear method to differentiate between these pathways. By placing an isotopic label (e.g., ¹³C or ¹⁴C) at a specific position in the starting material, the location of the label in the product can reveal the connectivity changes that occurred during the reaction.
A classic example that serves as a strong analogue for the this compound system is the Claisen rearrangement of allyl phenyl ether.[2] A study involving the rearrangement of allyl phenyl ether specifically labeled with ¹⁴C at the γ-carbon of the allyl group provides definitive evidence for the concerted[2][2]-sigmatropic mechanism.[2][4]
Table 1: Predicted vs. Experimental Isotope Distribution in the Claisen Rearrangement of γ-¹⁴C-Allyl Phenyl Ether
| Mechanism | Predicted ¹⁴C Position in o-Allylphenol | Experimental ¹⁴C Position in o-Allylphenol |
| Concerted[2][2]-Sigmatropic | Exclusively at the α-carbon of the allyl group | Exclusively at the α-carbon of the allyl group[2] |
| Stepwise (via dissociation and recombination) | Scrambling of the label between the α and γ positions of the allyl group | Not Observed |
The experimental observation that the ¹⁴C label, which was initially at the terminal carbon of the allyl group, is found exclusively at the carbon atom newly bonded to the aromatic ring in the product, strongly supports the concerted intramolecular mechanism.[2] A dissociative mechanism would be expected to allow for equilibration of the label within the allyl fragment, leading to a mixture of products with the label at different positions.
The following diagram illustrates the experimental workflow and the outcome of the isotopic labeling study.
Figure 2. Experimental workflow for mechanistic validation using isotopic labeling.
Experimental Protocols
The following provides a general methodology for conducting an isotopic labeling study for the rearrangement of a this compound, based on established procedures for analogous systems.
Synthesis of Isotopically Labeled this compound
A common route to vinyl ethers is the reaction of an alcohol with a vinylating agent. For a ¹³C-labeled substrate, one could start with a commercially available, isotopically labeled precursor.
Example: Synthesis of Benzyl [2-¹³C]vinyl Ether
-
Preparation of [2-¹³C]vinylating agent: A suitable ¹³C-labeled vinylating agent, such as [2-¹³C]vinyl acetate, can be synthesized from ¹³C-labeled precursors.
-
Transvinylation: Benzyl alcohol is reacted with the ¹³C-labeled vinylating agent in the presence of a palladium or mercury catalyst.
-
To a solution of benzyl alcohol (1.0 eq) in a suitable solvent (e.g., toluene), add the ¹³C-labeled vinylating agent (1.2 eq) and the catalyst (e.g., Pd(OAc)₂/dppf, 2 mol%).
-
The reaction mixture is heated under an inert atmosphere until the starting material is consumed (monitored by TLC or GC).
-
The product, benzyl [2-¹³C]vinyl ether, is purified by column chromatography.
-
The position and incorporation of the ¹³C label are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.
-
Thermal Rearrangement Reaction
-
The isotopically labeled this compound is dissolved in a high-boiling, inert solvent (e.g., decalin or N,N-diethylaniline).
-
The solution is heated to the required temperature for the rearrangement (typically 180-250 °C) in a sealed tube or under reflux.
-
The reaction progress is monitored by taking aliquots and analyzing them by GC-MS or NMR spectroscopy.
-
Upon completion, the reaction mixture is cooled, and the product is isolated and purified, typically by column chromatography.
Analysis of Isotopic Label Position
-
¹³C NMR Spectroscopy: This is the most direct method for determining the position of a ¹³C label. The chemical shift and coupling patterns in the ¹³C NMR spectrum of the product will unambiguously identify the carbon atom bearing the isotopic label.
-
Mass Spectrometry (MS): High-resolution mass spectrometry can confirm the incorporation of the isotopic label by the change in the molecular weight of the product. Fragmentation patterns in the mass spectrum can sometimes provide information about the location of the label.
Conclusion
Isotopic labeling is an indispensable tool for the rigorous validation of reaction mechanisms. In the case of this compound reactions, the strategic placement of an isotope allows for a clear distinction between a concerted[2][2]-sigmatropic rearrangement and a stepwise, dissociative pathway. The experimental evidence from analogous aryl allyl ether systems strongly supports a concerted mechanism. By following the detailed experimental protocols outlined in this guide, researchers can apply this powerful technique to their own systems, leading to a deeper understanding of reaction pathways and facilitating the development of more efficient and selective chemical transformations.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. The Reaction Mechanism of Claisen Rearrangement Obtained by Transition State Spectroscopy and Single Direct-Dynamics Trajectory - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Claisen rearrangement - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of Benzyl Vinyl Ether: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical reagents are paramount to ensuring a safe and compliant laboratory environment. Benzyl vinyl ether, a versatile reagent in organic synthesis, requires careful management due to its potential hazards. This guide provides essential safety and logistical information for its proper disposal.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to handle this compound with appropriate personal protective equipment (PPE). This includes, but is not limited to, safety glasses, chemical-resistant gloves, and a laboratory coat.[1][2][3] All handling should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the risk of inhalation.[3]
Key Hazards:
-
Flammable liquid and vapor.[5]
-
Potential for explosive peroxide formation upon storage, particularly in the presence of air.[6]
Step-by-Step Disposal Protocol
The disposal of this compound must be managed as hazardous waste in compliance with all local, state, and federal regulations.
Step 1: Assess for Peroxide Formation Vinyl ethers are known to form explosive peroxides over time when exposed to oxygen. Before preparing for disposal, it is critical to test for the presence of peroxides, especially if the container has been opened previously or stored for an extended period. Peroxide test strips can be used for this purpose. If peroxides are present at a concentration of 100 ppm or greater, the material should be considered extremely dangerous and handled only by trained professionals.
Step 2: Segregation and Waste Collection Unused or waste this compound should be collected in a designated, properly labeled, and sealed container. The container should be made of a material compatible with the chemical. Do not mix this compound with other waste streams unless compatibility has been confirmed.
Step 3: Spill Management In the event of a spill, evacuate the area and ensure adequate ventilation. Absorb the spill using an inert material such as vermiculite, sand, or earth.[1][2] Once absorbed, collect the material into a suitable, closed container for disposal as hazardous waste.[1] Do not allow the product to enter drains.[1]
Step 4: Labeling and Storage of Waste Clearly label the hazardous waste container with "Hazardous Waste," the name "this compound," and any other information required by your institution's environmental health and safety (EHS) department. Store the waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids, until it can be collected by a licensed hazardous waste disposal company.[2][7]
Step 5: Final Disposal Arrange for the collection and disposal of the hazardous waste through your institution's EHS program or a certified hazardous waste management company. Chemical waste generators are responsible for determining if a discarded chemical is classified as hazardous waste under regulations such as the US EPA's guidelines in 40 CFR Parts 261.3.[2]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative data related to this compound.
| Property | Value | Source(s) |
| Molecular Weight | 134.18 g/mol | [4] |
| Boiling Point | 298 °C / 568.4 °F @ 760 mmHg (for Benzyl ether) | [7] |
| Flash Point | 135 °C / 275 °F (for Benzyl ether) | [7] |
| Storage Temperature | Refrigerator (2-10°C) | [4][8] |
Experimental Protocols
While this document focuses on disposal, the principles of safe handling are rooted in understanding the chemical's reactivity, as demonstrated in synthetic protocols. For instance, reactions involving this compound often require an inert atmosphere (e.g., argon or nitrogen) to prevent unwanted side reactions and peroxide formation.[3] Any quenching steps should be performed carefully, and the resulting aqueous and organic layers must be segregated and disposed of as hazardous waste streams.
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: this compound Disposal Workflow.
References
- 1. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 935-04-6 [sigmaaldrich.com]
- 5. ((Ethenyloxy)methyl)benzene | C9H10O | CID 11116115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. fishersci.com [fishersci.com]
- 8. haihangchem.com [haihangchem.com]
Personal protective equipment for handling Benzyl vinyl ether
This guide provides crucial safety protocols, operational procedures, and disposal plans for the handling of Benzyl vinyl ether in a laboratory setting. It is intended for researchers, scientists, and drug development professionals to ensure safe and compliant use of this chemical.
Hazard Assessment
This compound is a chemical that requires careful handling due to its potential health and safety risks. Based on the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals, it presents the following hazards:
| Hazard Class | GHS Code | Hazard Statement |
| Flammable liquids | H226 | Flammable liquid and vapor[1] |
| Acute toxicity, oral | H302 | Harmful if swallowed[1][2] |
| Skin corrosion/irritation | H315 | Causes skin irritation[1][2][3] |
| Serious eye damage/eye irritation | H319 | Causes serious eye irritation[1][2][3] |
| Specific target organ toxicity, single exposure | H335 | May cause respiratory irritation[1][2][3] |
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is mandatory to minimize exposure. The following table summarizes the required PPE for handling this compound.
| PPE Category | Specification | Rationale and Source |
| Ventilation | Certified Chemical Fume Hood | To prevent the inhalation of vapors, all handling of this compound must be conducted within a certified chemical fume hood.[4][5] |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Butyl) | To prevent skin contact.[3][6] Gloves must be inspected before use and disposed of properly after handling.[3] Breakthrough times can vary, so it is crucial to consult manufacturer data. For intermittent contact, nitrile gloves are often suitable.[5] For extended contact or immersion, materials like Butyl or Viton should be considered.[7] |
| Eye & Face Protection | Chemical safety goggles and a full-face shield | To protect against splashes and vapors that can cause serious eye irritation.[4][6] Standard safety glasses are not sufficient. |
| Body Protection | Laboratory coat or chemical-resistant apron/suit | To protect skin and clothing from contamination and accidental splashes.[4][6] |
| Respiratory Protection | NIOSH-approved air-purifying respirator with organic vapor cartridges | Required if working outside of a fume hood or if ventilation is inadequate.[5][6] A respiratory protection program that meets OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements must be followed.[6] |
Operational Plan: Step-by-Step Handling Protocol
A systematic workflow is essential for minimizing risk. The following diagram and protocol outline the safe handling of this compound from preparation to disposal.
Detailed Protocol:
-
Preparation:
-
Before beginning work, review the Safety Data Sheet (SDS) for this compound.
-
Ensure a certified chemical fume hood is operational and the work area is clean and uncluttered.[4][5]
-
Verify that an eyewash station and safety shower are accessible and functional.[6][8]
-
Put on all required PPE as specified in Section 2, ensuring gloves are inspected for any defects.[3]
-
-
Handling the Compound:
-
Conduct all manipulations, including transfers and solution preparations, inside the fume hood to prevent vapor inhalation.[4]
-
Use only non-sparking tools and ground equipment to prevent static discharge, as the vapor may be flammable.[9][10]
-
Avoid direct contact with skin and eyes.[3]
-
Keep the container tightly closed when not in use to minimize the release of vapors.[6]
-
Store in a cool, dry, well-ventilated area away from heat, sparks, and incompatible substances like strong oxidizing agents.[6]
-
-
In Case of a Spill:
-
Small Spill: For a minor spill contained within the fume hood, absorb the material with an inert absorbent such as vermiculite, sand, or earth.[4][6] Place the contaminated absorbent into a sealed, labeled container for hazardous waste disposal.[3][4]
-
Large Spill: Evacuate the immediate area and alert colleagues. Contact your institution's Environmental Health and Safety (EHS) department immediately.[4] Prevent the spill from entering drains.[3]
-
Disposal Plan
Proper disposal is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: Do not mix this compound waste with other waste streams.[4] Collect all materials that have come into contact with the chemical—including contaminated gloves, absorbent materials, and empty containers—in a designated and clearly labeled hazardous waste container.[3][4]
-
Liquid Waste: Collect unused or waste solutions containing this compound in a separate, sealed, and labeled hazardous waste container.
-
Disposal Method: All waste must be disposed of as hazardous waste.[3] Contact a licensed professional waste disposal service or your institution's EHS department to arrange for pickup and disposal in accordance with all local, state, and federal regulations.[3] Do not pour down the drain.[3] Contaminated packaging should be disposed of as unused product.[3]
References
- 1. ((Ethenyloxy)methyl)benzene | C9H10O | CID 11116115 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 935-04-6 [sigmaaldrich.com]
- 3. cdn.vanderbilt.edu [cdn.vanderbilt.edu]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. Glove Selection Chart - Chemical Breakthrough Times | All Safety Products [allsafetyproducts.com]
- 8. fishersci.com [fishersci.com]
- 9. buyat.ppg.com [buyat.ppg.com]
- 10. fishersci.com [fishersci.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
